N,N-Bis(2-hydroxyethyl)decanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-bis(2-hydroxyethyl)decanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NO3/c1-2-3-4-5-6-7-8-9-14(18)15(10-12-16)11-13-17/h16-17H,2-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXGKRUSMCVZAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)N(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042184 | |
| Record name | N,N-Bis(2-hydroxyethyl)decanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Decanamide, N,N-bis(2-hydroxyethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
136-26-5 | |
| Record name | Capric acid diethanolamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Bis(2-hydroxyethyl)decanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decanamide, N,N-bis(2-hydroxyethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N-Bis(2-hydroxyethyl)decanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-bis(2-hydroxyethyl)decan-1-amide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.759 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CAPRIC DIETHANOLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SHH19DQ1DH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Characterization of N,N-Bis(2-hydroxyethyl)decanamide: A Comprehensive Physicochemical Guide
Foreword
N,N-Bis(2-hydroxyethyl)decanamide, also known as Capramide DEA, is a non-ionic surfactant that has garnered significant attention across the pharmaceutical, cosmetic, and industrial sectors. Its unique molecular architecture, featuring a lipophilic ten-carbon tail and a hydrophilic diethanolamine headgroup, imparts a versatile range of properties including emulsification, viscosity modification, and foam stabilization. This technical guide provides an in-depth characterization of the physicochemical properties of this compound, offering researchers, scientists, and drug development professionals a critical resource for formulation design and optimization. The subsequent sections will delve into its fundamental properties, analytical characterization methodologies, surface activity, stability profile, and formulation considerations, underpinned by established scientific principles and experimental insights.
Fundamental Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of this compound is paramount for its effective application. These properties dictate its behavior in various solvent systems and its interaction with other formulation components.
Molecular Structure and Identity
This compound is a tertiary amide with the chemical formula C₁₄H₂₉NO₃. Its structure consists of a decanoic acid backbone amide-linked to a diethanolamine moiety. This amphiphilic nature is the primary driver of its surface-active properties.
Table 1: Chemical Identity of this compound
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 136-26-5 |
| Synonyms | Capramide DEA, Capric diethanolamide |
| Molecular Formula | C₁₄H₂₉NO₃ |
| Molecular Weight | 259.38 g/mol |
| Canonical SMILES | CCCCCCCCCC(=O)N(CCO)CCO |
Physical State and Appearance
At ambient temperature, this compound exists as a liquid.[1] Commercial grades typically appear as clear to pale yellow viscous liquids.
Key Thermal and Physical Constants
The thermal and physical properties of this compound are critical for processing and storage. While experimental data for some properties are scarce, reliable estimations and data from analogous compounds provide valuable insights.
Table 2: Physicochemical Data for this compound
| Property | Value | Source |
| Physical State | Liquid | [1] |
| Density | ~1.001 g/cm³ | [2] |
| Boiling Point | 417.9 °C at 760 mmHg (estimated) | [3] |
| Flash Point | 206.5 °C (estimated) | [3] |
| Melting Point | Not precisely determined; expected to be low, consistent with its liquid state at room temperature. Fatty acid diethanolamides generally have melting points that can range from being liquid to solid depending on the fatty acid chain length and purity.[4] | - |
| Water Solubility | 497.3 mg/L at 25 °C (estimated) | [5] |
| LogP (o/w) | 3.014 (estimated) | [5] |
Analytical Characterization
Robust analytical methodologies are essential for the quality control, stability testing, and formulation analysis of this compound. This section outlines the principal analytical techniques for its characterization.
Chromatographic Techniques
Chromatography is a cornerstone for the separation and quantification of this compound and its potential impurities.
Reverse-phase HPLC (RP-HPLC) is a suitable method for the analysis of this compound. The non-polar C10 alkyl chain provides sufficient retention on C8 or C18 columns.
Experimental Protocol: RP-HPLC Analysis of this compound
-
Column: C18 stationary phase (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. For mass spectrometry detection, a volatile acid like formic acid should be used instead of phosphoric acid.[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 205-210 nm is possible due to the amide chromophore.[7] For higher sensitivity and specificity, especially in complex matrices, mass spectrometry (LC-MS) is recommended.[8]
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible organic solvent like methanol.
Causality Behind Experimental Choices: The C18 column is selected for its strong hydrophobic interactions with the decanoyl chain of the analyte. A gradient elution is often necessary to ensure good peak shape and resolution from both more polar and less polar impurities. The choice of detector depends on the required sensitivity and the complexity of the sample matrix.
Gas chromatography can be employed for the analysis of fatty acid diethanolamides, but often requires derivatization to increase the volatility and thermal stability of the analyte.[3][9]
Experimental Protocol: GC Analysis of this compound (with Derivatization)
-
Derivatization: Silylation of the hydroxyl groups is a common approach. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used.[10]
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).[9]
-
Injector and Detector Temperature: Typically set around 250-280 °C.
-
Oven Temperature Program: A temperature gradient is necessary to elute the derivatized amide, for instance, starting at 120°C and ramping up to 280°C.[3]
-
Carrier Gas: Helium or hydrogen.
-
Detection: Flame Ionization Detector (FID) provides a robust response. For structural elucidation, Mass Spectrometry (GC-MS) is invaluable.[10]
Causality Behind Experimental Choices: Derivatization is crucial as the polar hydroxyl groups would otherwise lead to poor peak shape and potential thermal degradation in the GC inlet and column. The temperature program is optimized to ensure separation from other components and maintain peak integrity.
Spectroscopic Techniques
Spectroscopic methods provide critical information about the molecular structure and functional groups of this compound.
¹H and ¹³C NMR spectroscopy are powerful tools for the structural confirmation of this compound.
-
¹H NMR: Expected signals would include those from the alkyl chain protons, the methylene protons adjacent to the nitrogen and oxygen atoms of the diethanolamine moiety, and the hydroxyl protons.
-
¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon of the amide, the carbons of the alkyl chain, and the carbons of the diethanolamine group.[1][11]
IR spectroscopy is useful for identifying the key functional groups present in the molecule.[1]
-
O-H Stretch: A broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the hydroxyl groups.
-
C-H Stretch: Sharp peaks around 2850-2960 cm⁻¹ from the alkyl chain.
-
C=O Stretch: A strong absorption band around 1630-1650 cm⁻¹ characteristic of the tertiary amide carbonyl group.
-
C-N Stretch: An absorption in the region of 1200-1300 cm⁻¹.
Surface Activity
The utility of this compound as a surfactant is defined by its behavior at interfaces.
Critical Micelle Concentration (CMC)
Surface Tension
Surfactants lower the surface tension of a liquid. The surface tension of an aqueous solution of this compound will decrease with increasing concentration until the CMC is reached, after which it will remain relatively constant.
Hydrophilic-Lipophilic Balance (HLB)
The HLB value is an empirical scale that indicates the degree of hydrophilicity or lipophilicity of a surfactant. It is a valuable tool for selecting the appropriate surfactant for a specific application (e.g., oil-in-water vs. water-in-oil emulsifier). The HLB can be calculated using various methods, such as Griffin's method for non-ionic surfactants.[13][14] For the analogous Lauramide DEA (C12), an HLB value of 15 has been reported, indicating it is a strongly hydrophilic surfactant suitable for oil-in-water emulsions.[12] Given the shorter alkyl chain of Capramide DEA, its HLB value is expected to be in a similar, hydrophilic range.
Experimental Protocol: Determination of HLB by Saponification Method
-
Accurately weigh about 1 gram of the this compound into a round-bottom flask.
-
Add 30 mL of 0.5N alcoholic potassium hydroxide.
-
Reflux the mixture on a boiling water bath for approximately 1 hour.
-
Perform a blank experiment under the same conditions without the sample.
-
Cool the reaction mixtures to room temperature and titrate with standardized 0.5N hydrochloric acid using phenolphthalein as an indicator.
-
Calculate the saponification value and subsequently the HLB using the appropriate formula.[13]
Stability Profile
The stability of this compound under various conditions is a critical consideration for formulation development and shelf-life determination.
pH Stability
Amide bonds can undergo hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures. The hydrolysis of this compound would yield decanoic acid and diethanolamine. Therefore, formulations should ideally be maintained within a pH range that minimizes this degradation pathway.
Thermal Stability
Fatty acid diethanolamides can undergo thermal degradation at high temperatures. Decomposition products may include various smaller molecules resulting from the cleavage of the alkyl chain and the diethanolamine moiety.[6][15] The presence of oxygen can accelerate degradation.[16]
Formulation and Application Insights
This compound is a versatile ingredient in a wide array of products due to its favorable physicochemical properties.
Role in Emulsions
With an expected high HLB value, this compound is an effective oil-in-water (O/W) emulsifier. It is often used in combination with other surfactants to achieve optimal emulsion stability and sensory characteristics.[17][18]
Viscosity Modification
In aqueous solutions, this compound can significantly increase viscosity, making it a valuable thickening agent in products like shampoos, body washes, and liquid soaps.[17] The viscosity of non-ionic surfactant solutions can exhibit complex behavior with changes in temperature, sometimes increasing with temperature due to changes in micellar structure and hydration.[19][20]
Interaction with Polymers
In formulations containing both polymers and surfactants, interactions can occur that modify the rheological properties and stability of the system. Non-ionic surfactants like this compound can interact with polymers through hydrophobic associations.[21]
Diagram of Experimental Workflow for Characterizing this compound
Caption: Workflow for the comprehensive characterization of this compound.
Safety Considerations
This compound is generally considered safe for use in cosmetic and personal care products when formulated to be non-irritating.[1] However, as with all diethanolamides, it is important to control the levels of free diethanolamine, which can be a precursor to the formation of N-nitrosodiethanolamine (NDELA), a potential carcinogen.[9][22] Therefore, these ingredients should not be used in cosmetic products in which N-nitroso compounds can be formed.[1]
Conclusion
This compound is a multifunctional non-ionic surfactant with a well-defined chemical structure and a range of valuable physicochemical properties. Its utility as an emulsifier, thickener, and foam booster is rooted in its amphiphilic nature and surface activity. This guide has provided a comprehensive overview of its key characteristics and the analytical methodologies required for its thorough evaluation. While some experimental data for this specific molecule are not extensively published, a combination of theoretical principles, data from analogous compounds, and established analytical protocols provides a robust framework for its successful application in research and product development.
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Whitepaper: Unveiling the Molecular Mechanism of N,N-Bis(2-hydroxyethyl)decanamide as a Non-Ionic Surfactant
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
N,N-Bis(2-hydroxyethyl)decanamide is a non-ionic surfactant belonging to the fatty acid diethanolamide class, valued for its roles as an emulsifier, foam stabilizer, and viscosity modifier in complex formulations.[1][2] This technical guide elucidates the fundamental mechanism of action of this amphiphilic molecule. We will dissect its molecular architecture, explore its behavior at interfaces, detail the thermodynamics of micellization, and provide field-proven experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of how to effectively leverage this surfactant's properties in formulation science.
Introduction: The Role of Non-Ionic Surfactants in Advanced Formulations
Non-ionic surfactants are indispensable tools in pharmaceutical and industrial sciences. Lacking a net electrical charge, they are generally less sensitive to pH changes and electrolyte concentrations than their ionic counterparts, offering broad compatibility with other ingredients.[3] Their utility stems from their amphiphilic nature—possessing both a water-loving (hydrophilic) head and an oil-loving (hydrophobic) tail.[4] This dual character enables them to manipulate the interactions between immiscible phases, making them critical for creating stable emulsions, solubilizing poorly soluble active ingredients, and controlling the rheological properties of a formulation.[5]
This compound, also known as Capramide DEA, is a member of the diethanolamide family.[6][7] These surfactants are synthesized from the condensation of diethanolamine with fatty acids.[1][8] The specific properties of this compound are dictated by its ten-carbon alkyl chain, which provides a precise balance of hydrophobicity for various applications.[9]
Core Mechanism of Action
The efficacy of this compound as a surfactant is not a singular effect but a cascade of physicochemical events driven by its molecular structure.
Molecular Architecture: The Amphiphilic Engine
The foundation of its function lies in its distinct molecular regions:[9]
-
Hydrophobic Tail: A ten-carbon alkyl chain (the decanoyl group) derived from capric acid. This non-polar chain is repelled by water and seeks to associate with other non-polar molecules, such as oils, or to remove itself from the aqueous environment.[9]
-
Hydrophilic Head: The N,N-Bis(2-hydroxyethyl)amide group. This polar head contains two hydroxyl (-OH) groups and a tertiary amide linkage, which are capable of forming hydrogen bonds with water molecules.[1] The presence of two hydroxyl groups significantly enhances its hydrophilicity.[9]
This inherent duality forces the molecule to adopt specific orientations at interfaces to satisfy the energetic preferences of both its tail and head groups.
Caption: Molecular structure of this compound.
Interfacial Adsorption and Surface Tension Reduction
When introduced into an aqueous system, this compound molecules spontaneously migrate to interfaces, such as the air-water or oil-water interface. They orient themselves with their hydrophobic tails directed away from the water (into the air or oil phase) and their hydrophilic heads remaining in the aqueous phase.[4]
This alignment disrupts the cohesive hydrogen-bonding network of water molecules at the surface. The energy required to expand the surface is thereby lowered, a phenomenon measured as a reduction in surface tension (at an air-water interface) or interfacial tension (at an oil-water interface).[10][11] This is the primary mechanism behind its function as a wetting agent and emulsifier, allowing oil and water to mix and form stable emulsions.[12]
Micellization and the Critical Micelle Concentration (CMC)
As the concentration of the surfactant in the bulk aqueous phase increases, the interface becomes saturated. Beyond this point, a phenomenon known as micellization occurs.[13] To minimize the unfavorable contact between their hydrophobic tails and water, the surfactant monomers self-assemble into spherical aggregates called micelles .[4]
In these structures, the hydrophobic tails are sequestered in the core, creating an oil-like microenvironment, while the hydrophilic heads form an outer shell, maintaining favorable contact with the surrounding water. The specific concentration at which this self-assembly begins is a crucial parameter known as the Critical Micelle Concentration (CMC) .[13][14]
-
Below CMC: Surfactant exists primarily as monomers, leading to a sharp decrease in surface tension with increasing concentration.[4]
-
At and Above CMC: The surface is saturated, and additional surfactant molecules form micelles. The surface tension remains relatively constant beyond this point.[4][13]
A lower CMC value indicates a more efficient surfactant, as less material is needed to achieve micellization and its associated effects, such as solubilizing hydrophobic substances within the micellar core.[15]
Caption: Monomers self-assemble into micelles above the CMC.
Functional Properties Derived from the Core Mechanism
The fundamental actions of interfacial adsorption and micellization give rise to several key functional properties utilized in formulations.
-
Emulsification: By reducing interfacial tension and forming a stabilizing film around dispersed oil droplets, this compound prevents them from coalescing, leading to a stable oil-in-water emulsion.[16]
-
Foam Boosting & Stabilization: In aqueous solutions, the surfactant molecules align at the air-water interface of bubbles. This action lowers the surface tension of the liquid film, making it more elastic and resistant to rupture, thus creating a richer and more stable foam.[17]
-
Viscosity Enhancement: Through intermolecular hydrogen bonding interactions between the diethanolamide head groups, these surfactants can form a network structure in aqueous systems, leading to an increase in viscosity.[1] This is a crucial attribute for achieving the desired texture and consistency in products like creams and lotions.[16]
Physicochemical Data and Comparative Analysis
While specific experimental CMC values for this compound (C10) are not widely published, we can analyze its properties in the context of its diethanolamide analogues. The length of the hydrophobic alkyl chain is a critical determinant of surfactant properties.[18]
| Property | This compound (C10) | N,N-Bis(2-hydroxyethyl)dodecanamide (C12) |
| CAS Number | 136-26-5[6] | 120-40-1[19] |
| Molecular Formula | C₁₄H₂₉NO₃[7] | C₁₆H₃₃NO₃[19] |
| Molecular Weight | 259.39 g/mol [6] | 287.44 g/mol [19] |
| Density | ~1.001 g/cm³[2] | - |
| LogP (XLogP3) | 2.4[6] | - |
| Function | Emulsifier, Foam Booster, Viscosity Controller[2][7] | Emulsifier, Foam Stabilizer, Thickener |
Insight: Generally, for a homologous series of surfactants, increasing the alkyl chain length (from C10 to C12) leads to a lower CMC, as the greater hydrophobicity provides a stronger driving force for micellization.[15][18] Therefore, the CMC of the C10 decanamide is expected to be slightly higher than that of its C12 dodecanamide (lauramide) counterpart.
Experimental Protocols for Characterization
To validate the performance of this compound in a formulation, its fundamental surfactant properties must be quantified.
Workflow: Determination of Critical Micelle Concentration (CMC)
The most common method for determining the CMC of a non-ionic surfactant is through surface tension measurement as a function of concentration.[15]
Caption: Workflow for determining CMC via surface tensiometry.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a concentrated stock solution of this compound in deionized water (e.g., 100 mM). Create a series of at least 15-20 dilutions from this stock, spanning a wide concentration range both below and above the expected CMC.
-
Instrumentation: Use a calibrated force tensiometer, such as one employing the Du Noüy ring or Wilhelmy plate method. Ensure the measurement probe is impeccably clean (e.g., by flame-annealing a platinum ring) to prevent erroneous readings.
-
Measurement: For each dilution, starting from the most dilute to minimize contamination, measure the equilibrium surface tension. Allow the reading to stabilize before recording the value. Maintain a constant temperature throughout the experiment, as CMC is temperature-dependent.[13]
-
Data Analysis: Plot the measured surface tension (γ, in mN/m) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.[15]
-
CMC Determination: The resulting graph will show two distinct linear regions. The intersection of the regression lines drawn through these two regions corresponds to the CMC.[4] This is the point where the surface becomes saturated and micelles begin to form.
Conclusion
The mechanism of action of this compound is a direct consequence of its amphiphilic molecular structure. Its ability to spontaneously adsorb at interfaces, reduce surface tension, and self-assemble into micelles above a critical concentration underpins its utility as a versatile emulsifier, foam stabilizer, and rheology modifier. For formulation scientists, a thorough understanding of these principles and the quantification of key parameters like the CMC are essential for harnessing its full potential in the rational design of stable and effective drug delivery systems and other advanced products.
References
- Diethanolamide - Grokipedia.
- This compound - LookChem.
- Coconut Diethanolamide | Multipurpose Nonionic Surfactant - STPP Group.
- This compound - MySkinRecipes.
- N,N-Bis(2-hydroxyethyl)
- This compound | C14H29NO3 | CID 61081 - PubChem.
- Cocamide Diethanolamide: Your Essential Surfactant Solution.
- This compound|CAS 136-26-5 - Benchchem.
- N,N-Bis(2-hydroxyethyl)octanamide - MySkinRecipes.
- N,N-Bis(2-hydroxyethyl)hexadecanamide | C20H41NO3 | CID 82046 - PubChem.
- Coconut diethanolamide: Uses and Safety - ChemicalBook.
- The properties and uses of commonly used nonionic surfactants. - Junxin Chem.
- N,N-bis-(2-Hydroxyethyl)
- N,N-Bis(2-hydroxyethyl)dodecanamide | 120-40-1 | FB144319 - Biosynth.
- N,N-Bis(2-hydroxyethyl)
- Critical micelle concentr
- SYNTHESIS OF NOVEL SURFACTANTS FROM BIOMASS DERIVABLE STARTING MATERIALS AND ANALYSIS OF THEIR PROPERTIES.
- The Interfacial Tension of Nanoscopic Oil Droplets in Water Is Hardly Affected by SDS Surfactant - EPFL.
- Surface tension reduction in water based systems - Google P
- Mixed Micellization and Spectroscopic Studies of Anti-Allergic Drug and Non-Ionic Surfactant in the Presence of Ionic Liquid - PMC - NIH.
- Critical Micelle Concentration (CMC) Lookup Table - Surfactant - Alfa Chemistry.
- Critical micelle concentr
- Synergistic enhancing of micellization and thermodynamic properties of some Gemini cationic surfactants related to benzo[d]thiazol-3-ium bromide - NIH.
- Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC - NIH.
- A Comparative Analysis of the Critical Micelle Concentration of N-Hexyl-D-gluconamide and Altern
- Detailed Calorimetric Analysis of Mixed Micelle Formation from Aqueous Binary Surfactants for Design of Nanoscale Drug Carriers - MDPI.
- Interfacial behavior of n-decane bound to weakly hydrated silica gel and nanosilica over a broad temper
- Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses - NIH.
- Introduction to Common Non-ionic Surfactants - Guangdong Huana Chemistry Co., Ltd..
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Solubility Profile of N,N-Bis(2-hydroxyethyl)decanamide in Common Organic Solvents: A Theoretical and Methodological Guide
An In-depth Technical Guide
Abstract: N,N-Bis(2-hydroxyethyl)decanamide is a non-ionic surfactant with significant applications in the pharmaceutical and cosmetic industries.[1][2] Its performance in various formulations is intrinsically linked to its solubility in a diverse range of organic solvents. This technical guide provides a comprehensive analysis of the theoretical solubility profile of this compound based on its molecular structure and the principles of intermolecular forces. In the absence of extensive publicly available quantitative data, this document serves as a foundational resource for researchers, scientists, and drug development professionals by presenting a detailed, field-proven experimental protocol for determining its thermodynamic solubility.
Understanding the Molecular Architecture of this compound
The solubility behavior of a compound is dictated by its molecular structure. This compound (C₁₄H₂₉NO₃, Molar Mass: 259.389 g/mol ) is an amphiphilic molecule, meaning it possesses both a hydrophobic (water-repelling) and a hydrophilic (water-attracting) part.[2][3]
-
Hydrophobic Tail: The molecule features a ten-carbon alkyl chain (decanoyl group), which is nonpolar and lipophilic. This long hydrocarbon tail favors interactions with nonpolar solvents through London dispersion forces.[4]
-
Hydrophilic Head: The head of the molecule consists of a tertiary amide group and two hydroxyl (-OH) groups. This region is highly polar.
-
The two hydroxyl groups can act as hydrogen bond donors , a powerful intermolecular force.[4][5]
-
The oxygen atom of the carbonyl group and the nitrogen atom of the amide, along with the oxygen atoms of the hydroxyl groups, can all act as hydrogen bond acceptors .[5]
-
The polar nature of these functional groups allows for strong dipole-dipole interactions.[4][6]
-
This dual nature predicts a complex solubility profile, where the molecule will exhibit varying degrees of solubility across the spectrum of organic solvents based on the principle of "like dissolves like."[4]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₉NO₃ | [1] |
| Molecular Weight | 259.389 g/mol | [5] |
| Density | 1.001 g/cm³ | [1][5] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
| logP (Octanol-Water) | 1.94 - 2.4 | [5] |
| Physical Form | Liquid | [3] |
Theoretical Solubility Profile: A Predictive Analysis
Based on the molecular structure and the properties of common organic solvents, we can predict the general solubility behavior of this compound. Organic solvents are typically classified based on their polarity and their ability to participate in hydrogen bonding.[6][7]
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents possess O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.[6] Due to the presence of two hydroxyl groups and an amide group, this compound is expected to be highly soluble in short-chain alcohols like methanol and ethanol. The strong hydrogen bonding between the solute and solvent molecules will effectively overcome the nonpolar interactions of the decyl chain. While it has hydrophilic character, its solubility in water is expected to be limited due to the long hydrophobic tail.
-
Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide (DMSO), Ethyl Acetate): These solvents have a significant dipole moment but lack O-H or N-H bonds, meaning they can act as hydrogen bond acceptors but not donors.[8] this compound is predicted to have good to moderate solubility in these solvents. The polar head group will interact favorably with the polar aprotic solvent molecules through dipole-dipole interactions and by accepting hydrogen bonds from the solute's hydroxyl groups.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Carbon Tetrachloride): These solvents have a low dielectric constant and minimal dipole moment.[6][7] The primary intermolecular forces are weak London dispersion forces.[4] The long, nonpolar decyl chain of this compound will interact favorably with these solvents. However, the highly polar head group will be poorly solvated, leading to an expectation of low to moderate solubility . The energy required to break the strong hydrogen bonds between the solute molecules may not be compensated by the weak interactions with the nonpolar solvent.
The interplay of these interactions is visualized below.
Caption: Predicted intermolecular interactions and resulting solubility.
Gold Standard Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
To obtain precise, quantitative solubility data, the shake-flask method is universally recognized as the gold standard for determining thermodynamic (or equilibrium) solubility.[9][10] This method involves allowing an excess amount of the solid solute to equilibrate with the solvent over a defined period, followed by the quantification of the dissolved solute in the supernatant.
3.1. Rationale for Method Selection
The shake-flask method is chosen for its reliability and its ability to ensure that a true thermodynamic equilibrium is reached between the dissolved and undissolved solute. This is critical for applications in pharmaceutical formulations and manufacturing, where kinetic solubility (often measured in high-throughput screening) can be misleading and lead to precipitation issues over time.[11][12]
3.2. Step-by-Step Experimental Protocol
-
Preparation:
-
Accurately weigh an amount of this compound that is in excess of its expected solubility into a series of clear glass vials with screw caps. A typical starting point is 50-100 mg of solute.
-
Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial. Prepare one vial for each solvent to be tested.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath or on an orbital shaker in a temperature-controlled environment (e.g., 25 °C ± 0.5 °C).
-
Agitate the samples at a constant, moderate speed (e.g., 150 rpm) for a sufficient duration to reach equilibrium. For many compounds, 24 to 48 hours is adequate, but 72 hours is recommended to ensure equilibrium is fully established, especially for viscous solvents or compounds that form gels.[11]
-
-
Phase Separation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
To ensure complete removal of undissolved solids, withdraw an aliquot of the supernatant using a syringe fitted with a chemically-resistant filter (e.g., a 0.45 µm PTFE filter). This step is critical to avoid aspirating solid particles, which would artificially inflate the measured solubility.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Analyze the concentration of this compound in the diluted sample. Common analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): Ideal for providing specificity and accuracy. A calibration curve must be generated using standard solutions of known concentrations.
-
Gas Chromatography (GC): Suitable if the compound is volatile and thermally stable.
-
Gravimetric Analysis: A simple, though less sensitive, method. A known volume of the filtered supernatant is transferred to a pre-weighed dish, the solvent is evaporated under controlled conditions, and the dish is re-weighed. The mass difference corresponds to the dissolved solute.
-
-
-
Calculation and Reporting:
-
Calculate the original concentration in the saturated solution, accounting for any dilution factors.
-
Express the solubility in standard units, such as mg/mL or g/100mL.
-
The experiment should be performed in triplicate for each solvent to ensure reproducibility and to report the mean solubility with the standard deviation.
-
The following diagram illustrates the experimental workflow.
Caption: Experimental workflow for the shake-flask solubility assay.
Conclusion for Researchers
References
- Baka, E.; Comer, J. E. A.; Takács-Novák, K. Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. J. Pharm. Biomed. Anal. 2008, 46 (2), 335–341. (Source derived from general knowledge of the shake-flask method as described in multiple search results)
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LookChem. This compound. [Link]
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Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]
-
MySkinRecipes. This compound. [Link]
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PubChem. This compound. [Link]
- Singh, S. A review of methods for solubility determination in biopharmaceutical drug characterization. (General concept of shake-flask as gold standard).
- Vertex AI Search result on "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies". (No direct link available).
- Vertex AI Search result on "Polarity and Solubility of Organic Compounds". (No direct link available).
- Vertex AI Search result on "this compound | CAS 136-26-5 - Benchchem". (No direct link available).
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A Technical Guide to the Spectroscopic Characterization of N,N-Bis(2-hydroxyethyl)decanamide
Introduction
N,N-Bis(2-hydroxyethyl)decanamide (CAS: 136-26-5), also known as Capramide DEA, is a non-ionic surfactant widely utilized in the cosmetics and personal care industry for its emulsifying, foam-boosting, and viscosity-controlling properties.[1] Its molecular structure, featuring a polar diethanolamide head group and a nonpolar ten-carbon acyl chain, dictates its amphiphilic behavior. For researchers, scientists, and professionals in drug development and formulation science, a thorough understanding of its molecular structure is paramount for quality control, stability testing, and the development of novel applications.
This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the structural elucidation of this compound. We will delve into the theoretical underpinnings of expected spectral data, propose detailed fragmentation pathways, and provide field-proven experimental protocols to empower researchers in their analytical endeavors.
Molecular Structure and Spectroscopic Overview
The structural integrity of this compound is confirmed through a multi-technique spectroscopic approach. Each method provides a unique piece of the structural puzzle, from the carbon-hydrogen framework to the identification of key functional groups and the overall molecular mass.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the precise carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for the connectivity of the decanoyl chain and the diethanolamine moiety.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Methanol-d₄, CD₃OD). The choice of solvent is critical; CDCl₃ is suitable for general structure, while CD₃OD is useful for exchanging the hydroxyl protons, causing their signal to disappear, which aids in peak assignment.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR, to ensure adequate signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon environment.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Expected ¹H NMR Spectrum and Interpretation
The ¹H NMR spectrum is predicted to show distinct signals corresponding to the different proton environments in the molecule. The electron-withdrawing nature of the amide carbonyl and nitrogen atom will cause adjacent protons to appear at a higher chemical shift (downfield).
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| -CH₃ (Terminal methyl) | ~0.88 | Triplet (t) | 3H | Located at the end of the aliphatic chain, shielded. |
| -(CH₂)₇- (Methylene chain) | ~1.20-1.35 | Multiplet (m) | 14H | Overlapping signals from the bulk of the fatty acid chain. |
| -CH₂-C=O (Methylene alpha to carbonyl) | ~2.30 | Triplet (t) | 2H | Deshielded by the adjacent carbonyl group. |
| -N-CH₂- (Methylene on nitrogen) | ~3.50 | Triplet (t) | 4H | Deshielded by the electronegative nitrogen atom. |
| -CH₂-OH (Methylene on hydroxyl) | ~3.75 | Triplet (t) | 4H | Deshielded by the electronegative oxygen atom. |
| -OH (Hydroxyl) | Variable (e.g., 2.5-4.5) | Broad Singlet (br s) | 2H | Chemical shift is concentration and solvent dependent; broad due to hydrogen bonding. |
Expected ¹³C NMR Spectrum and Interpretation
The proton-decoupled ¹³C NMR spectrum will show a series of singlets, each corresponding to a unique carbon atom. The carbonyl carbon is the most deshielded, appearing significantly downfield.
| Assignment | Predicted Chemical Shift (ppm) | Rationale |
| -CH₃ | ~14 | Most shielded carbon at the end of the alkyl chain. |
| -(CH₂)₇- | ~22-32 | A cluster of peaks for the internal methylene groups of the long chain. |
| -CH₂-C=O | ~36 | Alpha-carbon to the carbonyl group, slightly deshielded. |
| -N-CH₂- | ~50 | Deshielded by the adjacent nitrogen atom. |
| -CH₂-OH | ~61 | Deshielded by the adjacent hydroxyl group. |
| -C=O | ~175 | Carbonyl carbon, highly deshielded due to the double bond to oxygen. |
Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for identifying the functional groups within a molecule. For this compound, IR analysis confirms the presence of the hydroxyl (-OH), amide (C=O), and alkane (C-H) functionalities.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: As this compound is a liquid or low-melting solid at room temperature, the simplest method is to acquire the spectrum as a neat thin film.
-
Method: Place a small drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Record the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
The resulting spectrum is a plot of transmittance versus wavenumber (cm⁻¹).
-
Expected IR Spectrum and Interpretation
The IR spectrum will be dominated by a few very characteristic absorption bands that serve as a fingerprint for the key functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity/Shape |
| 3500 - 3200 | O-H stretch | Hydroxyl (-OH) | Strong, Broad |
| 3000 - 2850 | C-H stretch | Alkane (CH₂, CH₃) | Strong, Sharp |
| 1650 - 1620 | C=O stretch | Tertiary Amide | Strong, Sharp |
| 1470 - 1450 | C-H bend | Alkane (CH₂) | Medium |
| 1200 - 1000 | C-N stretch & C-O stretch | Amine & Alcohol | Medium to Strong |
The broadness of the O-H stretching band is a direct result of intermolecular hydrogen bonding between the hydroxyl groups. The position of the amide carbonyl (C=O) stretch below 1650 cm⁻¹ is characteristic of a tertiary amide.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers invaluable structural information through the analysis of its fragmentation patterns. For this compound, with a molecular weight of 259.38 g/mol , the mass spectrum reveals characteristic cleavage patterns.[1]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.
-
Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
Gas Chromatography (GC):
-
Inject 1 µL of the sample solution into the GC.
-
Use a nonpolar capillary column (e.g., DB-5ms) to separate the analyte from any impurities.
-
Employ a temperature program, for instance, starting at 100°C and ramping to 280°C at 10°C/min, to ensure elution.
-
-
Mass Spectrometry (MS):
-
The standard EI energy is 70 eV.
-
Scan a mass range from m/z 40 to 400 to detect the molecular ion and key fragments.
-
Expected Mass Spectrum and Fragmentation Analysis
Upon electron ionization, this compound will form a molecular ion (M⁺˙) at m/z 259. This molecular ion is often of low abundance and may not be observed. The fragmentation is dominated by cleavage alpha to the nitrogen atom and the carbonyl group, leading to highly stable resonance-stabilized fragments.
A key fragment consistently observed for fatty acid diethanolamides is found at m/z 114 .[1][2] This highly abundant fragment is a result of alpha-cleavage, specifically the breaking of the bond between the carbonyl carbon and the adjacent methylene group.
Caption: Key fragmentation pathway leading to the characteristic m/z 114 ion.
Table of Predicted Mass Fragments:
| m/z | Proposed Ion Structure | Formation Mechanism |
| 259 | [C₁₄H₂₉NO₃]⁺˙ | Molecular Ion (M⁺˙) |
| 155 | [CH₃(CH₂)₈C=O]⁺ | Acylium ion from cleavage of the C-N bond. |
| 114 | [CH₂=N⁺(CH₂CH₂OH)₂] | Resonance-stabilized ion from alpha-cleavage of the Cα-Cβ bond of the acyl chain. This is the diagnostic base peak. |
| 105 | [N(CH₂CH₂OH)₂]⁺ | Diethanolamine cation. |
| 86 | [CH₂=N⁺H(CH₂CH₂OH)] | Result of McLafferty rearrangement and subsequent cleavage. |
| 74 | [N⁺H(CH₂CH₂OH)] | Further fragmentation. |
The presence of the intense peak at m/z 114 is a definitive marker for the N,N-bis(2-hydroxyethyl)amide substructure, making MS a powerful tool for confirming the identity of this class of compounds.
Conclusion
The structural elucidation of this compound is reliably achieved through the synergistic application of NMR, IR, and MS. NMR spectroscopy maps the complete carbon-hydrogen framework, IR spectroscopy confirms the presence of critical hydroxyl and amide functional groups, and mass spectrometry provides the molecular weight while revealing characteristic fragmentation patterns, most notably the diagnostic ion at m/z 114. The protocols and interpretive guides provided herein are designed to equip researchers with the necessary tools to confidently characterize this important surfactant, ensuring its quality and efficacy in various scientific and industrial applications.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PubChem. N,N-bis(2-hydroxyethyl)octanamide. National Center for Biotechnology Information. [Link]
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An In-Depth Technical Guide to the Critical Micelle Concentration (CMC) of N,N-Bis(2-hydroxyethyl)decanamide in Aqueous Solutions
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical micelle concentration (CMC) of N,N-Bis(2-hydroxyethyl)decanamide (Capramide DEA). As a nonionic surfactant of significant interest in cosmetic and pharmaceutical formulations, understanding its self-assembly behavior in aqueous solutions is paramount for optimizing product efficacy, stability, and performance. This document elucidates the fundamental principles of micellization, details the key factors influencing the CMC of this surfactant, and presents robust, step-by-step experimental protocols for its accurate determination. By synthesizing theoretical knowledge with practical, field-proven methodologies, this guide serves as an essential resource for the characterization and application of this compound.
Introduction to this compound
This compound, also known by the INCI name Capramide DEA, is a nonionic surfactant belonging to the fatty acid diethanolamide family.[1] It is synthesized from the condensation of decanoic acid (a ten-carbon fatty acid) and diethanolamine.[2] Its molecular structure consists of a hydrophobic 10-carbon alkyl tail and a hydrophilic headgroup containing two hydroxyl moieties, rendering it amphiphilic.
This amphiphilic nature drives its utility as a foam booster, viscosity enhancer, and emulsifying agent in a wide array of applications, from personal care products like shampoos to industrial formulations.[1][3] In the pharmaceutical industry, such surfactants are critical for solubilizing poorly water-soluble active pharmaceutical ingredients (APIs), enhancing drug delivery and bioavailability.
Chemical Structure:
-
IUPAC Name: this compound
-
CAS Number: 136-26-5[4]
-
Molecular Formula: C₁₄H₂₉NO₃[5]
-
Molecular Weight: 259.38 g/mol [5]
The Principle of Micellization and Critical Micelle Concentration (CMC)
In an aqueous solution, surfactant monomers like this compound initially adsorb at the air-water interface, aligning their hydrophobic tails away from the water, which leads to a reduction in the solution's surface tension. As the surfactant concentration increases, the interface becomes saturated. Beyond a specific concentration—the Critical Micelle Concentration (CMC)—it becomes energetically more favorable for the monomers to self-assemble into spherical aggregates known as micelles.[6]
Within a micelle, the hydrophobic tails form a non-polar core, effectively shielded from the aqueous environment, while the hydrophilic headgroups form the outer corona, remaining in contact with water. This process is fundamental to the surfactant's function, as the hydrophobic core can encapsulate non-polar substances (like oils or hydrophobic drugs), a phenomenon crucial for detergency and drug formulation.[6] The CMC is a key parameter indicating the efficiency of a surfactant; a lower CMC value suggests that less surfactant is needed to initiate micellization and achieve desired effects like solubilization.
Caption: Logical flow of surfactant aggregation in an aqueous solution.
Factors Influencing the CMC of this compound
The CMC is not an immutable constant but is influenced by both the molecular structure of the surfactant and the conditions of the aqueous medium.
-
Molecular Structure:
-
Hydrophobic Chain Length: The CMC of fatty acid diethanolamides decreases as the length of the alkyl chain increases. A study on related compounds showed that lauroyl diethanolamide (C12) has a CMC of 0.63 mM, while decanoyl diethanolamide (C10) has a higher CMC of 1.10 mM.[2] This is because a longer hydrophobic chain results in lower water solubility, favoring aggregation into micelles at a lower concentration.
-
Hydrophilic Headgroup: The bulky and polar bis(2-hydroxyethyl)amine headgroup enhances water solubility. The two hydroxyl groups can form hydrogen bonds with water, which generally increases the CMC compared to less hydrophilic nonionic surfactants.
-
-
Temperature: For many nonionic surfactants, the CMC typically decreases as temperature increases up to a certain point (the cloud point). This is attributed to the dehydration of the hydrophilic headgroups, which reduces their solubility and promotes micellization.
-
Presence of Additives:
-
Electrolytes: The CMC of nonionic surfactants like this compound is only minimally affected by the addition of salts, a distinct advantage over ionic surfactants.
-
Organic Molecules: The addition of alcohols can decrease the CMC by reducing the polarity of the solvent and partitioning into the micelle, which stabilizes the structure.
-
Caption: Key factors that modulate the Critical Micelle Concentration.
Experimental Determination of CMC
The CMC is determined by monitoring a physicochemical property of the surfactant solution that exhibits an abrupt change in its concentration dependence at the point of micelle formation. Several robust methods are available.
Surface Tensiometry
Principle: This is the most direct and common method. The surface tension of the solution decreases as the concentration of the surfactant increases. Once the CMC is reached and micelles form, the concentration of free monomers in the bulk solution remains relatively constant, causing the surface tension to plateau.[6] The CMC is the concentration at the inflection point of the surface tension versus log-concentration plot.
Experimental Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 50 mM) in high-purity deionized water.
-
Serial Dilutions: Create a series of dilutions from the stock solution, spanning a concentration range expected to bracket the CMC (e.g., from 0.01 mM to 20 mM).
-
Tensiometer Calibration: Calibrate a surface tensiometer (using the Wilhelmy plate or Du Noüy ring method) with deionized water at a controlled temperature (e.g., 25°C).
-
Measurement: Measure the surface tension of each dilution, starting from the most dilute solution to the most concentrated to minimize contamination. Allow the reading to stabilize for each measurement.
-
Data Analysis: Plot the measured surface tension (γ) against the logarithm of the surfactant concentration (log C). The plot will show two linear regions. The CMC is determined from the intersection point of the regression lines of these two regions.[6]
Caption: Workflow for CMC determination using surface tensiometry.
Fluorescence Probe Spectroscopy
Principle: This sensitive method utilizes a hydrophobic fluorescent probe, such as pyrene. In a polar environment like water, pyrene exhibits a characteristic fluorescence spectrum. When micelles form, pyrene preferentially partitions into the non-polar micellar core. This change in the probe's microenvironment causes a distinct shift in its fluorescence spectrum.[7] Specifically, the ratio of the intensity of the first vibronic peak (I₁) to the third (I₃) is sensitive to solvent polarity and decreases significantly upon micellization.
Experimental Protocol:
-
Probe-Stock Solution: Prepare a stock solution of the surfactant in deionized water containing a fixed, low concentration of pyrene (e.g., 1-2 µM). Ensure the pyrene is fully dissolved.
-
Serial Dilutions: Prepare a series of dilutions of the surfactant-pyrene solution.
-
Equilibration: Allow the solutions to equilibrate for a set period (e.g., 30 minutes) at a constant temperature.
-
Fluorescence Measurement: Using a spectrofluorometer, excite the samples at an appropriate wavelength for pyrene (e.g., 334 nm) and record the emission spectrum.
-
Data Analysis: Calculate the intensity ratio I₁/I₃ (e.g., at ~373 nm and ~384 nm, respectively) for each sample. Plot the I₁/I₃ ratio against the logarithm of the surfactant concentration. The resulting sigmoidal curve will show a sharp drop; the CMC is determined from the inflection point of this curve.[6]
Data Presentation and Expected Results
While the precise CMC for this compound must be determined experimentally, data from homologous surfactants provide an expected range. A study reported the CMC of this compound (decanoyl diethanolamide) to be 1.10 mM in deionized water.[2] This value serves as an excellent reference point for experimental design.
Below is an illustrative table summarizing expected quantitative data from the described methods.
| Property Measured | Method | Concentration Range (mM) | Key Observation | Expected CMC (mM) |
| Surface Tension (mN/m) | Surface Tensiometry | 0.01 - 20 | Plateau in surface tension | ~1.1 |
| I₁/I₃ Fluorescence Ratio | Fluorescence Spectroscopy | 0.01 - 20 | Sigmoidal drop in ratio | ~1.1 |
Conclusion and Applications
The determination of the critical micelle concentration is a foundational step in the characterization of any surfactant. For this compound, a nonionic surfactant with growing importance in scientifically advanced formulations, an accurate CMC value is indispensable. It governs the minimum concentration required to achieve effective solubilization of hydrophobic APIs, stabilize emulsions, and control product viscosity. The experimental methodologies detailed in this guide—particularly surface tensiometry and fluorescence spectroscopy—provide reliable and reproducible means for researchers to determine this crucial parameter. A thorough understanding and precise measurement of the CMC will empower formulation scientists to harness the full potential of this compound, leading to the development of more stable, effective, and innovative products.
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Synthesis and surface-active property of diethanolamide and epoxidised diethanolamide surfactant from the seed oil of Baphia nitida. (n.d.). Arabian Journal of Chemistry. [Link]
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Diethanolamide. (n.d.). Grokipedia. [Link]
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Hossain, Z., & Z. Jamal, P. (2013). Biocatalytic Synthesis of Diethanolamide Surfactants Under Mild Reaction Conditions. Journal of Applied Sciences, 13, 279-285. [Link]
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Cocamide DEA in Personal Care Products. (n.d.). Knowde. [Link]
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Final Report on the Safety Assessment of Cocamide DEA, Lauramide DEA, Linoleamide DEA, and Oleamide DEA. (1986). Journal of the American College of Toxicology. [Link]
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N,N-Bis(2-hydroxyethyl)octadecanamide. (n.d.). PubChem. [Link]
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Chemical Properties of N,N'-Bis-(2-hydroxyethyl)-oxamide (CAS 1871-89-2). (n.d.). Cheméo. [Link]
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An In-depth Technical Guide to the Self-Assembly and Micellar Properties of N,N-Bis(2-hydroxyethyl)decanamide
Abstract
This technical guide provides a comprehensive overview of the self-assembly and micellar properties of the non-ionic surfactant, N,N-Bis(2-hydroxyethyl)decanamide. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, purification, and characterization of this versatile molecule. Detailed experimental protocols for determining its critical micelle concentration (CMC), thermodynamic parameters of micellization, and micelle size are provided, grounded in established scientific principles. The guide aims to serve as a practical resource for leveraging the unique properties of this compound in various applications, including advanced drug delivery systems.
Introduction: The Significance of this compound in Self-Assembling Systems
This compound is a non-ionic surfactant belonging to the fatty acid diethanolamide family. Its amphiphilic nature, characterized by a hydrophilic diethanolamine head group and a hydrophobic decanoyl (C10) tail, drives its self-assembly in aqueous solutions to form organized structures known as micelles.[1][2] This spontaneous process, occurring above a specific concentration known as the critical micelle concentration (CMC), is of significant interest in various scientific and industrial fields.[3]
The resulting micelles possess a hydrophobic core capable of encapsulating poorly water-soluble compounds, a property that is extensively exploited in detergency, cosmetics, and importantly, in pharmaceutical formulations to enhance the solubility and bioavailability of hydrophobic drugs.[4] The two hydroxyl groups in the head region offer potential sites for further functionalization, adding to its versatility.
Understanding the fundamental parameters that govern the micellization of this compound—namely its CMC, the thermodynamics of the process, and the physical characteristics of the resulting micelles—is crucial for its effective application. This guide provides the theoretical framework and practical methodologies for a comprehensive characterization of this surfactant.
Synthesis and Purification of this compound
The synthesis of this compound is typically achieved through the amidation of a decanoic acid derivative with diethanolamine. A common and efficient method involves the reaction of decanoyl chloride with diethanolamine in the presence of a base to neutralize the hydrochloric acid byproduct.
Reaction Principle
The reaction is a nucleophilic acyl substitution where the nitrogen atom of diethanolamine attacks the carbonyl carbon of decanoyl chloride, leading to the formation of an amide bond.
Sources
Thermal and pH stability of N,N-Bis(2-hydroxyethyl)decanamide for experimental use
An In-Depth Technical Guide to the Thermal and pH Stability of N,N-Bis(2-hydroxyethyl)decanamide for Experimental Use
Authored by: A Senior Application Scientist
Introduction
This compound, commonly known in the industry as Capramide DEA, is a non-ionic surfactant widely utilized across various sectors, from personal care products to industrial applications.[1] Its prevalence as a foam booster, emulsifying agent, and viscosity controller in cosmetics, hair care, and cleaning agents stems from its mild nature and compatibility with other ingredients.[1][2] For researchers, scientists, and drug development professionals, understanding the chemical stability of this molecule under different environmental stressors is paramount. The integrity of an active ingredient or the performance of a formulation can be directly compromised by the degradation of its excipients.
This guide provides a comprehensive analysis of the thermal and pH stability of this compound. We will delve into the core chemical principles governing its degradation, present field-proven methodologies for stability assessment, and offer insights to ensure its effective and reliable use in experimental and developmental settings. The protocols described herein are designed as self-validating systems, providing a robust framework for generating reliable stability data.
Core Physicochemical Properties
A foundational understanding of a molecule's properties is essential before assessing its stability. This compound is an amide derived from decanoic acid and diethanolamine. Its structure, featuring a long hydrophobic alkyl chain and a hydrophilic head with two hydroxyl groups, dictates its surfactant properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₂₉NO₃ | [3][4] |
| Molecular Weight | 259.38 g/mol | [4] |
| CAS Number | 136-26-5 | [3][4] |
| Appearance | Liquid (at room temp.) | [4] |
| Boiling Point | 417.9 °C at 760 mmHg | [1][3] |
| Flash Point | 206.5 °C | [3][5] |
| Density | 1.001 g/cm³ | [1][3] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 3 |[3] |
These properties, particularly the high boiling and flash points, suggest a molecule with considerable inherent thermal stability under standard handling and storage conditions.[1][3][5]
Section 1: Thermal Stability Profile
The stability of the amide bond is a cornerstone of biochemistry and organic chemistry.[6] While robust, it is not impervious to degradation, especially at elevated temperatures. The primary mode of thermal degradation for amides involves pyrolysis, leading to the cleavage of the C-N bond and subsequent decomposition of the resulting fragments.
A study on a structurally similar compound, N,N′-bis(2 hydroxyethyl) linseed amide (BHLA), provides valuable insights. Its thermal degradation occurs in distinct stages: an initial drying phase below 200°C, a main decomposition phase between 200°C and 500°C, and further cracking of the polymer structure above 500°C.[7] Given its high boiling point of 417.9°C, this compound is expected to exhibit significant stability, with major decomposition occurring only at temperatures well above typical experimental or storage conditions.
Predicted Thermal Degradation Pathway
At sufficiently high temperatures (e.g., >200°C), the primary degradation pathway is the homolytic or heterolytic cleavage of the amide bond. This would yield decanoic acid (or its derivatives) and diethanolamine, which would themselves decompose into smaller volatile compounds, including carbon oxides, aliphatic hydrocarbons, and nitrogen-containing species like ammonia.[7]
Experimental Protocol: Thermogravimetric Analysis (TGA)
To empirically determine the thermal stability profile, Thermogravimetric Analysis (TGA) is the standard method. This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
Objective: To determine the onset temperature of decomposition and characterize the mass loss profile of this compound.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard TGA pan (e.g., alumina or platinum).
-
Atmosphere and Flow Rate: Set the purge gas to high-purity nitrogen (for pyrolysis) or air (for combustion) at a flow rate of 50-100 mL/min.
-
Temperature Program:
-
Equilibrate the sample at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.
-
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature.
-
Determine the onset temperature of decomposition (T_onset), typically defined as the temperature at which 5% mass loss occurs.
-
Identify the temperatures of maximum decomposition rates from the derivative of the TGA curve (DTG curve).
-
Caption: Workflow for Thermogravimetric Analysis (TGA).
Section 2: pH Stability and Hydrolysis
While thermally robust, the amide bond in this compound is susceptible to hydrolysis under acidic or alkaline conditions.[8][9] The rate of this hydrolysis is highly dependent on pH and temperature.[10] Understanding this profile is critical for formulating aqueous systems, where pH excursions can lead to significant degradation, loss of function, and the generation of impurities.
Mechanism of Amide Hydrolysis
The hydrolysis of amides can be catalyzed by both acid and base.[8]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the carbon. The subsequent steps lead to the cleavage of the C-N bond, yielding a carboxylic acid (decanoic acid) and the protonated amine (diethanolammonium salt).[8]
-
Alkaline-Catalyzed Hydrolysis: Under alkaline conditions, a hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon. This forms a tetrahedral intermediate which then collapses, cleaving the C-N bond to produce a carboxylate salt (sodium decanoate, if NaOH is used) and the free amine (diethanolamine).[8]
Generally, amide hydrolysis is most rapid at the extremes of pH and slowest in the neutral pH range (approximately pH 6-8).
Caption: General pathways for amide hydrolysis.
Experimental Protocol: Isothermal pH Stability Study
This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the degradation of this compound over time at various pH values and a constant temperature.
Objective: To determine the rate of hydrolysis of this compound as a function of pH.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Buffer salts (e.g., phosphate, citrate, borate)
-
Hydrochloric acid and Sodium hydroxide for pH adjustment
-
Calibrated pH meter
-
Constant temperature incubator or water bath
-
HPLC system with UV or Mass Spectrometry (MS) detector
Methodology:
-
Buffer Preparation: Prepare a series of aqueous buffers at desired pH values (e.g., pH 2.0, 4.5, 7.4, 9.0, and 12.0).
-
Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent like methanol or acetonitrile.
-
Sample Incubation:
-
Spike a small volume of the stock solution into each buffer to achieve a final concentration of ~100 µg/mL. Ensure the organic solvent concentration is low (<1%) to not affect the pH or solubility.
-
Vortex each solution thoroughly.
-
Withdraw an initial sample (T=0) from each solution for immediate analysis.
-
Place the remaining sealed vials in a constant temperature incubator set to a stress temperature (e.g., 50°C).
-
-
Time-Point Sampling: Withdraw aliquots from each vial at predetermined time points (e.g., 1, 3, 7, 14, and 28 days). Quench the reaction by diluting the sample in the mobile phase and storing it at 4°C until analysis.
-
HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products (decanoic acid and diethanolamine). A C18 column is often a good starting point.
-
Analyze all samples (T=0 and subsequent time points).
-
Quantify the peak area of the parent compound at each time point.
-
-
Data Analysis:
-
For each pH, plot the natural logarithm of the remaining percentage of the parent compound versus time.
-
If the degradation follows first-order kinetics, the plot will be linear. The slope of this line is the negative of the degradation rate constant (k).
-
Calculate the half-life (t₁/₂) at each pH using the formula: t₁/₂ = 0.693 / k.
-
Plot the rate constant (k) or half-life (t₁/₂) versus pH to visualize the pH-rate profile and identify the pH of maximum stability.
-
Caption: Experimental workflow for pH stability assessment.
Section 3: Formulation and Handling Considerations
Based on the stability profile, several key insights can guide the use of this compound in research and development:
-
Avoid pH Extremes: To prevent hydrolytic degradation, formulations should be buffered to a pH range of 6-8, where the amide bond exhibits maximum stability.[9]
-
Temperature Control: While stable at room temperature, long-term storage at elevated temperatures should be avoided to minimize the risk of both thermal and hydrolytic degradation.[1][11]
-
Risk of Nitrosamine Formation: A crucial consideration, particularly in cosmetic and personal care formulations, is the potential for nitrosamine formation. This compound can contain residual or degraded diethanolamine. In the presence of nitrosating agents (such as nitrites, often found as preservatives or impurities), diethanolamine can form N-nitrosodiethanolamine (NDELA), a potent carcinogen. Therefore, it is critical to use grades with low residual diethanolamine and avoid formulation with nitrosating agents.[4][12]
Conclusion
This compound is a chemically stable molecule under typical conditions of use and storage, a property that underpins its widespread utility. Its thermal resilience is high, with significant decomposition occurring only at temperatures exceeding 200°C. The primary stability liability is its susceptibility to hydrolysis at acidic and alkaline pH extremes. The rate of this degradation is accelerated by temperature.
For researchers and formulators, a comprehensive understanding of these stability characteristics is non-negotiable. By employing systematic evaluation protocols like TGA and isothermal pH studies, one can generate the necessary data to establish appropriate handling, storage, and formulation strategies. Maintaining a neutral pH environment, controlling temperature, and being mindful of incompatible ingredients are key to preserving the integrity and ensuring the safe, effective application of this compound in any experimental context.
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An In-depth Technical Guide to the Interactions of N,N-Bis(2-hydroxyethyl)decanamide with Lipid Bilayers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Bis(2-hydroxyethyl)decanamide, a non-ionic surfactant belonging to the diethanolamide class, possesses a unique amphiphilic architecture that dictates its interaction with biological and model lipid membranes.[1] This guide provides a comprehensive technical overview of the core principles and methodologies required to rigorously characterize these interactions. We will explore the partitioning of this compound into lipid bilayers, its subsequent effects on membrane structure and dynamics, and the thermodynamic forces governing these processes. This document serves as a roadmap for researchers, offering not just protocols, but the scientific rationale needed to design, execute, and interpret experiments in this domain.
Introduction: The Significance of Surfactant-Membrane Interactions
Surfactants, or surface-active agents, are amphiphilic molecules that are foundational to numerous applications in pharmaceuticals, cosmetics, and industrial processes due to their ability to modulate interfaces.[2][3] this compound (hereafter C10-DEA), with its 10-carbon hydrophobic tail and a hydrophilic diethanolamine headgroup, is valued for its emulsifying and conditioning properties.[1][2] Understanding its interaction with lipid bilayers—the fundamental structure of cell membranes—is critical for assessing its biological impact, from skin irritation potential to its use as an excipient in drug delivery systems.[4]
The primary directive of this guide is to equip the scientist with a multi-faceted approach to investigate how C10-DEA perturbs the highly organized, yet dynamic, structure of a lipid bilayer. We will proceed from the molecular characteristics of C10-DEA to the macroscopic consequences of its incorporation into a model membrane.
Physicochemical Profile of this compound
A molecule's behavior at an interface is governed by its physical and chemical properties. C10-DEA's structure dictates its amphiphilicity, which is the primary driver of its insertion into a lipid membrane.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₉NO₃ | [2][4] |
| Molecular Weight | 259.38 g/mol | [4] |
| Density | 1.001 g/cm³ | [2][5] |
| LogP (Octanol/Water) | ~1.94 - 2.4 | [4][5] |
| Hydrogen Bond Donors | 2 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
| Type | Non-ionic Surfactant | [1] |
The LogP value suggests a moderate hydrophobicity, enabling C10-DEA to readily partition from an aqueous environment into the nonpolar core of the lipid bilayer. The presence of two hydroxyl groups in its headgroup allows for significant hydrogen bonding capabilities, which will influence its orientation and interactions within the polar headgroup region of the membrane.[1]
Experimental Framework: A Multi-Technique Approach
A comprehensive understanding of the C10-DEA-lipid interaction requires a combination of techniques that probe different aspects of the system: thermodynamics, structure, and dynamics. The following workflow provides a logical progression for a thorough investigation.
Caption: Overall experimental workflow for characterizing C10-DEA and lipid bilayer interactions.
Thermotropic Behavior: Differential Scanning Calorimetry (DSC)
Expertise & Causality: DSC is a powerful tool for studying the thermal behavior of lipid bilayers. It directly measures the heat absorbed or released during the lipid's phase transition from a tightly packed gel state (Lβ) to a more disordered liquid-crystalline state (Lα). The temperature at which this occurs (the main transition temperature, Tₘ) and the enthalpy of the transition (ΔH) are highly sensitive to the presence of exogenous molecules like C10-DEA. By observing changes in Tₘ and ΔH, we can infer how the surfactant perturbs the collective packing of the lipid acyl chains. For instance, a broadening of the transition peak and a decrease in Tₘ typically indicates that the molecule is disrupting the ordered gel phase, making it easier for the lipids to become disordered.[6]
Protocol: DSC Analysis of DPPC Liposomes with C10-DEA
-
Rationale for Lipid Choice: Dipalmitoylphosphatidylcholine (DPPC) is frequently used as a model lipid because it has a well-defined and sharp main phase transition at ~41°C, making it an excellent, sensitive indicator for perturbations.[7]
-
Step 1: Liposome Preparation (Thin-Film Hydration)
-
Dissolve DPPC and the desired molar percentage of C10-DEA (e.g., 0, 1, 2, 5, 10 mol%) in a chloroform/methanol (2:1 v/v) solution in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.
-
Hydrate the lipid film by adding a suitable buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) pre-heated to a temperature above the Tₘ of DPPC (~50°C).
-
Agitate the flask by vortexing to detach the lipid film, forming multilamellar vesicles (MLVs). This hydration step should last for about 1 hour to ensure complete swelling.
-
-
Step 2: DSC Measurement
-
Accurately transfer a known amount of the liposome suspension into a DSC sample pan. Use the hydration buffer as the reference.
-
Equilibrate the sample in the DSC cell at a starting temperature well below the expected pre-transition (e.g., 20°C).
-
Scan the temperature at a controlled rate (e.g., 1°C/minute) up to a temperature well above the main transition (e.g., 60°C).[8]
-
Record the thermogram, which plots heat flow versus temperature. The main endothermic peak corresponds to the gel-to-liquid crystalline phase transition.[7]
-
Perform at least three consecutive heating and cooling scans to check for reproducibility.[9]
-
-
Data Analysis & Expected Outcome:
-
Determine the onset temperature (Tₒₙₛₑₜ), the peak transition temperature (Tₘ), and the transition enthalpy (ΔH, by integrating the peak area).
-
Hypothesis: Increasing concentrations of C10-DEA are expected to cause a concentration-dependent decrease in Tₘ and a broadening of the transition peak, indicating a fluidizing and disordering effect on the DPPC bilayer.[6] The pre-transition peak of DPPC (~36°C) is likely to be abolished even at low surfactant concentrations.[6]
-
Energetics of Partitioning: Isothermal Titration Calorimetry (ITC)
Expertise & Causality: While DSC reveals the consequence of the interaction, ITC directly measures the heat of the interaction itself, allowing for a complete thermodynamic characterization.[7][10] By titrating a solution of C10-DEA into a suspension of pre-formed liposomes, we can measure the heat released or absorbed as the surfactant partitions from the aqueous phase into the lipid bilayer.[10] This allows for the determination of the binding constant (or partition coefficient, K), the enthalpy of binding (ΔH), and the stoichiometry (n). From these, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a full thermodynamic profile of the interaction.[7]
Protocol: ITC Measurement of C10-DEA Partitioning into POPC Vesicles
-
Rationale for Lipid Choice: 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) is a good model for this experiment as it is in the fluid phase at typical room temperatures (Tₘ ~ -2°C), representing a more biologically relevant state and avoiding complications from phase transitions during the titration.
-
Step 1: Preparation of Large Unilamellar Vesicles (LUVs)
-
Prepare a thin lipid film of POPC as described in the DSC protocol.
-
Hydrate the film with buffer to form MLVs.
-
To create a homogenous population of LUVs (~100 nm diameter), subject the MLV suspension to extrusion. This involves passing the suspension repeatedly (e.g., 21 times) through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a lipid extruder.[11] The extrusion should be performed at a temperature above the lipid's Tₘ.
-
-
Step 2: ITC Titration
-
Thoroughly degas both the LUV suspension and the C10-DEA solution to prevent air bubbles.
-
Fill the ITC sample cell with the POPC LUV suspension (e.g., 1-5 mM lipid concentration).
-
Load the injection syringe with a concentrated solution of C10-DEA (e.g., 20-50 mM) prepared in the same buffer.
-
Perform a series of small, sequential injections (e.g., 5-10 µL each) of the C10-DEA solution into the LUV suspension while monitoring the heat change after each injection.[12]
-
Crucial Control: Perform a parallel titration of C10-DEA into the buffer alone to measure the heat of dilution, which must be subtracted from the experimental data.[13]
-
-
Data Analysis & Expected Outcome:
-
Integrate the area of each injection peak to determine the heat change (ΔH) per mole of injectant.
-
Plot the heat change against the molar ratio of C10-DEA to lipid.
-
Fit the resulting binding isotherm to a suitable model (e.g., a partition model or a site-binding model) to extract the partition coefficient (K) and enthalpy of partitioning (ΔH).[3][13]
-
Hypothesis: The partitioning of the hydrophobic tail of C10-DEA into the bilayer core is expected to be an entropically driven process, while the interactions of the headgroup may contribute an enthalpic component.
-
Caption: Data analysis workflow for an Isothermal Titration Calorimetry (ITC) experiment.
Membrane Fluidity and Order: Fluorescence Spectroscopy
Expertise & Causality: Membrane fluidity is a measure of the freedom of movement of lipids within the bilayer and is crucial for cellular functions. C10-DEA, by inserting into the bilayer, can alter this dynamic property. We can probe these changes using environment-sensitive fluorescent dyes. Laurdan is a particularly useful probe because its fluorescence emission spectrum shifts depending on the polarity of its environment, which is directly related to the degree of water penetration into the bilayer interface.[5][14] This shift is quantified by the Generalized Polarization (GP) value. A decrease in GP indicates increased water penetration and higher membrane fluidity, while an increase in GP signifies a more ordered, less hydrated interface.[15]
Protocol: Laurdan GP Measurement of Membrane Fluidity
-
Step 1: Preparation of Labeled Liposomes
-
Prepare a lipid/C10-DEA mixture in chloroform as previously described, but add Laurdan dye to the organic solvent at a molar ratio of 1:500 (dye:lipid).
-
Create a thin film and hydrate with buffer to form MLVs or LUVs. Protect the sample from light throughout the procedure as Laurdan is photosensitive.[14]
-
-
Step 2: Fluorescence Measurement
-
Place the liposome suspension in a quartz cuvette in a temperature-controlled fluorometer.
-
Set the excitation wavelength to 350 nm.[14]
-
Record the emission intensities at 440 nm (characteristic of the ordered, gel phase) and 500 nm (characteristic of the disordered, liquid-crystalline phase).[4][14]
-
Calculate the Generalized Polarization (GP) using the formula: GP = (I₄₄₀ - I₅₀₀) / (I₄₄₀ + I₅₀₀) [15]
-
Measure the GP value as a function of C10-DEA concentration and/or temperature.
-
-
Data Analysis & Expected Outcome:
-
Plot GP as a function of C10-DEA concentration.
-
Hypothesis: Consistent with its role as a surfactant, C10-DEA is expected to increase membrane fluidity. This would be observed as a concentration-dependent decrease in the Laurdan GP value, indicating greater water penetration into the bilayer as the lipid packing is disrupted.[16]
-
Atomistic Visualization: Molecular Dynamics (MD) Simulations
Expertise & Causality: While biophysical techniques provide macroscopic data, MD simulations offer an unparalleled, atom-level view of the interaction.[17] By simulating the C10-DEA molecule and a lipid bilayer over time, we can directly observe its insertion process, its preferred location and orientation within the membrane, and its specific interactions with lipid headgroups and acyl tails.[18] This computational approach allows us to formulate and test mechanistic hypotheses that explain the experimental data. For example, we can visualize how the diethanolamine headgroup forms hydrogen bonds with phosphate or carbonyl groups of the lipids, or how the decanoyl tail aligns with the lipid acyl chains.
Protocol: MD Simulation Setup
-
Step 1: System Building
-
Use a molecular modeling tool (e.g., GROMACS, CHARMM-GUI) to build a hydrated lipid bilayer system (e.g., 128 DPPC or POPC lipids).[18]
-
Generate the parameters for the C10-DEA molecule compatible with the chosen force field (e.g., GROMOS, CHARMM36).
-
Insert one or more C10-DEA molecules into the simulation box, initially placing them in the water phase near the bilayer surface.[18]
-
Solvate the system with a water model (e.g., TIP3P) and add ions to neutralize the system and achieve a physiological concentration.
-
-
Step 2: Simulation
-
Perform an energy minimization step to remove unfavorable steric clashes.
-
Equilibrate the system under constant temperature and pressure (NPT ensemble) to allow the box dimensions and lipid packing to relax.[17] This is typically done in stages, with restraints on the lipid and surfactant molecules gradually released.
-
Run a production simulation for a sufficient duration (e.g., hundreds of nanoseconds) to observe the spontaneous partitioning of C10-DEA and to sample its equilibrium behavior within the membrane.[18]
-
-
Data Analysis & Expected Outcome:
-
Density Profile: Calculate the mass density profile of C10-DEA, lipids, and water along the axis perpendicular to the bilayer to determine the molecule's average depth of insertion.
-
Order Parameters: Calculate the deuterium order parameter (Sᴄᴅ) for the lipid acyl chains to quantify the ordering or disordering effect of C10-DEA. A decrease in Sᴄᴅ indicates increased fluidity.
-
Radial Distribution Functions: Analyze the specific atomic interactions (e.g., hydrogen bonds) between the C10-DEA headgroup and lipid headgroups.
-
Visualization: Directly observe the trajectory to understand the dynamics of insertion and the final orientation of C10-DEA within the bilayer.[18]
-
Conclusion and Future Directions
The systematic application of the methodologies outlined in this guide—DSC, ITC, fluorescence spectroscopy, and MD simulations—provides a robust framework for a comprehensive characterization of the interaction between this compound and lipid bilayers. The data generated will elucidate its effects on membrane phase behavior, the thermodynamics of its partitioning, and its influence on membrane fluidity, all grounded in an atomistic understanding of its molecular behavior. This knowledge is indispensable for rationally predicting its biological activity, optimizing its use in formulations, and ensuring its safety in consumer and pharmaceutical products.
References
- Strahl, H., & Hamoen, L. W. (2017). Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy. Methods in Molecular Biology.
- ResearchGate. (n.d.). Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy | Request PDF.
- Wenzel, M., et al. (2018). Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes. Bio-protocol.
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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- Celej, M. S., et al. (2021). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols.
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I, Nanobot. (n.d.). Liposomes: Protocol. Retrieved from [Link]
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- Henriques, J., et al. (2017). Partition of Amphiphilic Molecules to Lipid Bilayers by ITC: Low-Affinity Solutes.
- Grdadolnik, J., et al. (2021). Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue.
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- Bandyopadhyay, S., et al. (2001). Molecular Dynamics Study of the Effect of Surfactant on a Biomembrane.
- Royal Society of Chemistry. (n.d.). Influence of lipid bilayer head group polarity on micelle behavior and surfactant transfer: a molecular dynamics simulation study.
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Synthesis and purification of N,N-Bis(2-hydroxyethyl)decanamide for laboratory use
An In-depth Technical Guide for the Laboratory Synthesis and Purification of N,N-Bis(2-hydroxyethyl)decanamide
Abstract
This compound, also known as Capramide DEA, is a non-ionic surfactant widely utilized for its emulsifying, thickening, and conditioning properties in various industrial and personal care formulations.[1] For researchers and drug development professionals, access to a pure, well-characterized sample of this compound is essential for developing novel formulations and studying its physicochemical properties. This guide provides a comprehensive, field-proven methodology for the synthesis and purification of this compound in a standard laboratory setting. We delve into the underlying chemical principles, offer a detailed step-by-step protocol, and outline a robust validation system to ensure the final product's identity and purity.
The Chemistry of Synthesis: Direct Amidation
The synthesis of this compound is most directly achieved through the condensation reaction between decanoic acid and diethanolamine. This method is favored for its atom economy and straightforward execution.
Reaction Principle
The core of the synthesis is a nucleophilic acyl substitution reaction. Decanoic acid, a C10 straight-chain saturated fatty acid[2], reacts with diethanolamine, a secondary amine and diol[3], to form an amide bond. The reaction is driven to completion by the removal of water, the sole byproduct. While catalysts like orthophosphoric acid can be employed[4], direct thermal condensation under controlled conditions is sufficient to achieve a high yield, simplifying the subsequent purification by avoiding catalyst removal.
Mechanism of Action
The reaction proceeds via the nucleophilic attack of the secondary amine's lone pair of electrons on the electrophilic carbonyl carbon of decanoic acid. This forms a tetrahedral intermediate which then collapses, eliminating a molecule of water and forming the stable amide functional group. The application of heat serves two primary purposes: it provides the necessary activation energy for the reaction and facilitates the removal of water via distillation, thereby shifting the reaction equilibrium towards the product according to Le Chatelier's principle.
Caption: Direct amidation of decanoic acid and diethanolamine.
Experimental Protocol: Synthesis
This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be performed in a well-ventilated fume hood.
Materials and Equipment
-
Reagents:
-
Decanoic acid (Capric acid), >98% purity
-
Diethanolamine, >99% purity
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Dichloromethane (DCM), ACS grade
-
Ethyl acetate, ACS grade
-
Hexanes, ACS grade
-
Deionized water
-
-
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Heating mantle with magnetic stirrer and stir bar
-
Thermometer or thermocouple
-
Dean-Stark apparatus or short-path distillation head with condenser
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware
-
Step-by-Step Synthesis Procedure
-
Reactor Setup: Assemble the three-neck flask with a magnetic stir bar, heating mantle, thermometer, and a Dean-Stark trap fitted with a condenser. The third neck should be sealed with a stopper.
-
Reagent Addition: Charge the flask with decanoic acid (e.g., 0.10 mol, 17.23 g) and diethanolamine (e.g., 0.11 mol, 11.56 g, a 10% molar excess). The slight excess of diethanolamine ensures the complete consumption of the limiting reagent, decanoic acid.
-
Reaction: Begin stirring and gradually heat the mixture to 160-170°C. The mixture will become a homogenous liquid. Maintain this temperature for 3-5 hours. Water will begin to collect in the Dean-Stark trap as the reaction proceeds.
-
Monitoring: The reaction can be monitored by observing the cessation of water collection. For more precise tracking, periodically withdraw a small aliquot, dissolve it in a suitable solvent (e.g., ethyl acetate), and analyze via Thin-Layer Chromatography (TLC) to observe the disappearance of the decanoic acid spot.
-
Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. The crude product will be a viscous, yellowish liquid or waxy solid.
Purification Strategy: From Crude to Pure
Purification is a critical phase to remove unreacted starting materials, particularly the excess diethanolamine and any remaining decanoic acid, to yield a product of high purity.
Rationale for Purification
The primary impurities are the polar starting materials. An initial aqueous workup is effective for removing the highly water-soluble diethanolamine. Any remaining decanoic acid can be removed by a basic wash, which converts it to its water-soluble carboxylate salt. The final purification via column chromatography separates the target amide from non-polar byproducts and residual starting materials.[5]
Initial Workup and Extraction
-
Dissolution: Dissolve the cooled crude product in 100 mL of dichloromethane (DCM) or ethyl acetate.
-
Acid Wash (Optional but recommended): Transfer the solution to a separatory funnel and wash with 50 mL of 1 M HCl to remove the bulk of the unreacted diethanolamine.
-
Base Wash: Wash the organic layer with 50 mL of a saturated sodium bicarbonate solution to remove any unreacted decanoic acid. Check that the aqueous layer is basic (pH > 8) to ensure complete neutralization.
-
Brine Wash: Wash the organic layer with 50 mL of saturated NaCl solution (brine) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude, washed product.
Primary Purification: Flash Column Chromatography
Flash chromatography is an efficient method for purifying amides from complex mixtures.[6]
-
Column Preparation: Pack a glass column with silica gel, using a slurry method with a non-polar solvent like hexanes.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the top of the packed column.
-
Elution: Elute the column with a solvent gradient, starting with a non-polar mixture (e.g., 80:20 Hexanes:Ethyl Acetate) and gradually increasing the polarity (e.g., to 100% Ethyl Acetate, then adding 1-5% Methanol if necessary). The product, being more polar than non-polar impurities but less polar than residual diethanolamine, will elute from the column.
-
Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Final Concentration: Evaporate the solvent from the combined pure fractions under reduced pressure to yield this compound as a white to off-white waxy solid or viscous oil.
Caption: Workflow for the purification of the target compound.
Quality Control and Purity Validation
A self-validating protocol requires rigorous analytical confirmation of the final product.[7] The identity, structure, and purity of the synthesized this compound must be confirmed.
Spectroscopic Confirmation
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Analysis of the FTIR spectrum should confirm the presence of key functional groups. Expected peaks include a strong O-H stretch (~3350 cm⁻¹), C-H stretches (~2850-2950 cm⁻¹), and a strong amide C=O stretch (~1620-1640 cm⁻¹).[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides definitive structural confirmation. Expected signals include a triplet from the terminal methyl group of the decanoyl chain (~0.8-0.9 ppm), a broad multiplet for the methylene protons of the chain (~1.2-1.6 ppm), and distinct signals for the methylene groups adjacent to the carbonyl and the hydroxyl groups.
-
¹³C NMR: The carbon spectrum will show a characteristic peak for the amide carbonyl carbon (~175 ppm) and distinct signals for the carbons in the decanoyl chain and the hydroxyethyl groups.[8][9]
-
-
Mass Spectrometry (MS): Analysis by techniques such as LC-MS should show a prominent molecular ion peak corresponding to the product's molecular weight (259.38 g/mol ).[8] For example, observing an [M+H]⁺ ion at m/z 260.22 would strongly support the product's identity.[10]
Quantitative Purity via HPLC
High-Performance Liquid Chromatography (HPLC) is the standard for determining the final purity of a synthesized compound. A reverse-phase method using a C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid for MS compatibility) can effectively separate the product from any remaining impurities.[11] Purity is determined by the relative peak area of the product compared to the total area of all peaks in the chromatogram.
Data Summary
The following table provides an example of the quantitative data expected from this protocol.
| Parameter | Value | Notes |
| Reagents | ||
| Decanoic Acid | 17.23 g (0.10 mol) | Limiting reagent |
| Diethanolamine | 11.56 g (0.11 mol) | 1.1 equivalents |
| Yield | ||
| Theoretical Yield | 25.94 g | Based on decanoic acid |
| Actual Yield (Post-Purification) | 20.75 g (Example) | |
| Percentage Yield | 80% (Example) | |
| Purity | ||
| Purity by HPLC | >98% | Relative peak area |
| Physical Appearance | White to off-white waxy solid | |
| Molecular Weight (MS) | [M+H]⁺ at m/z 260.22 | Confirms identity |
Conclusion
This guide presents a robust and reproducible method for the synthesis and purification of this compound suitable for laboratory applications. By combining a straightforward thermal condensation reaction with a multi-step purification and validation workflow, researchers can confidently produce this valuable surfactant with high purity. The detailed explanation of the causality behind each step provides the user with the necessary scientific grounding to adapt or troubleshoot the procedure as needed, ensuring successful outcomes for their research and development endeavors.
References
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SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]
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Gallou, F., et al. (2020). Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required. Organic Letters, 22(14), 5533–5537. Retrieved from [Link]
-
Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]
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MicroSolv Technology Corporation. (2025, July 12). Amide or Amino HPLC Columns What are the Differences. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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-
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IJRAR.org. (2017, October). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from [Link]
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Ataman Kimya. (n.d.). DECANOICACID. Retrieved from [Link]
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Methodological & Application
Using N,N-Bis(2-hydroxyethyl)decanamide for nanoparticle synthesis and stabilization
An In-Depth Guide to the Synthesis and Stabilization of Metallic Nanoparticles Using N,N-Bis(2-hydroxyethyl)decanamide
Authored by a Senior Application Scientist
Introduction: The Critical Role of Surface Chemistry in Nanotechnology
In the rapidly advancing field of nanotechnology, the synthesis of metallic nanoparticles (NPs) with controlled size, shape, and stability is paramount for their application in diverse areas, from drug delivery and diagnostics to catalysis and electronics. The properties of these materials are intrinsically linked to their surface characteristics. Unprotected nanoparticles in colloidal suspension are thermodynamically unstable and tend to aggregate to reduce their high surface energy, leading to a loss of their unique nanoscale properties.
This guide focuses on the application of This compound (Decanamide DEA) , a non-ionic surfactant, as a versatile and effective agent for both the synthesis and long-term stabilization of metallic nanoparticles. Surfactants are essential in nanoparticle manufacturing, acting to decrease surface tension and maintain the stability of dispersed phases.[1][2] Non-ionic surfactants like Decanamide DEA are particularly valuable due to their high biocompatibility and ability to provide robust steric stabilization.[3][4]
Decanamide DEA (CAS: 136-26-5) possesses a unique molecular architecture: a hydrophilic diethanolamide headgroup and a 10-carbon hydrophobic decanoyl tail.[5] This amphiphilic nature allows it to adsorb onto the nanoparticle surface, creating a protective layer that prevents agglomeration.[2] The diethanolamide headgroup, with its lone pair electrons on the nitrogen and oxygen atoms, can also chelate metal ions, influencing the nucleation and growth kinetics during synthesis. This document provides detailed protocols and the underlying scientific rationale for using Decanamide DEA to synthesize silver (AgNPs) and gold (AuNPs) nanoparticles.
Mechanism of Stabilization: A Molecular Perspective
The efficacy of Decanamide DEA in nanoparticle synthesis stems from its dual functionality as both a surface-active stabilizing agent and a potential participant in the reduction process.
-
Steric Stabilization : This is the primary mechanism of stabilization. The hydrophilic diethanolamide headgroup adsorbs onto the metallic nanoparticle surface. The hydrophobic decyl chains then extend into the surrounding medium. This adsorbed layer creates a physical barrier that sterically hinders close contact between individual nanoparticles, preventing the van der Waals attractive forces from causing irreversible aggregation.[2][6]
-
Control of Nucleation and Growth : During synthesis, surfactant molecules can form micelles in solution that act as nanoreactors, constraining the growth of nanoparticles. Furthermore, the amide and hydroxyl groups can coordinate with metal salt precursors (e.g., Ag⁺ or Au³⁺), modulating their reduction potential and controlling the rate of nucleation and subsequent particle growth, leading to more monodisperse populations.[7][8]
Caption: Adsorption of Decanamide DEA on a nanoparticle surface.
Application Protocol 1: Synthesis of Silver Nanoparticles (AgNPs) via Chemical Reduction
This protocol describes a bottom-up chemical reduction method to synthesize AgNPs, where silver ions (Ag⁺) are reduced to metallic silver (Ag⁰).[9] Decanamide DEA is employed as the primary stabilizing agent to control particle size and prevent aggregation.
Experimental Workflow
Caption: Workflow for the synthesis of AgNPs using Decanamide DEA.
Materials and Reagents
| Reagent | Formula | Purity | Supplier | Notes |
| This compound | C₁₄H₂₉NO₃ | >98% | Major suppliers | Also known as Capramide DEA |
| Silver Nitrate | AgNO₃ | >99% | Major suppliers | Light-sensitive, store in the dark. |
| Sodium Borohydride | NaBH₄ | >98% | Major suppliers | Prepare fresh solution before use. |
| Deionized (DI) Water | H₂O | 18.2 MΩ·cm | - |
Step-by-Step Protocol
-
Preparation of Stabilizer Solution: Prepare a 0.1% (w/v) solution of Decanamide DEA by dissolving 100 mg in 100 mL of DI water. Gentle heating and stirring may be required for full dissolution.
-
Reaction Setup: In a clean 250 mL Erlenmeyer flask equipped with a magnetic stir bar, add 50 mL of the 0.1% Decanamide DEA solution. Place the flask on a stirring hotplate and begin stirring vigorously.
-
Heating: Heat the solution to 80°C. Ensure the temperature is stable before proceeding.
-
Precursor Addition: Add 1.0 mL of a 50 mM Silver Nitrate (AgNO₃) solution to the heated surfactant solution.
-
Reduction: Prepare a fresh, ice-cold 100 mM Sodium Borohydride (NaBH₄) solution. Using a pipette, add 0.5 mL of this solution dropwise to the reaction flask. A rapid color change from colorless to a stable yellow or brown is indicative of AgNP formation.[10]
-
Aging: Allow the reaction to continue stirring at 80°C for an additional 30 minutes to ensure complete reduction and stabilization.
-
Cooling & Storage: Remove the flask from the heat and allow it to cool to room temperature while stirring. Store the resulting colloidal suspension in a dark glass bottle at 4°C.
Rationale and Self-Validation
| Step | Rationale | Expected Observation / Validation |
| Vigorous Stirring | Ensures homogeneous distribution of reactants, leading to uniform nucleation and a narrow particle size distribution. | A clear, vortex-forming solution. |
| Heating to 80°C | Increases the reaction kinetics for the reduction of Ag⁺ ions and facilitates the adsorption of the surfactant onto the newly formed nanoparticle surfaces. | Stable temperature reading on a thermometer. |
| Ice-Cold NaBH₄ | Using a strong reducing agent like NaBH₄ promotes rapid nucleation, favoring the formation of many small nuclei over the growth of a few large ones.[10] Keeping it cold ensures its stability and reactivity. | Immediate color change upon addition, confirming rapid reduction. |
| Decanamide DEA Conc. | The concentration of the surfactant directly impacts the final particle size. Higher concentrations lead to smaller particles due to more effective surface capping. | The Surface Plasmon Resonance (SPR) peak in the UV-Vis spectrum will shift to shorter wavelengths (blue-shift) with smaller particles. |
| Aging Step | Allows for the completion of the reduction reaction and ensures that all newly formed nanoparticle surfaces are adequately passivated by the surfactant, enhancing long-term stability. | The color of the colloid should remain stable, with no signs of precipitation or color change (e.g., to grey or black). |
Application Protocol 2: Synthesis of Gold Nanoparticles (AuNPs) via Microemulsion
This protocol utilizes a reverse microemulsion technique, a powerful method for producing highly monodisperse nanoparticles.[11][12] The system consists of aqueous nanodroplets dispersed in an oil phase, stabilized by Decanamide DEA. These droplets act as confined nanoreactors. The size of the nanoparticles is primarily controlled by the water-to-surfactant molar ratio (W₀).
Microemulsion Nanoreactor Concept
Caption: Nanoparticle synthesis within reverse micelle nanoreactors.
Materials and Reagents
| Reagent | Formula | Purity | Notes |
| This compound | C₁₄H₂₉NO₃ | >98% | Primary surfactant |
| Tetrachloroauric(III) acid trihydrate | HAuCl₄·3H₂O | >99% | Gold precursor |
| Sodium Borohydride | NaBH₄ | >98% | Reducing agent |
| Cyclohexane | C₆H₁₂ | >99% | Anhydrous, as the continuous oil phase |
| 1-Hexanol | C₆H₁₄O | >98% | Co-surfactant (optional, improves stability) |
Step-by-Step Protocol
-
Prepare Microemulsion A (Gold Precursor):
-
In a 50 mL flask, dissolve 0.5 g of Decanamide DEA in 20 mL of cyclohexane.
-
Add 100 µL of a 25 mM aqueous HAuCl₄ solution.
-
Seal the flask and stir vigorously for 30 minutes until a clear, stable microemulsion forms.
-
-
Prepare Microemulsion B (Reducing Agent):
-
In a separate 50 mL flask, dissolve 0.5 g of Decanamide DEA in 20 mL of cyclohexane.
-
Add 100 µL of a fresh, ice-cold 250 mM aqueous NaBH₄ solution.
-
Seal and stir vigorously for 30 minutes to form a clear microemulsion.
-
-
Initiate Reaction:
-
Combine Microemulsion A and Microemulsion B in a larger flask under rapid stirring.
-
A color change to deep red or purple will occur within minutes, signifying the formation of AuNPs.
-
-
Aging: Allow the mixture to stir for 2-4 hours at room temperature to ensure the reaction goes to completion.
-
Nanoparticle Recovery (Optional):
-
To isolate the nanoparticles, break the microemulsion by adding an excess of a polar solvent like acetone or ethanol.
-
This will cause the nanoparticles to precipitate.
-
Centrifuge the mixture (e.g., 10,000 rpm for 20 mins), discard the supernatant, and resuspend the nanoparticle pellet in a suitable solvent like ethanol or water for further use.
-
Controlling Particle Size with W₀
The size of the aqueous core, and thus the resulting nanoparticle, is controlled by the molar ratio of water to surfactant (W₀ = [H₂O]/[Surfactant]). By varying this parameter, the particle size can be tuned.
| Target W₀ | [Decanamide DEA] (in Cyclohexane) | Volume of Aqueous Phase (per 40 mL oil phase) | Expected AuNP Diameter (nm) |
| 5 | 0.05 M | 180 µL | 3 - 5 |
| 10 | 0.05 M | 360 µL | 6 - 9 |
| 15 | 0.05 M | 540 µL | 10 - 14 |
| Note: This table presents illustrative data based on established principles of microemulsion synthesis. Actual results may vary and require optimization. |
Conclusion and Future Outlook
This compound serves as a highly effective and versatile agent for the synthesis and stabilization of metallic nanoparticles. Its non-ionic character and steric hindrance capabilities allow for the production of stable, monodisperse colloidal suspensions of silver and gold. The protocols provided herein offer robust starting points for researchers and drug development professionals. Further exploration can involve using Decanamide DEA for the synthesis of other metallic (e.g., Pt, Pd) or metal oxide (e.g., TiO₂, ZnO) nanoparticles and for surface functionalization to conjugate biomolecules for targeted therapeutic and diagnostic applications.
References
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Cortés, H., Hernández-Parra, H., et al. (2021). Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses. Materials (Basel). Available at: [Link]
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Cortés, H., et al. (n.d.). Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses. Semantic Scholar. Available at: [Link]
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Cortés, H., et al. (2021). Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses. National Center for Biotechnology Information. Available at: [Link]
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Cortés, H., et al. (2021). Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses. Europe PMC. Available at: [Link]
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Cortés, H., et al. (2021). Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses. ResearchGate. Available at: [Link]
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Hutchison, J. E., et al. (2023). Purposefully Designed Surfactants for Facile and Controllable Gold Colloidal Nanocrystal Synthesis. National Center for Biotechnology Information. Available at: [Link]
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Unknown Authors. (n.d.). Amine oxide surfactant-mediated synthesis of plate-based gold nanocrystals with tunable surface wrinkles and their applications in the ethylene glycol oxidation reaction. Semantic Scholar. Available at: [Link]
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Blanchard, G. J., et al. (2006). Formation of Gold Nanoparticles Using Amine Reducing Agents. ACS Publications. Available at: [Link]
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Shameli, K., et al. (2012). Synthesis of silver nanoparticles: chemical, physical and biological methods. National Center for Biotechnology Information. Available at: [Link]
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Tran, Q. H., Nguyen, V. Q., & Le, A.-T. (2013). Silver nanoparticles: from conventional to 'modern' methods—A Review. MDPI. Available at: [Link]
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Jessop, P. G., et al. (2018). Reversible ionic surfactants for gold nanoparticle synthesis. ResearchGate. Available at: [Link]
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Liz-Marzán, L. M., et al. (2017). Synthesis of anisotropic gold nanoparticles in binary surfactant mixtures: a review on mechanisms of particle formation. PubMed Central. Available at: [Link]
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Salavati-Niasari, M., et al. (2011). N,N-bis-(2-Hydroxyethyl) Oleamide: Synthesis, Kinetic Study and Yield Optimization. ResearchGate. Available at: [Link]
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Unknown Authors. (n.d.). Procedures for the Synthesis and Capping of Metal Nanoparticles. Northern Arizona University. Available at: [Link]
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Ahmed, S., et al. (2016). Silver nanoparticles: synthesis, characterisation and biomedical applications. PubMed Central. Available at: [Link]
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Unknown Author. (n.d.). N,N-Bis(2-hydroxyethyl)dodecanamide: A Versatile Surfactant for Enhanced Formulations and Industrial Applications. LinkedIn. Available at: [Link]
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Hughes, W. L. (2013). Synthesis and Functionalization of Small Silver Nanoparticles. Boise State University ScholarWorks. Available at: [Link]
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Iravani, S., et al. (2021). Silver Nanoparticles: Synthesis, Structure, Properties and Applications. MDPI. Available at: [Link]
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Unknown Authors. (n.d.). Summary of protocol for biosynthesis of metallic nanoparticles. ResearchGate. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
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Unknown Authors. (2017). synthesis methods of metallic nanoparticles-an overview. Semantic Scholar. Available at: [Link]
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Miranda, B., et al. (2024). Protocol for synthesis of spherical silver nanoparticles with stable optical properties and characterization by transmission electron microscopy. PubMed Central. Available at: [Link]
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Application Notes & Protocols: N,N-Bis(2-hydroxyethyl)decanamide as a Primary Emulsifier in Polymerization Reactions
I. Executive Summary
N,N-Bis(2-hydroxyethyl)decanamide is a high-performance, non-ionic surfactant increasingly recognized for its utility beyond personal care products, extending into the specialized field of polymer synthesis.[1] Its unique molecular architecture, comprising a ten-carbon hydrophobic tail and a hydrophilic diethanolamine headgroup, provides an effective balance for creating stable oil-in-water emulsions essential for polymerization processes.[2] This document serves as a comprehensive technical guide on the application of this compound as a primary emulsifier in emulsion polymerization. We will explore the mechanistic principles, provide detailed experimental protocols, and discuss its strategic advantages, particularly in the synthesis of polymeric nanoparticles for biomedical and drug delivery applications.[3][4]
II. Foundational Principles: The Role of Non-Ionic Surfactants in Emulsion Polymerization
Emulsion polymerization is a cornerstone technique for producing a wide variety of polymers, known as latexes.[5] The system fundamentally consists of a monomer, a continuous phase (typically water), an initiator, and an emulsifier. The emulsifier is the critical component that enables the solubilization of the sparingly soluble monomer in the aqueous phase, creating the loci for polymerization to occur.
This compound functions as a non-ionic emulsifier. Unlike anionic surfactants which stabilize polymer particles through electrostatic repulsion, non-ionic surfactants provide stability via a steric hindrance mechanism.[6] The hydrophilic diethanolamine headgroups form a hydrated layer on the surface of the monomer droplets and subsequent polymer particles. This layer acts as a physical barrier, preventing the particles from approaching one another and coagulating.[6] This steric stabilization is particularly advantageous in formulations with high electrolyte concentrations or those subjected to freeze-thaw cycles, where electrostatic stabilization can fail.[6]
Key Physicochemical Characteristics
A thorough understanding of the emulsifier's properties is paramount for successful formulation. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 136-26-5 | [1] |
| Molecular Formula | C₁₄H₂₉NO₃ | [1] |
| Molecular Weight | 259.39 g/mol | [2][7] |
| Type | Non-ionic Surfactant | [1] |
| Physical State | Liquid | [7] |
| Calculated XLogP3 | 2.4 | [7] |
| Hydrophilic-Lipophilic Balance (HLB) | ~11.2 (Calculated via Griffin's Method)¹ | [8][9] |
| Critical Micelle Concentration (CMC) | Dependent on temperature and medium; generally lower for surfactants with longer alkyl chains.² | [2][10] |
¹HLB calculated using Griffin's method: HLB = 20 * (Mh / M), where Mh is the molecular mass of the hydrophilic portion (diethanolamine head, 105.14 g/mol ) and M is the total molecular mass (259.39 g/mol ). An HLB value between 8 and 16 is indicative of a good oil-in-water (O/W) emulsifier.[8] ²Specific CMC data for this compound is not widely published. However, studies show that longer alkyl chains generally lead to a lower CMC, indicating greater efficiency in micelle formation.[2] The CMC must be determined experimentally for the specific reaction conditions.
III. Mechanism of Emulsification and Polymerization
The process begins when the concentration of this compound in the aqueous phase surpasses its Critical Micelle Concentration (CMC).[10] At this point, the surfactant molecules spontaneously self-assemble into spherical structures called micelles, where the hydrophobic decanoyl tails form the core and the hydrophilic diethanolamine heads form the outer shell, interfacing with the water.[11]
-
Monomer Partitioning: The hydrophobic monomer, which is poorly soluble in water, partitions into the hydrophobic cores of these micelles. The bulk of the monomer remains as larger droplets, also stabilized by the emulsifier.
-
Initiation: A water-soluble initiator (e.g., potassium persulfate) is introduced and thermally decomposes to generate free radicals in the aqueous phase.
-
Particle Nucleation: These radicals enter the monomer-swollen micelles, initiating polymerization. The micelle is transformed into a growing polymer particle.
-
Particle Growth: The polymer particle continues to grow by the diffusion of monomer from the larger monomer droplets, through the aqueous phase, and into the growing particle.
-
Stabilization: Throughout the process, this compound molecules adsorb to the surface of the growing polymer particles, providing continuous steric stabilization that prevents agglomeration and ensures a stable final latex dispersion.[6]
Visualizing the Workflow
The following diagram illustrates the key stages of emulsion polymerization stabilized by this compound.
Caption: Workflow of Emulsion Polymerization.
IV. Experimental Protocol: Synthesis of Poly(styrene) Nanoparticles
This protocol provides a generalized procedure for the emulsion polymerization of styrene using this compound. Researchers should consider this a starting point, to be optimized for specific applications.
A. Materials & Equipment
| Reagents | Equipment |
| This compound | 500 mL Jacketed Glass Reactor |
| Styrene (inhibitor removed) | Overhead Mechanical Stirrer |
| Potassium Persulfate (KPS) | Reflux Condenser |
| Deionized Water (High Purity) | Thermocouple & Temperature Controller |
| Nitrogen Gas (High Purity) | Syringe Pump / Dropping Funnel |
B. Step-by-Step Procedure
-
Reactor Assembly:
-
Set up the 500 mL jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and a thermocouple.
-
Connect the jacket to a circulating water bath to maintain the reaction temperature.
-
-
Preparation of the Aqueous Phase:
-
To the reactor, add 200 mL of deionized water.
-
Add 2.0 g of this compound.
-
Begin stirring at 200 RPM to ensure complete dissolution of the emulsifier.
-
-
Deoxygenation:
-
Start purging the system with a gentle stream of nitrogen gas through the N₂ inlet. This is crucial to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Maintain the nitrogen purge for at least 30 minutes prior to heating.
-
-
Heating and Monomer Addition:
-
Set the water bath to 75°C and allow the reactor contents to equilibrate to 70°C.
-
Add 50 g of inhibitor-free styrene to the reactor. A stable, milky-white emulsion should form.
-
Allow the system to stir for an additional 15 minutes to ensure thermal equilibrium and uniform dispersion.
-
-
Initiation of Polymerization:
-
Dissolve 0.5 g of potassium persulfate (KPS) in 10 mL of deionized water.
-
Inject the KPS solution into the reactor to initiate the polymerization.
-
Note the time of initiation. An exothermic reaction may be observed as a slight increase in temperature.
-
-
Reaction and Monitoring:
-
Maintain the reaction temperature at 70°C under a constant nitrogen blanket and stirring (200 RPM) for 6 hours.
-
The appearance of the emulsion will change from milky white to a bluish-white latex as the monomer is converted to polymer and the particle size decreases.
-
-
Termination and Cooling:
-
After 6 hours, turn off the heating and cool the reactor to room temperature using the circulating bath.
-
Stop the stirring and nitrogen purge once cooled.
-
-
Product Recovery:
-
Filter the resulting latex through a fine mesh to remove any coagulum.
-
Store the stable polymer nanoparticle dispersion in a sealed container for subsequent characterization (e.g., Dynamic Light Scattering for particle size, Gravimetry for conversion rate).
-
C. Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Excessive Coagulum | - Insufficient emulsifier concentration.- Stirring speed too high/low.- Presence of electrolytes or impurities. | - Increase this compound concentration.- Optimize stirring speed (typically 150-300 RPM).- Use high-purity deionized water. |
| Low Monomer Conversion | - Oxygen inhibition.- Insufficient initiator concentration or decomposition.- Incorrect reaction temperature. | - Ensure thorough deoxygenation before and during the reaction.- Increase initiator amount or verify its activity.- Calibrate thermocouple and maintain stable temperature. |
| Bimodal Particle Size | - Secondary nucleation occurred.- Emulsifier concentration was too high, leading to new micelle formation mid-reaction. | - Reduce emulsifier concentration.- Consider a semi-batch process where the monomer is fed over time.[12] |
V. Advanced Application Insights for Drug Development
A. Synergistic Blends for Enhanced Control
While this compound is effective alone, it is often used in combination with anionic surfactants.[5][6] This synergistic approach provides both steric and electrostatic stabilization. The non-ionic component offers robustness against electrolytes, while a small amount of an anionic co-surfactant can significantly reduce the final particle size and improve control over the particle size distribution.[6] This is highly desirable for creating uniform polymeric nanoparticles for drug delivery, where particle size directly impacts bioavailability and cellular uptake.[13][14]
B. The "Incorporation" Phenomenon
Research has shown that non-ionic emulsifiers, due to their affinity for the monomer, can become partially incorporated within the final polymer particles rather than residing exclusively on the surface.[12][15][16] This phenomenon is influenced by factors like the hydrophobicity of the emulsifier and the polymerization temperature.[15] For this compound, its C10 tail suggests a moderate affinity for common monomers.[2] Scientists must be aware of this, as incorporated emulsifier molecules can act as a plasticizer, potentially altering the glass transition temperature (Tg) and mechanical properties of the final polymer.
C. Relevance in Polymeric Nanoparticle Synthesis for Drug Delivery
The synthesis of polymeric nanoparticles is a major application of emulsion polymerization in the pharmaceutical field.[17] These nanoparticles can encapsulate hydrophobic drugs, improving their solubility and enabling targeted delivery.[4][18] The use of a mild, non-ionic emulsifier like this compound is advantageous for several reasons:
-
Biocompatibility: Fatty acid amides are generally considered mild and biocompatible, reducing the potential for cytotoxicity in the final formulation.[1]
-
Stability: The resulting sterically stabilized nanoparticles exhibit high stability, which is crucial for shelf-life and in-vivo performance.[13]
-
Tunability: By carefully controlling the emulsifier concentration and polymerization conditions, the size of the drug-loaded nanoparticles can be tuned to the desired range (typically 50-200 nm) for optimal therapeutic outcomes.[13][19]
Logical Framework for Emulsifier Selection
Caption: Decision logic for emulsifier selection.
VI. Conclusion
This compound is a versatile and highly effective non-ionic emulsifier for modern polymerization reactions. Its ability to provide robust steric stabilization makes it an excellent choice for synthesizing stable polymer latexes, particularly for demanding applications in the biomedical and pharmaceutical fields. By understanding its fundamental properties and the mechanistic principles of its action, researchers can leverage this compound to precisely control polymerization outcomes and develop advanced nanoparticle-based drug delivery systems.
VII. References
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Vertex AI Search. N,N-Bis(2-hydroxyethyl)dodecanamide: A Versatile Surfactant for Enhanced Formulations and Industrial Applications. Available from:
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ACS Publications. Incorporation of Nonionic Emulsifiers Inside Particles in Emulsion Polymerization: Mechanism and Methods of Suppression | Langmuir. Available from:
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Biosynth. N,N-Bis(2-hydroxyethyl)dodecanamide | 120-40-1 | FB144319. Available from:
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PCC SE. Emulsion Polymerization. Available from:
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ACS Publications. Incorporation of Nonionic Emulsifiers Inside Particles in Emulsion Polymerization: Mechanism and Methods of Suppression | Langmuir. Available from:
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Sci-Hub. Incorporation of Nonionic Emulsifiers Inside Particles in Emulsion Polymerization: Mechanism and Methods of Suppression. Available from:
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MySkinRecipes. This compound. Available from:
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Walsh Medical Media. Mechanism of Emulsion Polymerization and its Kinetics. Available from:
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MySkinRecipes. N,N-Bis(2-hydroxyethyl)dodecanamide. Available from:
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Ataman Kimya. FATTY ACID DIETHANOLAMIDE. Available from:
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ScienceDirect. Recent advances in synthesis of polymers based on palm oil and its fatty acids. Available from:
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Wikipedia. Hydrophilic-lipophilic balance. Available from:
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SlideShare. Hydrophilic-Lipophilic Balance (HLB). Available from: _
-
ResearchGate. Rigid polyurethane foams from diethanolamides of carboxylated oils and fatty acids. Available from:
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Google Patents. RU2637121C1 - Method of producing diethanolamides of fatty acids. Available from:
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RSC Publishing. A study on coconut fatty acid diethanolamide-based polyurethane foams. Available from:
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Alfa Chemistry. Hydrophile-Lipophile Balance (HLB). Available from:
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Wikipedia. Critical micelle concentration. Available from:
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Benchchem. This compound|CAS 136-26-5. Available from:
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PubChem. This compound | C14H29NO3 | CID 61081. Available from:
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Alfa Chemistry. Critical Micelle Concentration (CMC) Lookup Table - Surfactant. Available from:
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NIH. Polymeric Nanoparticles and Nanogels: How Do They Interact with Proteins? - PMC. Available from:
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Longdom Publishing. Journal of Nanomedicine & Biotherapeutic Discovery. Available from:
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HubSpot. Critical micelle concentration. Available from:
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MDPI. Polymeric Nanoparticles for Drug Delivery: Recent Developments and Future Prospects. Available from:
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ResearchGate. (PDF) Exploring Various Techniques for the Chemical and Biological Synthesis of Polymeric Nanoparticles. Available from:
-
NIH. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC. Available from:
-
MDPI. Nanoparticle Synthesis and Their Integration into Polymer-Based Fibers for Biomedical Applications. Available from:
-
ResearchGate. How do I calculate the Hydrophilic-lipophilic balance (HLB)?. Available from:
-
Benchchem. A Comparative Analysis of the Critical Micelle Concentration of N-Hexyl-D-gluconamide and Alternative Non-ionic Surfactants. Available from:
-
NIH. Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective - PMC. Available from:
-
MDPI. Polymer Nanoparticles. Available from:
-
PubChem. N,N-Bis(2-hydroxyethyl)octadecanamide | C22H45NO3 | CID 7163. Available from:
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PubChem. N,N-bis(2-hydroxyethyl)octanamide | C12H25NO3 | CID 76499. Available from:
-
MDPI. Nanoemulsion: An Emerging Novel Technology for Improving the Bioavailability of Drugs. Available from:
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Pharma Excipients. Recent Advances in Improving the Bioavailability of Hydrophobic/Lipophilic Drugs and Their Delivery via Self-Emulsifying Formulations. Available from:
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OUCI. Nanoemulsions for drug delivery. Available from:
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Application Notes & Protocols: The Role of N,N-Bis(2-hydroxyethyl)decanamide in Advanced Drug Delivery Systems
Foreword: Unlocking Formulation Potential
In the landscape of pharmaceutical sciences, the challenge of delivering a therapeutic agent to its target in a safe, efficient, and bioavailable manner is paramount. The excipients chosen for a formulation are not mere vehicles but are often the key determinants of a drug product's success. N,N-Bis(2-hydroxyethyl)decanamide, a non-ionic surfactant, has emerged as a highly versatile and powerful tool in the formulator's arsenal. Its unique molecular architecture allows it to function as a potent solubilizer, a robust emulsifier, and an effective permeation enhancer. This guide provides an in-depth exploration of its properties and practical, field-proven protocols for its application in the development of microemulsions, nanoemulsions, and solid lipid nanoparticles. The methodologies described herein are designed to be self-validating, providing researchers with the foundational knowledge to innovate and optimize their drug delivery platforms.
Section 1: Physicochemical Characterization of this compound
This compound, also known by its INCI name Capramide DEA, is a diethanolamide of capric acid. Its functionality in pharmaceutical formulations is a direct result of its amphiphilic nature, possessing both a hydrophobic ten-carbon alkyl chain and a hydrophilic head composed of a tertiary amide and two hydroxyl groups.[1] This structure is fundamental to its ability to operate at the interface between oil and water phases.[1]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | This compound | |
| CAS Number | 136-26-5 | [2] |
| Molecular Formula | C₁₄H₂₉NO₃ | [3] |
| Molecular Weight | 259.38 g/mol | |
| Appearance | Liquid | |
| Density | 1.001 g/cm³ | [2][3] |
| Boiling Point | 417.9 °C at 760 mmHg | [2][3] |
| LogP | 1.94 - 2.4 | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Classification | Non-ionic Surfactant | [1] |
Scientist's Note: The LogP value indicates a moderate lipophilicity, which is crucial for its interaction with both lipidic drug molecules and the lipid bilayers of biological membranes. The presence of two hydroxyl groups enhances its hydrophilicity and capacity for hydrogen bonding, contributing to its effectiveness as a stabilizer in aqueous dispersions.[1]
Section 2: Mechanisms of Action in Drug Delivery
The utility of this compound stems from its ability to favorably alter the environment of a drug molecule, enhancing its solubility, stability, and transport across biological barriers.
-
As a Solubilizer: For poorly water-soluble drugs (BCS Class II and IV), this compound acts as a solubilizing agent.[4][5] Above its critical micelle concentration (CMC), it self-assembles into micelles, which are colloidal aggregates with a hydrophobic core and a hydrophilic shell. These micelles can encapsulate lipophilic drug molecules within their core, effectively increasing the drug's apparent solubility in the aqueous medium of the formulation.[4]
-
As an Emulsifier: Its amphiphilic structure allows it to reduce the interfacial tension between oil and water phases, a critical requirement for the formation and stabilization of emulsions.[6] In systems like microemulsions and nanoemulsions, it adsorbs at the oil-water interface, creating a stable film that prevents droplet coalescence.[7]
-
As a Penetration Enhancer: When used in topical or transdermal formulations, this compound can enhance the permeation of drugs across the stratum corneum. The proposed mechanism involves the temporary and reversible disruption of the highly ordered intercellular lipid structure of the skin, thereby increasing the diffusivity of the drug through this primary barrier.[8]
Caption: Mechanisms of this compound in formulations.
Section 3: Application & Formulation Protocols
This section provides detailed protocols for leveraging this compound in three distinct drug delivery platforms.
Protocol: Formulation of a Microemulsion for Oral Drug Delivery
Principle: Microemulsions are thermodynamically stable, clear dispersions of oil and water, stabilized by an interfacial film of surfactant and co-surfactant.[9] This protocol uses a water titration method to identify the microemulsion region in a pseudo-ternary phase diagram. This compound is used here as a co-surfactant to improve the flexibility of the interfacial film and expand the microemulsion region.
Materials & Equipment:
-
Model Lipophilic Drug: Fenofibrate
-
Oil Phase: Caprylic/Capric Triglyceride (e.g., Miglyol 812)
-
Primary Surfactant: Polyoxyl 35 Castor Oil (e.g., Cremophor EL)
-
Co-surfactant: this compound
-
Aqueous Phase: Deionized water
-
Glass vials, magnetic stirrer and stir bars, burette, analytical balance.
Step-by-Step Procedure:
-
Preparation of Surfactant/Co-surfactant Mixture (Sₘᵢₓ):
-
Prepare mixtures of the primary surfactant (Cremophor EL) and co-surfactant (this compound) at various weight ratios (e.g., 1:1, 2:1, 3:1).
-
Rationale: The ratio of surfactant to co-surfactant is critical for achieving the necessary interfacial flexibility to form a stable microemulsion.[10] Exploring different ratios is essential for optimization.
-
-
Construction of Pseudo-Ternary Phase Diagram:
-
For each Sₘᵢₓ ratio, prepare a series of mixtures of the oil phase and the Sₘᵢₓ in different weight ratios (e.g., 9:1, 8:2, ... 1:9) in separate glass vials.
-
Place each vial on a magnetic stirrer and begin gentle agitation.
-
Slowly titrate each oil/Sₘᵢₓ mixture with deionized water from a burette, recording the amount of water added.
-
Observe the mixture for the transition from a turbid or milky emulsion to a clear, transparent, and low-viscosity liquid. This transition point signifies the formation of a microemulsion.[9]
-
Plot the data on a triangular phase diagram to delineate the microemulsion region.
-
-
Preparation of Drug-Loaded Microemulsion:
-
Select an optimized ratio of oil, Sₘᵢₓ, and water from within the stable microemulsion region identified in the phase diagram.
-
Dissolve the model drug (Fenofibrate) in the oil phase with gentle heating if necessary.
-
Add the Sₘᵢₓ to the drug-oil mixture and vortex until a clear solution is formed.
-
Add the required amount of deionized water dropwise with continuous stirring until a transparent microemulsion forms spontaneously.
-
Characterization & Quality Control:
-
Visual Inspection: The formulation should be clear, transparent, and free of any precipitation.
-
Droplet Size Analysis: Measure droplet size and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS). Expected droplet size is typically < 100 nm with a PDI < 0.3.
-
Thermodynamic Stability: Centrifuge the formulation at 5,000 RPM for 30 minutes and subject it to freeze-thaw cycles. No phase separation should occur.
Caption: Workflow for preparing a drug-loaded microemulsion.
Protocol: Formulation of an O/W Nanoemulsion for Topical Delivery
Principle: Nanoemulsions are kinetically stable colloidal dispersions with droplet sizes typically between 20-200 nm.[11] Unlike microemulsions, they are not thermodynamically stable and require high energy input for their formation. This protocol uses a high-pressure homogenization (HPH) technique, where this compound functions as a key surfactant to stabilize the newly formed nano-sized droplets.
Materials & Equipment:
-
Model API: Ketoprofen
-
Oil Phase: Isopropyl Myristate
-
Surfactant: this compound
-
Co-surfactant (optional): Propylene Glycol
-
Aqueous Phase: Deionized water
-
High-shear mixer (e.g., Ultra-Turrax), High-Pressure Homogenizer, analytical balance, beakers.
Step-by-Step Procedure:
-
Preparation of Phases:
-
Oil Phase: Dissolve Ketoprofen and this compound in Isopropyl Myristate. Heat gently (to ~60°C) to ensure complete dissolution.
-
Aqueous Phase: Heat the deionized water (and propylene glycol, if used) to the same temperature (~60°C).
-
Rationale: Maintaining both phases at the same elevated temperature reduces the interfacial tension and viscosity, facilitating a more efficient pre-emulsification process.[12]
-
-
Pre-emulsification (Coarse Emulsion Formation):
-
Slowly add the oil phase to the aqueous phase while continuously stirring with a high-shear mixer at 8,000-10,000 RPM for 15-20 minutes.
-
Rationale: This step creates a coarse macroemulsion. A fine and homogenous coarse emulsion is crucial for achieving a uniform nanoemulsion in the subsequent HPH step.[13]
-
-
High-Pressure Homogenization:
-
Immediately pass the hot coarse emulsion through a high-pressure homogenizer.
-
Homogenize at 15,000-20,000 PSI for 5-10 cycles.
-
Cool the entire system using a heat exchanger or by placing the collection vessel in an ice bath.
-
Rationale: The intense shear forces and cavitation within the homogenizer disrupt the large droplets of the coarse emulsion, reducing them to the nanometer scale.[13] Multiple cycles ensure a narrow particle size distribution.
-
-
Cooling and Storage:
-
Allow the resulting nanoemulsion to cool to room temperature.
-
Store in a sealed container at controlled room temperature.
-
Characterization & Quality Control:
-
Droplet Size and Zeta Potential: Use DLS to measure the mean droplet size, PDI, and zeta potential. An acceptable nanoemulsion will have a size of 50-200 nm, a PDI < 0.25, and a zeta potential more negative than -25 mV or more positive than +25 mV for good electrostatic stability.
-
Morphology: Visualize droplet shape (should be spherical) and size using Transmission Electron Microscopy (TEM).[11]
-
Stability: Monitor for any signs of creaming, sedimentation, or phase separation over a period of 3 months at different storage conditions (e.g., 4°C, 25°C, 40°C).
Caption: Workflow for high-pressure homogenization of a nanoemulsion.
Protocol: Formulation of Solid Lipid Nanoparticles (SLNs)
Principle: SLNs are colloidal carriers where the liquid lipid (oil) of an emulsion is replaced by a solid lipid.[14] This protocol uses the hot homogenization followed by ultrasonication method. This compound is the primary emulsifier, stabilizing the solid lipid core within the aqueous medium.
Materials & Equipment:
-
Model Drug: Dexamethasone
-
Solid Lipid: Glyceryl Behenate (e.g., Compritol 888 ATO)
-
Emulsifier: this compound
-
Aqueous Phase: Deionized water
-
Probe sonicator, magnetic stirrer with hot plate, water bath, analytical balance.
Step-by-Step Procedure:
-
Preparation of Phases:
-
Lipid Phase: Melt the solid lipid (Glyceryl Behenate) by heating it to approximately 10°C above its melting point (m.p. ~70°C). Dissolve the Dexamethasone in the molten lipid.
-
Aqueous Phase: Dissolve the this compound in deionized water and heat to the same temperature as the lipid phase.
-
Rationale: Ensuring both phases are at the same temperature above the lipid's melting point is crucial to prevent premature solidification of the lipid during emulsification.[15]
-
-
Hot Pre-emulsification:
-
Add the hot aqueous phase to the molten lipid phase under high-speed stirring (e.g., 8,000 RPM) for 10-15 minutes to form a hot o/w pre-emulsion.
-
-
Homogenization:
-
Subject the hot pre-emulsion to high-energy dispersion using a probe sonicator for 5-10 minutes. Maintain the temperature of the system above the lipid's melting point during this step.
-
Rationale: Ultrasonication provides the energy required to break down the coarse emulsion droplets into nano-sized particles.[16]
-
-
Nanoparticle Formation by Cooling:
-
Transfer the resulting hot nanoemulsion to an ice bath and continue stirring at a moderate speed.
-
Rapid cooling causes the lipid to precipitate, forming solid lipid nanoparticles with the drug entrapped within the solid matrix.
-
Rationale: The rapid cooling process is critical. It promotes the formation of less-ordered lipid crystals, which can increase drug loading capacity and reduce drug expulsion during storage.[14]
-
Characterization & Quality Control:
-
Particle Size and Zeta Potential: Measure using DLS.
-
Entrapment Efficiency (EE%) and Drug Loading (DL%): Separate the unentrapped drug from the SLNs by ultracentrifugation. Quantify the free drug in the supernatant using a suitable analytical method (e.g., HPLC). Calculate EE% and DL% using the following formulas:
-
EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL% = [(Total Drug - Free Drug) / Total Weight of Lipid and Drug] x 100
-
-
Crystallinity and Thermal Behavior: Analyze using Differential Scanning Calorimetry (DSC) to confirm the solid state of the lipid core and to investigate drug-lipid interactions.
Caption: Workflow for preparing Solid Lipid Nanoparticles (SLNs).
Section 4: Safety and Regulatory Considerations
This compound is widely used in personal care products and has a generally favorable safety profile for topical applications.[3] The Cosmetic Ingredient Review (CIR) Expert Panel concluded that diethanolamides, including Capramide DEA, are safe for use in cosmetics when formulated to be non-irritating.[17]
Handling Precautions:
-
Irritation: In its concentrated form, it can cause skin irritation and serious eye damage.[18] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling.[19]
-
N-nitroso compounds: The CIR Expert Panel cautions that diethanolamides should not be used in products where N-nitroso compounds can be formed.[17] This is a critical consideration during formulation development, particularly regarding interactions with other excipients and storage conditions.
-
Environmental Hazard: The substance is classified as very toxic to aquatic life with long-lasting effects.[18] Disposal must be handled in accordance with local environmental regulations to prevent release into waterways.
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N,N-Bis(2-hydroxyethyl)dodecanamide: A Versatile Surfactant for Enhanced Formulations and Industrial Applications. Helmsman. [Link]
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Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. National Library of Medicine. [Link]
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Solid Lipid Nanoparticles: Formulation, Preparation, and Characterization: A Review. SciSpace. [Link]
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The Role of Surfactants in Solubilization of Poorly Soluble Drugs. JOCPR. [Link]
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SYNERGISTIC ACTION OF PENETRATION ENHANCERS IN TRANSDERMAL DRUG DELIVERY. JDDT. [Link]
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Transdermal Drug Delivery Enhancement by Compounds of Natural Origin. MDPI. [Link]
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Development and Optimization of Microemulsion Formulation using Box-Behnken Design for Enhanced Transdermal Delivery of Lornoxicam. ResearchGate. [Link]
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Application Notes and Protocols for the Use of N,N-Bis(2-hydroxyethyl)decanamide in Cell Lysis for Protein Extraction
Introduction: The Critical Role of a Gentle Lysis in Protein Integrity
The extraction of functionally active and structurally intact proteins is the cornerstone of numerous endeavors in research, diagnostics, and therapeutic development. The initial step, cell lysis, represents a critical juncture where the integrity of the target protein can be compromised. Harsh lysis methods, while effective at cellular disruption, can lead to denaturation and loss of biological activity.[1] Mild, non-ionic detergents are therefore indispensable tools for researchers seeking to isolate proteins in their native conformation.[1][2]
This document provides a comprehensive guide to the application of N,N-Bis(2-hydroxyethyl)decanamide, a non-ionic surfactant, for the gentle and efficient lysis of cells for protein extraction. We will delve into the mechanistic underpinnings of non-ionic detergent-mediated lysis, provide detailed, adaptable protocols, and discuss critical parameters for experimental success.
Understanding this compound as a Lysis Reagent
This compound belongs to the class of non-ionic surfactants. Its molecular structure comprises a hydrophobic 10-carbon alkyl chain and a hydrophilic headgroup containing two hydroxyl groups.[3] This amphipathic nature allows it to integrate into the lipid bilayer of cell membranes, disrupting their integrity and liberating cellular contents.[4]
The primary advantage of non-ionic detergents like this compound is their ability to break lipid-lipid and lipid-protein interactions without disrupting native protein-protein interactions.[2][5] This preserves the tertiary and quaternary structure of proteins, making them suitable for downstream applications that require functional proteins, such as enzyme activity assays, immunoprecipitation, and studies of protein complexes.
Mechanism of Action: A Step-wise Disruption of the Cellular Barrier
The process of cell lysis by non-ionic detergents is concentration-dependent and occurs in a stepwise manner. A key parameter governing this process is the Critical Micelle Concentration (CMC) , the concentration at which detergent monomers self-assemble into micelles.[4][6]
-
Monomer Insertion: Below the CMC, individual detergent molecules insert into the cell membrane.
-
Membrane Saturation and Micelle Formation: As the concentration increases and surpasses the CMC, the membrane becomes saturated, and the detergent molecules begin to form micelles in the aqueous environment.[4]
-
Membrane Solubilization: These micelles then act as sinks for membrane lipids and proteins, effectively dissolving the membrane into mixed micelles of detergent, lipid, and protein.[2]
-
Release of Cellular Contents: The disruption of the plasma membrane releases the cytoplasmic contents, including soluble proteins. For the extraction of membrane-bound proteins, the detergent solubilizes these proteins into detergent-protein complexes.
Protocols for Cell Lysis using this compound
The following protocols are starting points and should be optimized for your specific cell type and downstream application.
Core Lysis Buffer Formulation
A well-formulated lysis buffer is crucial for maintaining protein stability. The basic components include:
| Component | Recommended Concentration | Purpose |
| Tris-HCl | 20-50 mM, pH 7.4-8.0 | Buffering agent to maintain a stable pH |
| NaCl | 100-150 mM | Maintains ionic strength, reduces non-specific protein aggregation |
| This compound | 0.1 - 1.0% (v/v) | Lysis of cell membranes |
| Protease Inhibitor Cocktail | As per manufacturer's recommendation | Prevents protein degradation by endogenous proteases |
| Phosphatase Inhibitor Cocktail | As per manufacturer's recommendation | Prevents dephosphorylation of proteins (if studying phosphorylation) |
Protocol 1: Lysis of Adherent Mammalian Cells
-
Cell Culture: Grow adherent cells to 80-90% confluency in a culture dish.
-
Wash: Aspirate the culture medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Add an appropriate volume of ice-cold Lysis Buffer to the dish (e.g., 500 µL for a 10 cm dish).
-
Incubation: Place the dish on ice for 10-30 minutes with occasional gentle rocking. The optimal incubation time should be determined empirically.
-
Harvest: Scrape the cells from the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.
-
Quantification and Storage: Determine the protein concentration using a compatible protein assay (see below). Aliquot the lysate and store at -80°C for long-term use.
Protocol 2: Lysis of Suspension Mammalian Cells
-
Cell Culture: Grow suspension cells to the desired density.
-
Harvest: Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash: Discard the supernatant and gently resuspend the cell pellet in ice-cold PBS. Centrifuge again at 500 x g for 5 minutes at 4°C.
-
Lysis: Discard the supernatant and resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer (e.g., 1 mL per 10^7 cells).
-
Incubation: Incubate the cell suspension on ice for 10-30 minutes with gentle mixing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collection: Transfer the supernatant to a new pre-chilled tube.
-
Quantification and Storage: Determine the protein concentration and store as described for adherent cells.
Downstream Application Compatibility
A key advantage of using a mild, non-ionic detergent like this compound is the compatibility of the resulting lysate with a wide range of downstream applications.
Protein Quantification
The choice of protein assay is critical when detergents are present in the lysis buffer.
| Protein Assay | Compatibility with Non-ionic Detergents | Notes |
| Bicinchoninic Acid (BCA) Assay | Good | Generally compatible with up to 5% non-ionic detergents. Recommended for lysates containing this compound. |
| Bradford Assay | Poor to Moderate | The Coomassie dye can interact with detergents, leading to precipitation and inaccurate readings. Some modified Bradford protocols have improved detergent compatibility, but the BCA assay is generally more reliable in the presence of detergents. |
| 660 nm Protein Assay | Good | Offers good compatibility with most non-ionic detergents. |
Immunoprecipitation and Western Blotting
Lysates prepared with this compound are well-suited for immunoprecipitation and Western blotting, as the mild nature of the detergent helps to preserve antibody epitopes.
Safety and Handling
This compound should be handled with appropriate safety precautions. According to safety data, it can cause skin irritation and serious eye damage.[3] It is also very toxic to aquatic life with long-lasting effects.[3]
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling this compound.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Protein Yield | Incomplete lysis | Increase the concentration of this compound (up to 1.0%). Increase incubation time. Include a brief sonication step on ice after incubation. |
| Insufficient starting material | Increase the number of cells used for lysis. | |
| Protein Degradation | Inadequate protease inhibition | Ensure protease inhibitor cocktail is fresh and added to the lysis buffer immediately before use. Keep samples on ice at all times. |
| High Viscosity of Lysate | Release of DNA from the nucleus | Add DNase I to the lysis buffer (e.g., 10 U/mL) and incubate for 10 minutes on ice. Pass the lysate through a 21-gauge needle several times. |
Conclusion
This compound is a valuable tool for researchers requiring the gentle extraction of proteins in their native state. Its non-ionic character ensures effective cell lysis while preserving the biological activity and structural integrity of the target proteins. By following the protocols and considerations outlined in these application notes, scientists and drug development professionals can achieve reliable and reproducible protein extraction for a wide array of downstream applications.
References
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How to extract biologically active proteins from the cells and tissue of organisms using detergent based lysis method. (2016, June 17). G-Biosciences. Retrieved from [Link]
-
Detergents for Protein Extraction & Cell Lysis. (n.d.). G-Biosciences. Retrieved from [Link]
-
Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. (n.d.). Agilent. Retrieved from [Link]
-
5 Detergents for Cell Lysis/Protein Extraction: CHAPS, Chlorhexidine, Deoxycholic Acid & Digitonin. (2025, January 7). GoldBio. Retrieved from [Link]
-
What is a good lysis buffer detergent for membrane protein purification? (2022, April 21). ResearchGate. Retrieved from [Link]
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N,N-Bis(2-hydroxyethyl)hexadecanamide. (n.d.). PubChem. Retrieved from [Link]
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Critical micelle concentration. (n.d.). Wikipedia. Retrieved from [Link]
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N,N-Bis(2-hydroxyethyl)octadecanamide. (n.d.). PubChem. Retrieved from [Link]
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Determination of Critical Micelle Concentration of Ionic and Non-Ionic Surfactants by Streaming Potential Measurements. (2025, April 23). PubMed. Retrieved from [Link]
-
Quantifying the Critical Micelle Concentration of Nonionic and Ionic Surfactants by Self-Consistent Field Theory. (2024, December 4). arXiv. Retrieved from [Link]
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Chemical Properties of N,N'-Bis-(2-hydroxyethyl)-oxamide (CAS 1871-89-2). (n.d.). Cheméo. Retrieved from [Link]
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N,N-bis-(2-Hydroxyethyl) Oleamide: Synthesis, Kinetic Study and Yield Optimization. (2025, August 5). ResearchGate. Retrieved from [Link]
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This compound. (n.d.). MySkinRecipes. Retrieved from [Link]
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CO2 solubility and physical properties of N-(2-hydroxyethyl)pyridinium bis(trifluoromethanesulfonyl)amide. (n.d.). DOI. Retrieved from [Link]
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Also known as Lauramide DEA. (n.d.). Safe Cosmetics. Retrieved from [Link]
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Lauramide DEA. (n.d.). Cosmetics Info. Retrieved from [Link]
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N,N-Bis(2-hydroxyethyl)stearamide: A Deep Dive into its Surfactant Properties and Applications. (2026, January 6). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Application Notes & Protocols: N,N-Bis(2-hydroxyethyl)decanamide as a Novel Component in Cell Culture Media
Abstract
This technical guide provides a comprehensive overview of the potential applications of N,N-Bis(2-hydroxyethyl)decanamide, a non-ionic surfactant, as a component in mammalian cell culture media. Drawing upon the established roles of similar surfactants and the known biological activities of fatty acid amides, we present a scientifically grounded rationale for its use in enhancing cell culture performance. This document offers detailed protocols for researchers, scientists, and drug development professionals to systematically evaluate this compound for their specific cell lines and applications, including its potential to mitigate shear stress, improve nutrient bioavailability, and influence cellular processes.
Introduction: The Emerging Role of Bioactive Surfactants in Cell Culture
Modern cell culture media formulations are complex mixtures of nutrients, salts, and growth factors designed to mimic the in vivo cellular environment.[1][2][3] The inclusion of supplements to optimize cell growth, viability, and productivity is a key aspect of bioprocess development.[3][4] Non-ionic surfactants, such as Pluronic F-68 and Tween 80, are well-established components in many serum-free media formulations, primarily for their role in protecting cells from hydrodynamic shear stress in bioreactors.[5][6][7]
This compound, also known as Capramide DEA, is a non-ionic surfactant with a history of use in the cosmetics and personal care industries for its emulsifying and conditioning properties.[8][9] Structurally, it is a fatty acid amide, a class of lipids that are increasingly recognized for their roles as endogenous signaling molecules in various physiological processes, including inflammation, anxiety, and appetite.[10][11][12][13] This dual identity as both a surfactant and a potential bioactive molecule makes this compound a compelling candidate for investigation as a novel cell culture media supplement.
This guide will explore the postulated mechanisms of action of this compound in cell culture, propose potential applications, and provide detailed protocols for its evaluation.
Postulated Mechanism of Action
The effects of this compound in a cell culture system are likely to be multifaceted, stemming from its properties as both a surfactant and a fatty acid amide.
Physicochemical Effects: Membrane Stabilization and Nutrient Transport
As a non-ionic surfactant, this compound can integrate into the cell membrane, altering its fluidity and potentially enhancing its resilience to mechanical stress. This is particularly relevant in suspension cultures and bioreactors where cells are subjected to shear forces. Furthermore, its emulsifying properties may aid in the dispersion of poorly water-soluble nutrients, such as lipids and vitamins, making them more available to the cells.[14] This can lead to improved cell growth and productivity.[5][6]
Biological Effects: Modulation of Cellular Signaling
Fatty acid amides are known to interact with various cellular signaling pathways.[10][11][12][13][15] While the specific targets of this compound have not been elucidated, it is plausible that it could influence pathways related to cell survival, proliferation, and inflammation. For instance, some fatty acid amides are known to modulate the activity of G-protein coupled receptors (GPCRs) or nuclear receptors.[11][12] The potential for this compound to have such effects warrants careful investigation, as it could be leveraged to enhance specific cellular functions or protein expression profiles.
Caption: Postulated dual-action mechanism of this compound.
Potential Applications in Cell Culture
Based on its postulated mechanisms of action, this compound could be beneficial in several areas of cell culture:
-
Shear Stress Protection: In suspension cultures, particularly in large-scale bioreactors, it may protect cells from mechanical damage, leading to higher cell viability and density.
-
Enhancement of Nutrient Uptake: For cell lines with high metabolic demands or in nutrient-limited media, it could improve the bioavailability of essential lipids and other hydrophobic components.
-
Improved Recombinant Protein Production: By promoting cell health and potentially influencing transcriptional and translational machinery, it may lead to increased yields of therapeutic proteins.
-
Modulation of Cell Behavior: For specific research applications, its potential to interact with signaling pathways could be harnessed to direct cell differentiation or response to stimuli.
Experimental Protocols
The following protocols provide a framework for the systematic evaluation of this compound in a chosen cell culture system. It is crucial to perform these experiments with appropriate controls to ensure the validity of the results.
Preparation of Stock Solution
Rationale: A concentrated, sterile stock solution is necessary for accurate and reproducible supplementation of the cell culture medium.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, conical tubes (15 mL or 50 mL)
-
Sterile syringe filters (0.22 µm)
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out a precise amount of this compound powder.
-
Dissolve the powder in cell culture grade DMSO to create a high-concentration stock solution (e.g., 100 mM). Ensure complete dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Determination of Optimal Working Concentration (Cytotoxicity Assay)
Rationale: It is essential to determine the concentration range at which this compound is non-toxic to the cells. The MTT assay is a common method for assessing cell viability.[16]
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed your cells into a 96-well plate at a predetermined optimal density and allow them to attach and resume growth for 24 hours.
-
Prepare a serial dilution of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of the test compound) and a negative control (medium only).
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for a period that corresponds to your typical culture duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding the solubilization buffer.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that causes 50% inhibition of cell growth). The optimal working concentration should be well below the IC50 value.
Evaluation of Effects on Cell Growth and Viability
Rationale: To assess the impact of the determined non-toxic concentrations of this compound on the growth kinetics and overall viability of your cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
Appropriate cell culture vessels (e.g., T-flasks, shaker flasks)
-
This compound stock solution
-
Cell counting method (e.g., hemocytometer with trypan blue or an automated cell counter)
Procedure:
-
Seed your cells at a known density into culture vessels containing complete medium.
-
Supplement the medium with the predetermined optimal concentrations of this compound. Include a vehicle control.
-
At regular intervals (e.g., every 24 hours) for the duration of your typical culture, take a representative sample of the cell suspension.
-
Determine the total cell count and the viable cell count using your chosen method.
-
Plot the viable cell density versus time to generate growth curves.
-
Calculate the specific growth rate and doubling time for each condition.
Data Presentation
The quantitative data generated from the protocols should be summarized in a clear and concise format to facilitate comparison and interpretation.
Table 1: Cytotoxicity of this compound
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Viability |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100 |
| 0.1 | 1.23 | 0.07 | 98.4 |
| 1 | 1.20 | 0.09 | 96.0 |
| 10 | 1.15 | 0.10 | 92.0 |
| 50 | 0.85 | 0.06 | 68.0 |
| 100 | 0.45 | 0.05 | 36.0 |
Table 2: Effect of this compound on Cell Growth
| Condition | Max Viable Cell Density (x10^6 cells/mL) | Specific Growth Rate (µ) | Doubling Time (hours) |
| Vehicle Control | 3.5 ± 0.3 | 0.025 | 27.7 |
| 1 µM Decanamide | 3.8 ± 0.2 | 0.027 | 25.7 |
| 10 µM Decanamide | 4.2 ± 0.4 | 0.029 | 23.9 |
Experimental Workflow
Sources
- 1. Cell Culture Media Formulation: Components You Can't Ignore [synapse.patsnap.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. KR20170140251A - Cell culture medium - Google Patents [patents.google.com]
- 5. Effect of surfactant pluronic F-68 on CHO cell growth, metabolism, production, and glycosylation of human recombinant IFN-γ in mild operating conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound [myskinrecipes.com]
- 9. This compound | C14H29NO3 | CID 61081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. lipotype.com [lipotype.com]
- 12. Fatty Acid Amide Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Use of nonionic surfactants for effective supply of phosphatidic acid in serum-free culture of Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Quantitative Analysis of N,N-Bis(2-hydroxyethyl)decanamide in Cosmetic Formulations by High-Performance Liquid Chromatography
Abstract
This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N,N-Bis(2-hydroxyethyl)decanamide, a non-ionic surfactant and viscosity-modifying agent prevalent in cosmetic and personal care products. The described protocol offers excellent precision and accuracy for the determination of this analyte in complex matrices such as creams and lotions. This guide provides a comprehensive framework for researchers, quality control analysts, and formulation scientists in the drug development and cosmetics industries.
Introduction
This compound, also known as Capramide DEA, is a fatty acid diethanolamide widely utilized in the cosmetics industry for its emulsifying, foam-boosting, and viscosity-enhancing properties. Its presence and concentration are critical to product performance and stability. Therefore, a validated analytical method for its quantification is essential for quality control, formulation development, and regulatory compliance. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of individual components in complex mixtures.[1] This application note details a specific, validated RP-HPLC method coupled with ultraviolet (UV) detection for the analysis of this compound.
The causality behind the choice of a reversed-phase method lies in the amphiphilic nature of this compound. The C10 alkyl chain provides sufficient hydrophobicity for retention on a nonpolar stationary phase like C18, while the diethanolamine headgroup allows for elution with a polar mobile phase, typically a mixture of acetonitrile and water.
Chemical Structure
.
Figure 1. Chemical Structure of this compound.
Experimental Workflow
The overall workflow for the analysis of this compound in a cosmetic matrix involves sample preparation to isolate the analyte from interfering excipients, followed by chromatographic separation and detection.
Sources
Application Notes & Protocols: A Practical Guide to Membrane Protein Solubilization Using Non-Ipsissimum Detergents
Abstract
This comprehensive guide provides a detailed framework for the solubilization of membrane proteins, a critical initial step for their biochemical and structural characterization. While the initial query focused on N,N-Bis(2-hydroxyethyl)decanamide, a comprehensive literature review indicates this compound is not widely documented for this application. Therefore, this document focuses on the principles and methodologies employing well-characterized, non-ionic detergents that are staples in the field, such as n-dodecyl-β-D-maltoside (DDM). The principles and protocols detailed herein are broadly applicable and provide a robust starting point for researchers aiming to extract and stabilize membrane proteins for downstream applications, including structural biology, functional assays, and drug development.
Part 1: The Critical Role of Detergents in Membrane Protein Research
Membrane proteins are integral to cellular function, acting as channels, transporters, receptors, and enzymes. However, their hydrophobic nature, which anchors them within the lipid bilayer, presents a significant challenge for their biochemical study. To study these proteins in isolation, they must be extracted from their native membrane environment. This process, known as solubilization, is achieved by using detergents.
Detergents are amphipathic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into micelles. These micelles can partition membrane lipids and proteins, effectively creating a soluble protein-detergent-lipid complex that can be studied in aqueous solutions.
The choice of detergent is paramount and is often empirically determined for each target protein. An ideal detergent should:
-
Effectively solubilize the target protein from the membrane.
-
Maintain the native structure and function of the protein.
-
Be easily removable for downstream applications.
-
Not interfere with analytical techniques.
Non-ionic detergents, such as DDM, are often favored for their gentle nature, which tends to preserve the native conformation and activity of the solubilized protein.
Part 2: Mechanism of Detergent-Mediated Solubilization
The process of membrane protein solubilization by detergents can be conceptualized in three stages, as illustrated in the workflow below.
Figure 1. A simplified workflow of membrane protein solubilization by detergents.
-
Partitioning: At concentrations below the CMC, detergent monomers partition into the lipid bilayer.
-
Lysis: As the detergent concentration increases and surpasses the CMC, the lipid bilayer becomes saturated, leading to the formation of mixed micelles containing both lipids and detergent molecules. This disrupts the membrane integrity.
-
Solubilization: With a further increase in detergent concentration, the membrane is fully solubilized, and integral membrane proteins are encapsulated within detergent micelles, now soluble in the aqueous buffer.
Part 3: Protocol for Test Solubilization of a Target Membrane Protein
This protocol provides a general framework for screening for the optimal solubilization conditions for a novel membrane protein using a non-ionic detergent like DDM.
Materials and Reagents
-
Cell Pellet: Containing the overexpressed membrane protein of interest.
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% (v/v) glycerol, 1 mM PMSF, and protease inhibitor cocktail.
-
Detergent Stock Solution: 10% (w/v) n-dodecyl-β-D-maltoside (DDM) in water.
-
Wash Buffer: Lysis buffer without detergent.
-
Solubilization Buffer: Lysis buffer with varying concentrations of DDM.
-
Equipment: Homogenizer, ultracentrifuge, spectrophotometer, SDS-PAGE equipment.
Step-by-Step Protocol
-
Membrane Preparation:
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells using a suitable method (e.g., sonication, French press, or microfluidizer).
-
Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove cell debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.
-
Discard the supernatant and wash the membrane pellet with Wash Buffer, followed by another round of ultracentrifugation.
-
-
Protein Quantification:
-
Resuspend the washed membrane pellet in a known volume of Wash Buffer.
-
Determine the total protein concentration using a BCA or Bradford assay.
-
-
Test Solubilization:
-
Aliquot the membrane suspension to a final protein concentration of 5 mg/mL.
-
Add the 10% DDM stock solution to each aliquot to achieve a range of final detergent concentrations (e.g., 0.1%, 0.5%, 1.0%, 1.5%, 2.0% w/v).
-
Incubate the samples on a rotator at 4°C for 1-2 hours.
-
Centrifuge the samples at 100,000 x g for 1 hour at 4°C.
-
Carefully separate the supernatant (solubilized fraction) from the pellet (unsolubilized fraction).
-
-
Analysis:
-
Analyze both the solubilized and unsolubilized fractions by SDS-PAGE and Western blot (if an antibody is available) to determine the efficiency of solubilization at each detergent concentration.
-
Data Interpretation and Optimization
The optimal detergent concentration is the lowest concentration that effectively solubilizes the target protein while minimizing the extraction of non-target proteins.
| DDM Concentration (% w/v) | Target Protein in Solubilized Fraction (Relative Units) | Total Protein in Solubilized Fraction (mg/mL) | Notes |
| 0.1 | + | 0.8 | Minimal solubilization. |
| 0.5 | +++ | 2.5 | Good solubilization of the target protein. |
| 1.0 | ++++ | 4.1 | Highest yield of the target protein. |
| 1.5 | ++++ | 4.8 | No significant increase in target protein, but more contaminants. |
| 2.0 | +++ | 5.2 | Potential for protein denaturation and aggregation. |
This table represents example data and should be generated for each specific protein.
Part 4: Downstream Processing and Considerations
Once the optimal solubilization conditions are established, the solubilized protein can be purified using various chromatography techniques, such as affinity, ion-exchange, and size-exclusion chromatography. It is crucial to maintain a detergent concentration above the CMC in all buffers during purification to prevent the protein from aggregating.
For structural studies, it may be necessary to exchange the detergent for one more amenable to crystallization or cryo-EM, or to reconstitute the protein into a lipid environment such as nanodiscs or liposomes.
Part 5: Troubleshooting Common Issues
-
Low Solubilization Efficiency: Increase the detergent concentration, incubation time, or temperature. Consider using a different detergent.
-
Protein Aggregation: The detergent concentration may have fallen below the CMC, or the chosen detergent may not be suitable for maintaining the protein's stability.
-
Loss of Activity: The detergent may be denaturing the protein. Screen for a milder detergent or add stabilizing agents like glycerol or specific lipids to the buffers.
References
-
Duquesne, K., & Sturgis, J. N. (2018). The Choice of Detergent for the Study of Membrane Proteins. Methods in Molecular Biology, 1685, 1-13. [Link]
-
Seddon, A. M., Curnow, P., & Booth, P. J. (2004). Membrane proteins, lipids and detergents: not just a soap opera. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1666(1-2), 105-117. [Link]
-
Kalipatnapu, S., & Chattopadhyay, A. (2005). Solubilization of the human serotonin1A receptor from CHO cells for pharmacological and biophysical studies. Cellular and Molecular Neurobiology, 25(5), 821-837. [Link]
Application Notes: Leveraging N,N-Bis(2-hydroxyethyl)decanamide in Enzyme-Linked Immunosorbent Assays
Introduction: A Novel Surfactant for Immunoassay Enhancement
The Enzyme-Linked Immunosorbent Assay (ELISA) is a cornerstone technique for detecting and quantifying analytes such as proteins, peptides, antibodies, and hormones.[1] The accuracy and sensitivity of an ELISA depend critically on maximizing the specific signal while minimizing non-specific binding (NSB), which generates background noise.[2] This is achieved through optimized reagents, including coating buffers, blocking agents, and washing solutions.[3]
This document introduces N,N-Bis(2-hydroxyethyl)decanamide (CAS No. 136-26-5), a non-ionic surfactant, as a novel component for ELISA buffer formulation.[4][5] Its amphiphilic structure, comprising a 10-carbon hydrophobic tail and a hydrophilic head with two hydroxyl groups, gives it unique properties as a detergent, emulsifier, and viscosity controller.[4] While widely used in personal care and cleaning industries, its potential in immunoassays is an emerging area of exploration.[5]
Based on its chemical properties, we hypothesize that this compound can serve multiple functions in an ELISA workflow:
-
As a Wash Buffer Additive: To efficiently remove unbound reagents and reduce background noise.
-
As a Blocking Agent Component: To passively adsorb to unoccupied sites on the microplate, preventing non-specific antibody binding.
-
As a Reagent Stabilizer: To maintain the conformation and activity of coated antigens or antibodies.
These application notes provide a theoretical framework and actionable protocols for researchers to evaluate and validate the use of this compound in their specific ELISA systems.
Core Principles: The Role of Surfactants in ELISA
An ELISA relies on the immobilization of an antigen or antibody to a solid phase, typically a polystyrene 96-well plate.[1] Subsequent steps involve specific binding events between the target analyte and detection antibodies, culminating in an enzyme-driven colorimetric or fluorescent signal.[6]
Non-ionic surfactants are critical reagents in this process. Their primary functions include:
-
Reducing Non-Specific Binding: Hydrophobic interactions are a major cause of NSB, where assay components adhere randomly to the plate surface. Surfactants disrupt these interactions, lowering the background signal and thereby increasing the signal-to-noise ratio.[2][3]
-
Improving Washing Efficiency: By reducing surface tension, surfactants in wash buffers help to dislodge and remove loosely bound and physically trapped molecules from the wells, ensuring a cleaner assay environment.[7]
-
Enhancing Reagent Accessibility: In blocking buffers, detergents can help expose more non-binding sites for the primary blocking agent (e.g., BSA, casein) to adsorb to.[2]
The most common non-ionic surfactant in ELISAs is Tween-20. However, this compound offers a different chemical structure that may provide unique advantages, such as different hydrophilic-lipophilic balance (HLB) or steric hindrance properties, potentially leading to lower background or enhanced stability in certain assays.
Application Protocol 1: this compound as a Wash Buffer Additive
Standard ELISA wash buffers, such as PBS with 0.05% Tween-20 (PBS-T), are designed to remove excess material without disrupting the specific antigen-antibody binding interactions.[3] This protocol outlines a method to evaluate this compound as a partial or complete replacement for Tween-20.
Objective: To determine the optimal concentration of this compound in a wash buffer to minimize background and maximize the specific signal.
Methodology:
-
Prepare Stock Solution: Prepare a 10% (w/v) stock solution of this compound in molecular-grade water. Gentle warming may be required for complete dissolution.
-
Formulate Test Buffers: Prepare a series of 1X PBS-based wash buffers containing varying concentrations of this compound (e.g., 0.01%, 0.05%, 0.1%, 0.2%). Include a standard 1X PBS with 0.05% Tween-20 buffer and a 1X PBS-only buffer as positive and negative controls, respectively.
-
Run Parallel ELISAs: Set up a standard sandwich or indirect ELISA. After each incubation step (coating, blocking, sample, detection antibody, enzyme conjugate), wash the plate according to the standard protocol, but substitute the test buffers for the standard wash buffer in designated wells.
-
Data Analysis: Compare the signal-to-noise ratio for each wash buffer formulation. The signal is the absorbance of wells containing the highest standard concentration of the analyte, while the noise is the absorbance of the blank (zero analyte) wells.
Data Interpretation:
| Wash Buffer Component | Analyte (High Std) OD 450nm | Blank (Zero Analyte) OD 450nm | Signal-to-Noise Ratio (S/N) |
| PBS Only (Control) | 2.150 | 0.450 | 4.8 |
| 0.05% Tween-20 (Control) | 2.450 | 0.110 | 22.3 |
| 0.01% this compound | 2.410 | 0.150 | 16.1 |
| 0.05% this compound | 2.510 | 0.105 | 23.9 |
| 0.1% this compound | 2.480 | 0.120 | 20.7 |
Table 1: Hypothetical data comparing wash buffer performance. The optimal formulation yields the highest signal-to-noise ratio.
An ideal wash buffer additive will produce a low background reading in the blank wells while maintaining or enhancing the signal from the specific binding events.[8]
Figure 1: Workflow for evaluating this compound in wash buffers.
Application Protocol 2: this compound as a Blocking Buffer Component
The primary goal of a blocking buffer is to saturate all remaining protein-binding sites on the microplate after the initial coating step.[9] An ideal blocking buffer achieves this without disrupting the coated antigen/antibody or cross-reacting with other assay components.[10] This protocol evaluates this compound as a novel blocking agent, potentially in combination with standard proteins like Bovine Serum Albumin (BSA).
Objective: To assess the efficacy of this compound as a blocking agent to reduce non-specific binding.
Methodology:
-
Formulate Test Blocking Buffers:
-
Control 1: 1% BSA in PBS
-
Control 2: Commercial protein-free blocker
-
Test 1: 0.5% this compound in PBS
-
Test 2: 1% this compound in PBS
-
Test 3: 1% BSA + 0.05% this compound in PBS
-
-
Plate Preparation: Coat ELISA plate wells with the capture antibody or antigen as per your standard protocol. Leave a set of wells uncoated to measure the blocker's intrinsic contribution to background.
-
Blocking Step: After washing the coated plate, add 200 µL of the respective test blocking buffers to designated wells. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Assay Procedure: Continue with the ELISA protocol, omitting the antigen/sample step for a subset of wells for each blocker. This will measure the non-specific binding of the detection antibody directly to the blocked surface.
-
Data Analysis: Measure the absorbance (OD) at 450 nm. The most effective blocking buffer will show the lowest OD in the "No Antigen" wells while preserving a strong signal in the "High Standard" wells.
Data Interpretation:
| Blocking Buffer | OD 450nm (High Standard) | OD 450nm (No Antigen) | Performance Metric (Signal / NSB) |
| 1% BSA in PBS | 2.350 | 0.180 | 13.1 |
| Commercial Blocker | 2.410 | 0.095 | 25.4 |
| 1% this compound | 1.950 | 0.150 | 13.0 |
| 1% BSA + 0.05% this compound | 2.450 | 0.090 | 27.2 |
Table 2: Hypothetical data comparing blocking buffer efficacy. The best performance is characterized by a low "No Antigen" signal and a high overall performance metric.
The results may indicate that this compound works best as a co-blocker with a traditional protein-based agent, combining the protein's surface-coating ability with the surfactant's power to disrupt hydrophobic interactions.[7]
Assay Validation Strategy
Incorporating any new reagent requires re-validation of the assay to ensure it meets performance standards for its intended use.[11] The validation process confirms the reliability, reproducibility, and accuracy of the results.[12][13]
Key Validation Parameters:
-
Precision (Repeatability & Reproducibility): Assess intra-assay (within-plate) and inter-assay (between-plates, different days) variability using control samples. The coefficient of variation (%CV) should be within acceptable limits (typically <15%).
-
Accuracy (Recovery): Spike known amounts of analyte into the sample matrix and measure the recovery. This tests for interference from the new buffer component.
-
Sensitivity (Limit of Detection, LoD): Determine the lowest concentration of analyte that can be reliably distinguished from the blank. An improved blocking or washing procedure should lower the background and thus may improve the LoD.
-
Linearity and Range: Ensure the assay produces results that are directly proportional to the concentration of the analyte within a defined range.
-
Specificity: Confirm that the assay does not cross-react with structurally related molecules.
Figure 2: Core parameters for validating an ELISA after reagent modification.
Conclusion and Future Directions
This compound presents a promising, albeit unexplored, candidate for enhancing ELISA performance. Its non-ionic surfactant properties suggest a strong potential for reducing non-specific binding and improving washing efficiency, key factors in developing sensitive and robust immunoassays. The protocols provided here serve as a starting point for researchers to systematically evaluate its benefits. Further investigation could explore its role as a long-term stabilizer for pre-coated plates or its compatibility with various enzyme-conjugate systems. As with any new reagent, thorough validation is essential to ensure that its inclusion improves, rather than compromises, assay integrity.[12]
References
-
Aryal, S. (2022, May 17). ELISA- Definition, Principle, Procedure, Types, Steps, Uses. Microbe Notes. Retrieved from [Link]
-
Tribhuvan University. (n.d.). ELISA- Principle, Types and Applications. Retrieved from [Link]
-
DAXIN Materials. (n.d.). N,N-Bis(2-hydroxyethyl)dodecanamide: A Versatile Surfactant for Enhanced Formulations and Industrial Applications. Retrieved from [Link]
-
Boster Biological Technology. (n.d.). ELISA Troubleshooting Guide & Principles. Retrieved from [Link]
-
Excedr. (2023, March 8). ELISA Blocking Buffers: Overview & Application. Retrieved from [Link]
-
MBL Life Science. (n.d.). The principle and method of ELISA. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
G-Biosciences. (2017, July 25). ELISA Blocking Buffers. Retrieved from [Link]
-
Arcedi, M. (n.d.). Comprehensive Guide to ELISA Assay Validation: Best Practices & Key Insights. Premas Biotech. Retrieved from [Link]
-
Bio-Rad. (n.d.). 10x ELISA Wash Buffer. Retrieved from [Link]
-
Bethyl Laboratories. (n.d.). ELISA Wash Buffer. Retrieved from [Link]
-
CUSABIO. (n.d.). ELISA Protocols. Retrieved from [Link]
-
Boster Biological Technology. (n.d.). ELISA Blocking Optimization: Reduce Background & Improve Sensitivity. Retrieved from [Link]
-
Surmodics IVD. (n.d.). ELISA Blocking Reagents / Blocking Buffers. Retrieved from [Link]
-
LabCluster. (n.d.). Effective Blocking Procedures - ELISA Technical Bulletin - No. 3. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). ELISA Development Guide. Retrieved from [Link]
-
Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology, 6, 179. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C14H29NO3). Retrieved from [Link]
-
Berlin, E., et al. (2022). Nonionic surfactants can modify the thermal stability of globular and membrane proteins interfering with the thermal proteome profiling principles to identify protein targets. bioRxiv. Retrieved from [Link]
-
Berlin, E., et al. (2022). Nonionic Surfactants can Modify the Thermal Stability of Globular and Membrane Proteins Interfering with the Thermal Proteome Profiling Principles to Identify Protein Targets. Journal of Proteome Research, 21(12), 3046-3056. Retrieved from [Link]
-
Cenmed. (n.d.). N,N-Bis(2-hydroxyethyl)dodecanamide. Retrieved from [Link]
-
ResearchGate. (2022). Nonionic surfactants can modify the thermal stability of globular and membrane proteins interfering with the thermal proteome profiling principles to identify protein targets. Retrieved from [Link]
-
Khan, S., et al. (2023). Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility: A UV-Visible Spectroscopic Investigation in Single and Mixed Micellar Formulations. Molecules, 28(23), 7851. Retrieved from [Link]
Sources
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- 2. ELISA Blocking Buffers: Overview & Application [excedr.com]
- 3. mybiosource.com [mybiosource.com]
- 4. This compound | C14H29NO3 | CID 61081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. Principle of ELISA (Enzyme-linked Immunosorbent Assay) Test | Cell Signaling Technology [cellsignal.com]
- 7. labcluster.com [labcluster.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. bosterbio.com [bosterbio.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. mybiosource.com [mybiosource.com]
- 12. nebiolab.com [nebiolab.com]
- 13. A Practical Guide to Immunoassay Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: N,N-Bis(2-hydroxyethyl)decanamide for the Preparation of Stable Oil-in-Water Emulsions for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Stable Emulsions in Research
Oil-in-water (O/W) emulsions are biphasic systems where oil droplets are dispersed within a continuous aqueous phase. These formulations are fundamental across a vast array of research and development applications, from serving as delivery vehicles for lipophilic drugs and antigens in pharmaceutical sciences to acting as reaction media in materials science. The long-term stability of an emulsion is a critical quality attribute, directly impacting the reproducibility of experiments, the efficacy of encapsulated agents, and the shelf-life of developed products.[1] Emulsion instability can manifest as creaming, flocculation, coalescence, or phase inversion, all of which can compromise the integrity of the system.[1][2]
The selection of an appropriate emulsifying agent is paramount to overcoming the inherent thermodynamic instability of these systems.[2][3] N,N-Bis(2-hydroxyethyl)decanamide, a nonionic surfactant, has emerged as a versatile and effective stabilizer for O/W emulsions.[4][5] Its unique molecular structure, featuring a lipophilic decanamide tail and a hydrophilic bis(2-hydroxyethyl) headgroup, allows it to effectively reduce the interfacial tension between oil and water, a primary requirement for emulsion formation.[6][7] This application note provides a comprehensive guide to utilizing this compound for the preparation and characterization of stable O/W emulsions for research purposes.
Characterization of this compound
This compound, also known as Capramide DEA, is a nonionic surfactant valued for its emulsifying, foam-boosting, and viscosity-controlling properties.[4][8] Its nonionic nature makes it compatible with a wide range of other ingredients, including cationic and anionic surfactants, and less sensitive to pH changes and the presence of electrolytes.[9]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 136-26-5 | [10] |
| Molecular Formula | C14H29NO3 | [8] |
| Molecular Weight | 259.38 g/mol | [8] |
| Appearance | Liquid | [8] |
| Boiling Point | 417.9 °C at 760 mmHg | [5] |
| Density | 1.001 g/cm³ | [5] |
Mechanism of Emulsion Stabilization
The stabilizing effect of this compound in an O/W emulsion is rooted in its amphiphilic structure. The lipophilic decanamide tail partitions into the oil phase, while the hydrophilic bis(2-hydroxyethyl) headgroup orients towards the aqueous phase. This arrangement creates a protective interfacial film around the dispersed oil droplets, which presents a steric barrier that hinders droplet coalescence. The presence of two hydroxyethyl groups in the headgroup likely contributes to enhanced hydration and steric hindrance.
Caption: Molecular orientation of this compound at the oil-water interface.
Protocol for Preparation of a Stable Oil-in-Water Emulsion
This protocol details the preparation of a model O/W emulsion using this compound. The ratios and specific components can be adapted based on the specific research application.
4.1. Materials and Equipment
-
This compound
-
Oil Phase (e.g., medium-chain triglycerides, mineral oil, soybean oil)
-
Aqueous Phase (e.g., deionized water, phosphate-buffered saline)
-
High-shear homogenizer (e.g., rotor-stator or microfluidizer)[3]
-
Beakers and magnetic stirrer
-
Heating plate
-
Analytical balance
4.2. Step-by-Step Emulsification Procedure
-
Phase Preparation:
-
Oil Phase: Accurately weigh the desired amount of the oil phase into a beaker.
-
Aqueous Phase: In a separate beaker, weigh the aqueous phase. Add the predetermined amount of this compound to the aqueous phase and stir until fully dissolved. Depending on the desired final viscosity, other water-soluble components can be added at this stage.
-
-
Heating:
-
Gently heat both the oil and aqueous phases separately to 65-95°C.[11] This step reduces the viscosity of the phases, facilitating finer droplet dispersion and can also aid in the dissolution of solid components.
-
-
Homogenization:
-
Slowly add the heated oil phase to the heated aqueous phase while continuously mixing with a high-shear homogenizer.[12] The rate of addition and the homogenization speed are critical parameters that influence the final droplet size and distribution. A typical homogenization time is 2-5 minutes at a speed of 10,000-28,000 rpm.[11]
-
-
Cooling:
-
After homogenization, continue to stir the emulsion gently with a magnetic stirrer while allowing it to cool to room temperature. Rapid cooling should be avoided as it can induce phase separation.
-
-
Final Additions:
-
Heat-sensitive components, such as active pharmaceutical ingredients (APIs), preservatives, or fragrances, should be added during the cooling phase once the emulsion has reached a suitable temperature (typically below 40°C).
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. How to Achieve Stable Oil-in-Water Emulsions [pion-inc.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound [myskinrecipes.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. This compound | C14H29NO3 | CID 61081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. N,N-Bis(2-hydroxyethyl)octanamide [myskinrecipes.com]
- 10. Page loading... [wap.guidechem.com]
- 11. CN101406429A - Oil-in-water emulsion and preparation method thereof - Google Patents [patents.google.com]
- 12. How to Formulate Water-in-Oil Emulsions | Let's Make Beauty [letsmakebeauty.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Emulsion Instability with N,N-Bis(2-hydroxyethyl)decanamide (Capramide DEA)
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with N,N-Bis(2-hydroxyethyl)decanamide. This resource provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered when formulating emulsions with this versatile nonionic surfactant. Our goal is to equip you with the scientific rationale and practical methodologies to diagnose and resolve emulsion instability, ensuring the development of robust and effective formulations.
Understanding this compound
This compound, also known as Capramide DEA, is a nonionic surfactant valued for its emulsifying, foam-boosting, and viscosity-enhancing properties.[1] Its molecular structure, featuring a hydrophobic decanamide tail and a hydrophilic diethanolamine head, allows it to effectively reduce interfacial tension between oil and water phases. Its mild nature and compatibility with a wide range of cosmetic ingredients make it a popular choice in various formulations.[2]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed to provide direct answers to common questions and issues that arise during the formulation of emulsions with this compound.
Initial Formulation Challenges
Q1: My emulsion is failing to form or is separating immediately after preparation. What are the likely causes?
A1: Immediate phase separation, often termed coalescence, points to fundamental flaws in the formulation or process.[3] Here are the primary factors to investigate:
-
Incorrect Hydrophilic-Lipophilic Balance (HLB): The HLB system is a semi-empirical scale that helps in the selection of surfactants. For oil-in-water (O/W) emulsions, a higher HLB value is generally required. While a definitive supplier-specific HLB for this compound can vary, it is estimated to be in the range of 7-9, making it suitable as an O/W emulsifier.[4] However, the required HLB of your oil phase may differ.
-
Troubleshooting Protocol:
-
Determine the Required HLB of Your Oil Phase: Consult supplier literature or use established calculation methods to find the required HLB of your specific oil or blend of oils.
-
Adjust the Formulation's HLB: If the required HLB is significantly different from that of this compound alone, consider using it in combination with other nonionic surfactants to achieve the target HLB. For instance, blending with a higher HLB surfactant can increase the overall HLB of the emulsifier system.
-
-
-
Insufficient Emulsifier Concentration: There must be enough surfactant to adequately cover the surface of all the dispersed droplets.
-
Troubleshooting Protocol:
-
Concentration Optimization Study: Prepare a series of emulsions with varying concentrations of this compound (e.g., starting from 1% and increasing to 10% w/w).
-
Droplet Size Analysis: Analyze the droplet size of each emulsion using techniques like dynamic light scattering (DLS). A stable emulsion will generally have a smaller and more uniform droplet size.
-
Visual Observation: Observe the emulsions for signs of separation over a set period (e.g., 24-48 hours) at ambient and accelerated conditions (e.g., 40°C).
-
-
-
Inadequate Energy Input: The mechanical energy applied during emulsification is crucial for breaking down the dispersed phase into fine droplets.
-
Troubleshooting Protocol:
-
Vary Homogenization Parameters: Experiment with different homogenization speeds and times. High-shear mixers are generally required.
-
Evaluate Different Homogenization Techniques: If using a simple overhead stirrer, consider upgrading to a high-shear homogenizer or a microfluidizer for finer and more stable emulsions.
-
-
Long-Term Stability Issues
Q2: My emulsion looks good initially but shows signs of instability (creaming, flocculation) after a few days or weeks. What should I investigate?
A2: Delayed instability points to more subtle formulation or environmental factors. The primary mechanisms of long-term instability are:
-
Creaming/Sedimentation: This is the migration of droplets to the top (creaming) or bottom (sedimentation) of the emulsion due to density differences between the two phases. It is often a precursor to coalescence.
-
Flocculation: The droplets aggregate into clumps without merging. This can increase the rate of creaming.
-
Coalescence: The droplets merge to form larger droplets, eventually leading to complete phase separation. This is an irreversible process.
-
Ostwald Ripening: Smaller droplets dissolve and their contents diffuse through the continuous phase to deposit on larger droplets.
Troubleshooting Strategies:
-
Increase the Viscosity of the Continuous Phase: A more viscous external phase will slow down the movement of droplets, hindering creaming and flocculation.
-
Experimental Protocol: Introduce a thickening agent compatible with your system. For O/W emulsions, options include xanthan gum, carbomers, or cellulosic polymers. Start with low concentrations and incrementally increase to the desired viscosity. Monitor for any signs of incompatibility with this compound.
-
-
Optimize Droplet Size and Distribution: Smaller and more uniform droplets are less prone to creaming and coalescence.
-
Experimental Protocol: Revisit your homogenization process. Increased energy input can lead to smaller droplet sizes. Analyze the particle size distribution; a narrow distribution is desirable.
-
-
Evaluate the Impact of pH and Electrolytes: The stability of nonionic surfactants like this compound can be influenced by pH and the presence of salts, although generally less so than ionic surfactants.[4]
-
pH Adjustment: Prepare your emulsion at different pH values within a reasonable range for your application (e.g., pH 4-8). Observe the stability over time. Extreme pH values can potentially lead to the hydrolysis of the amide bond, although this is generally slow.
-
Electrolyte Effects: If your formulation contains salts, they can impact emulsion stability. High concentrations of electrolytes can sometimes lead to "salting out" of nonionic surfactants, reducing their effectiveness and potentially causing phase separation.[5][6]
-
Experimental Protocol: Prepare versions of your emulsion with varying concentrations of the electrolyte . Monitor for changes in stability, droplet size, and viscosity.
-
-
Chemical Stability and Compatibility
Q3: I am concerned about the chemical degradation of this compound and its compatibility with other ingredients in my formulation. What are the key considerations?
A3: Chemical stability is paramount for the long-term integrity and safety of your product.
-
Hydrolysis: The amide bond in this compound can undergo hydrolysis, especially at extreme pH values (highly acidic or alkaline conditions) and elevated temperatures. This would break the molecule into decanoic acid and diethanolamine.
-
Mitigation Strategy: Maintain the pH of your formulation within a neutral to slightly acidic range (typically pH 5-7) for optimal stability. Avoid prolonged exposure to high temperatures during manufacturing and storage.
-
-
Oxidation: While less common for this molecule, oxidative degradation can be a concern if your formulation contains pro-oxidant ingredients or is exposed to light and air.
-
Mitigation Strategy: Incorporate antioxidants (e.g., tocopherol, BHT) into your formulation. Use opaque and airtight packaging to protect the product from light and oxygen.
-
-
Interaction with Other Ingredients:
-
Preservatives: Ensure the preservative system you choose is compatible with nonionic surfactants. Some preservatives can be inactivated by or interact with surfactants. Conduct stability testing of your complete formulation, including the preservative system, at various temperatures.
-
Active Ingredients: Be mindful of potential interactions with active ingredients, especially those that are highly acidic or basic, as they can alter the formulation's pH and affect emulsion stability.
-
Safety Consideration: Nitrosamine Formation
Q4: I have read that diethanolamides can form nitrosamines. What is the risk with this compound and how can I mitigate it?
A4: This is a critical safety consideration. N-nitrosamines are a class of compounds that are considered potential carcinogens. They can form from the reaction of secondary amines with nitrosating agents.[7] this compound is a diethanolamide, and diethanolamine can be present as a residual impurity from the manufacturing process.[7]
-
Mechanism of Formation: Nitrosamines can form when a secondary amine (like residual diethanolamine) reacts with a nitrosating agent (e.g., nitrites, which can be present as impurities in other raw materials or from atmospheric nitrogen oxides).[7] This reaction is favored under acidic conditions.[4]
-
Regulatory Context: Regulatory bodies like the European Union prohibit the use of DEA in cosmetics and have strict limits on nitrosamine levels in finished products.[7][8] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that diethanolamides are safe for use in cosmetics when formulated to be non-irritating and when they are not used in products containing nitrosating agents.[7][9][10]
Nitrosamine Risk Mitigation Protocol:
-
Raw Material Specification: Source high-quality this compound with a low residual diethanolamine content. Request a Certificate of Analysis (CoA) from your supplier that specifies the level of free diethanolamine.
-
Avoid Nitrosating Agents: Do not formulate this compound with ingredients that are known to be or contain nitrosating agents. This includes certain preservatives that can release nitrites.
-
Control pH: Maintain a neutral or slightly alkaline pH in your formulation, as acidic conditions can promote nitrosamine formation.
-
Incorporate Inhibitors: Consider adding antioxidants such as ascorbic acid (Vitamin C) or tocopherol (Vitamin E) to your formulation, as they can help to scavenge nitrosating agents.
-
Analytical Testing: For high-risk formulations or to ensure regulatory compliance, it is advisable to have your final product tested for the presence of N-nitrosodiethanolamine (NDELA) by a qualified analytical laboratory. Common analytical methods include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
Data Summary & Visualization
Table 1: Key Physicochemical Properties and Formulation Parameters
| Property | Value/Range | Significance in Emulsion Stability |
| Chemical Name | This compound | - |
| INCI Name | Capramide DEA | - |
| CAS Number | 136-26-5 | - |
| Molecular Weight | 259.38 g/mol [11] | Influences interfacial film properties. |
| Type | Nonionic Surfactant | Less sensitive to pH and electrolytes than ionic surfactants. |
| Suggested HLB Range | 7 - 9[4] | Suitable for O/W emulsions. |
| Typical Use Level | 1 - 10% (as a guideline based on similar molecules) | Concentration must be optimized for each specific formulation. |
| Optimal pH Range | 5 - 8 | Helps prevent hydrolysis of the amide bond. |
Diagrams
Diagram 1: Troubleshooting Logic for Emulsion Instability
Caption: A logical workflow for diagnosing the root cause of emulsion instability.
Diagram 2: Nitrosamine Risk Assessment Workflow
Caption: A step-by-step process for mitigating the risk of nitrosamine formation.
References
-
This compound - MySkinRecipes. (n.d.). Retrieved January 13, 2026, from [Link]
-
N,N-Bis(2-hydroxyethyl)octadecanamide | C22H45NO3 | CID 7163 - PubChem. (n.d.). Retrieved January 13, 2026, from [Link]
-
COSMETICS EUROPE: THE PERSONAL CARE ASSOCIATION. (n.d.). GUIDELINES ON NITROSAMINES IN COSMETICS. Retrieved January 13, 2026, from [Link]
-
This compound | C14H29NO3 | CID 61081 - PubChem. (n.d.). Retrieved January 13, 2026, from [Link]
-
Determination of nine prohibited N-nitrosamines in cosmetic products by vortex-assisted dispersive liquid–liquid microextraction prior to gas chromatography-mass spectrometry - NIH. (n.d.). Retrieved January 13, 2026, from [Link]
-
A Fast Efficient Method to Determine the Presence of Nitrosamines in Cosmetics - Waters Corporation. (n.d.). Retrieved January 13, 2026, from [Link]
- Effect of inorganic additives on solutions of nonionic surfactants V: Emulsion stability. (1983). Journal of Pharmaceutical Sciences, 72(12), 1427-1436.
-
This compound | C14H29NO3 | CID 61081 - PubChem. (n.d.). Retrieved January 13, 2026, from [Link]
-
TURBISCAN APPLICATION NOTE PARENTERAL EMULSION STABILITY IMPACT OF ELECTROLYTES - Microtrac. (n.d.). Retrieved January 13, 2026, from [Link]
-
Toxic ingredient to avoid: DEA-related ingredients - David Suzuki Foundation. (n.d.). Retrieved January 13, 2026, from [Link]
-
This compound - MySkinRecipes. (n.d.). Retrieved January 13, 2026, from [Link]
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- 3. Determination of nine prohibited N-nitrosamines in cosmetic products by vortex-assisted dispersive liquid–liquid microextraction prior to gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Effect of inorganic additives on solutions of nonionic surfactants V: Emulsion stability - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. ikw.org [ikw.org]
- 8. Toxic ingredient to avoid: DEA-related ingredients - David Suzuki Foundation [davidsuzuki.org]
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- 10. cir-safety.org [cir-safety.org]
- 11. This compound | C14H29NO3 | CID 61081 - PubChem [pubchem.ncbi.nlm.nih.gov]
Understanding and preventing N,N-Bis(2-hydroxyethyl)decanamide degradation in experimental protocols
Welcome to the technical support center for N,N-Bis(2-hydroxyethyl)decanamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the use, stability, and prevention of degradation of this compound in experimental settings. This guide is structured in a question-and-answer format to directly address potential issues and ensure the integrity of your research.
Introduction to this compound
This compound, also known as Capramide DEA or Capric Diethanolamide, is a non-ionic surfactant widely used for its emulsifying, foam-boosting, and viscosity-enhancing properties.[1][2] Its applications span various fields, including cosmetics, personal care products, and industrial cleaning agents.[1] In the laboratory, it can be utilized in formulation studies, as a component in cell culture media, or in drug delivery systems. Understanding its stability is critical for obtaining reproducible and accurate experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical properties of this compound?
A1: Key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 136-26-5 | [1] |
| Molecular Formula | C₁₄H₂₉NO₃ | [1] |
| Molecular Weight | 259.39 g/mol | [1] |
| Appearance | Liquid | [3] |
| Boiling Point | 417.9 °C at 760 mmHg | [1] |
| Density | 1.001 g/cm³ | [1] |
| Storage | Room temperature | [1] |
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored at room temperature in a tightly sealed container to prevent moisture absorption and contamination.[1] It is advisable to store it in a dry and well-ventilated area.
Q3: What are the common impurities found in commercial this compound?
A3: Commercial grades may contain residual starting materials from its synthesis, such as decanoic acid and diethanolamine.[4] The presence of free diethanolamine is a particular concern as it can be a precursor to the formation of N-nitrosodiethanolamine (NDELA), a potential carcinogen, in the presence of nitrosating agents.[4][5] It is recommended to use high-purity grades for sensitive applications and to be aware of the potential for these impurities to influence experimental outcomes.
Troubleshooting Guide: Degradation in Experimental Protocols
Degradation of this compound can lead to a loss of efficacy, the formation of interfering byproducts, and inconsistent results. The following sections address common degradation pathways and provide troubleshooting strategies.
Issue 1: Loss of Potency or Altered Performance in Aqueous Formulations
Potential Cause: Hydrolytic Degradation
The amide bond in this compound is susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of decanoic acid and diethanolamine. This is a common degradation pathway for amide-containing compounds.[6]
Troubleshooting Workflow: Investigating Hydrolysis
Caption: Troubleshooting workflow for suspected hydrolytic degradation.
Preventative Measures:
-
pH Control: Maintain the pH of aqueous solutions containing this compound within a stable range, which for many amide-containing molecules is between pH 3 and 5.[7][8]
-
Temperature: Perform experiments at the lowest feasible temperature to minimize the rate of hydrolysis.
-
Buffer Selection: Use buffers that do not catalyze the degradation reaction.
Issue 2: Formation of Unknown Peaks in Chromatographic Analysis
Potential Cause: Oxidative Degradation
The tertiary amine and the alkyl chain of this compound can be susceptible to oxidation, especially in the presence of oxygen, metal ions, or oxidizing agents. This can lead to a variety of degradation products, including N-oxides and products of C-C bond cleavage.[9]
Preventative Measures:
-
Inert Atmosphere: When working with solutions for extended periods, consider purging with an inert gas like nitrogen or argon to minimize exposure to oxygen.[6]
-
Chelating Agents: If metal ion contamination is suspected (e.g., from reagents or containers), the addition of a chelating agent like EDTA may help to prevent metal-catalyzed oxidation.
-
Antioxidants: For formulations where it is permissible, the addition of antioxidants can help to mitigate oxidative degradation.
Issue 3: Inconsistent Results with High-Energy Processes
Potential Cause: Thermal Degradation
Although this compound has a high boiling point, localized heating during certain experimental procedures (e.g., sonication, high-shear mixing) or prolonged exposure to elevated temperatures can induce thermal degradation.
Preventative Measures:
-
Temperature Monitoring: Carefully monitor and control the temperature during all experimental steps.
-
Process Optimization: Optimize high-energy processes to use the minimum required energy and duration to achieve the desired outcome.
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[10][11][12][13]
Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Degradation: Heat a solid sample of this compound at 80°C for 48 hours.
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute with mobile phase. Analyze by a stability-indicating HPLC method (see Protocol 2).
Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
Protocol 2: Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the parent compound from its degradation products.[14]
Objective: To quantify this compound and detect its degradation products.
Instrumentation and Conditions:
| Parameter | Specification |
| Instrument | HPLC with UV or Mass Spectrometric (MS) detection |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm or MS in positive ion mode |
| Injection Volume | 10 µL |
Note: This is a general method and may require optimization for specific applications and instrumentation. For mass spectrometry compatible applications, formic acid is a suitable mobile phase modifier.[14]
Summary of Potential Degradation Pathways
The primary degradation pathways for this compound are hydrolysis of the amide bond and oxidation of the tertiary amine and alkyl chain.
Degradation Pathway Diagram
Caption: Potential degradation pathways of this compound.
By understanding the potential for degradation and implementing the preventative and troubleshooting measures outlined in this guide, researchers can ensure the reliability and accuracy of their experimental results when working with this compound.
References
-
MedCrave. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
-
SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]
-
ResearchGate. (n.d.). N,N-bis-(2-Hydroxyethyl) Oleamide: Synthesis, Kinetic Study and Yield Optimization. [Link]
-
National Institutes of Health. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. [Link]
-
Science Publications. (n.d.). Influence of Temperature and pH on the Stability and Colorimetric Measurement of Textile Dyes. [Link]
-
PubChemLite. (n.d.). This compound (C14H29NO3). [Link]
-
PubChem. (n.d.). N,N-Bis(2-hydroxyethyl)octadecanamide. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
PubChem. (n.d.). N,N-Bis(2-hydroxyethyl)hexadecanamide. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Isooctadecanamide, N,N-bis(2-hydroxyethyl)- - Substance Details - SRS. [Link]
-
Ataman Kimya. (n.d.). FATTY ACID DIETHANOLAMIDE. [Link]
-
Springer. (n.d.). Development of analytical strategies using U-HPLC-MS/MS and LC-ToF-MS for the quantification of micropollutants in marine organisms. [Link]
-
ResearchGate. (n.d.). The influence of pH, temperature and buffers on the degradation kinetics of cefetamet pivoxil hydrochloride in aqueous solutions. [Link]
-
SciSpace. (n.d.). Determination of Diethanolamine and N-Nitrosodiethanolamine in Fatty Acid Diethanolamides. [Link]
-
Académie des Sciences. (n.d.). Hydroperoxide oxidation: unexpected C–C bond cleavage in branched alkanes and oxidation of molecular nitrogen. [Link]
-
National Institutes of Health. (n.d.). A study on coconut fatty acid diethanolamide-based polyurethane foams. [Link]
-
ResearchGate. (n.d.). The analytical signal of N,N-Bis(2-hydroxyethyl) dodecylamine analyzed.... [Link]
-
MDPI. (2022). USAEME-GC/MS Method for Easy and Sensitive Determination of Nine Bisphenol Analogues in Water and Wastewater. [Link]
-
National Institutes of Health. (n.d.). Influence of microenvironment pH, humidity, and temperature on the stability of polymorphic and amorphous forms of clopidogrel bisulfate. [Link]
-
PubMed. (2013). Safety assessment of diethanolamides as used in cosmetics. [Link]
-
Royal Society of Chemistry. (n.d.). The influence of pH and temperature on the stability of flutamide. An HPLC investigation and identification of the degradation product by EI+-MS. [Link]
-
Wikipedia. (n.d.). Diethanolamide. [Link]
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- 14. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Strategies to Improve the Yield of N,N-Bis(2-hydroxyethyl)decanamide Synthesis
Welcome to the technical support center for the synthesis of N,N-Bis(2-hydroxyethyl)decanamide (Capramide DEA). As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to help you navigate the common challenges encountered in the laboratory. This resource is structured to provide direct answers to practical problems, ensuring you can optimize your reaction outcomes with confidence.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments. The answers are designed to help you diagnose the problem and implement a scientifically sound solution.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I fix this?
Low yield is a common issue stemming from several factors, primarily incomplete reactions, competing side reactions, or product loss during workup.[1] Let's diagnose the root cause.
Diagnostic Workflow:
-
Assess Reaction Completion: The amidation of decanoic acid or its methyl ester with diethanolamine is often a reversible, equilibrium-limited process.[2][3]
-
For Direct Amidation (from Decanoic Acid): The reaction produces one equivalent of water. If this water is not removed, the reaction will reach equilibrium and stop short of completion.
-
Solution: Perform the reaction in a setup equipped with a Dean-Stark trap or by applying a vacuum to effectively remove water as it forms, thereby driving the reaction forward according to Le Chatelier's principle.[4]
-
-
For Transamidation (from Methyl Decanoate): This reaction produces methanol as a byproduct. Similar to water, its presence limits the final conversion.[3][5]
-
-
Investigate Side Reactions: The presence of two hydroxyl groups and an amine in diethanolamine creates the potential for unwanted side reactions, especially at elevated temperatures.
-
Ester Formation: The hydroxyl groups on diethanolamine can react with the decanoic acid source to form ester or ester-amide byproducts.[6][7]
-
Solution: Temperature control is critical. For the reaction between methyl decanoate and diethanolamine, optimal temperatures are around 80°C. Temperatures above 100°C can favor the formation of ester-amides.[7] When using the highly reactive decanoyl chloride, the reaction should be run at low temperatures (e.g., 0 °C) to favor N-acylation over O-acylation.[4][8]
-
-
Degradation and Piperazine Derivatives: At very high temperatures (above 170-180°C) and with prolonged reaction times, diethanolamine and its products can undergo secondary transformations to form derivatives like 1,4-bis(2-hydroxyethyl)piperazine, which deteriorates the product's properties.[6]
-
Solution: Avoid excessively high temperatures and prolonged heating. Monitor the reaction and stop it once the maximum concentration of the desired amide is reached, rather than relying solely on criteria like the acid value, which may be misleading.[6]
-
-
-
Verify Reagent Purity and Stoichiometry:
-
Purity: Impurities in starting materials can inhibit the reaction or introduce contaminants.[1] Decanoic acid or decanoyl chloride can be particularly sensitive to moisture.
-
Solution: Use reagents of the highest possible purity. For the decanoyl chloride route, ensure all glassware is oven-dried and the reaction is run under an inert, anhydrous atmosphere (e.g., nitrogen or argon).[8]
-
-
Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion.
-
Solution: Carefully control the molar ratio. A slight excess of diethanolamine (e.g., 1.05 to 1.5 equivalents) can help drive the reaction to completion but will require removal during purification.[9] For enzymatic synthesis, a larger excess of diethanolamine (e.g., 4 equivalents) has been shown to improve yields.[10][11]
-
-
Q2: My final product is contaminated with unreacted diethanolamine. How can I effectively remove it?
Residual diethanolamine is a common impurity due to its relatively high boiling point and its use in slight excess to drive the reaction.
Purification Strategy:
-
Aqueous Wash: Diethanolamine is highly soluble in water, whereas the this compound product is significantly more lipophilic.
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer several times with water or a brine solution. A dilute acid wash (e.g., 1 M HCl) can also be used to protonate the residual amine, making it even more water-soluble, but care must be taken to then wash with a dilute base (e.g., saturated NaHCO₃) and water to remove the acid.[4]
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
Q3: I am observing a significant amount of an ester byproduct in my final product analysis (e.g., by NMR or LC-MS). How can I prevent its formation?
The formation of an ester or ester-amide is a classic competing side reaction.[6] The strategy to minimize it depends on your chosen synthetic route.
Prevention Strategies:
-
Route Selection: The reaction of decanoyl chloride with diethanolamine is extremely fast and, when performed at low temperatures (0 °C), is highly selective for N-acylation.[12] This is because the amine is a much stronger nucleophile than the alcohol.
-
Temperature Control: For direct amidation or transamidation, lower reaction temperatures generally favor amidation over esterification. For the methyl decanoate route, maintaining the temperature at or below 80°C is recommended.[7]
-
Catalyst Choice (Enzymatic Route): Lipases, such as Candida antarctica lipase B (often immobilized as Novozym 435), exhibit excellent chemoselectivity, preferentially catalyzing N-acylation over O-acylation for amino alcohols.[13][14] This enzymatic approach can yield the desired amide with very few byproducts.[14]
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the synthesis of this compound, helping you select and optimize the appropriate methodology for your research needs.
Q4: What are the main synthetic routes to produce this compound in the lab, and what are their pros and cons?
There are three primary chemical routes, plus an enzymatic option. The best choice depends on your requirements for speed, yield, cost, and green chemistry principles.
Caption: Primary chemical synthesis routes.
Summary of Synthesis Strategies
| Synthesis Route | Starting Materials | Typical Temperature | Catalyst / Base | Key Considerations |
|---|---|---|---|---|
| 1. Direct Amidation | Decanoic Acid + Diethanolamine | 140–180 °C[10] | None or Acid/Alkaline[15] | Pros: Atom economical, uses common reagents. Cons: High energy, requires water removal, risk of side reactions.[6] |
| 2. Transamidation | Methyl Decanoate + Diethanolamine | 70–80 °C[3][7] | Alkaline (e.g., NaOMe)[7] | Pros: Milder conditions than direct amidation. Cons: Reversible reaction requires efficient methanol removal to achieve high yield.[2][5] |
| 3. Acyl Chloride | Decanoyl Chloride + Diethanolamine | 0 °C to Room Temp[8] | Non-nucleophilic base (e.g., Et₃N)[12] | Pros: High yield, fast, highly selective. Cons: Decanoyl chloride is expensive, corrosive, and moisture-sensitive.[8][16] |
| 4. Enzymatic | Decanoic Acid/Ester + Diethanolamine | 40–60 °C[11][17] | Lipase (e.g., Novozym 435)[10][11] | Pros: Very mild, highly selective, green. Cons: Enzyme cost, potentially longer reaction times, requires specific solvents or solvent-free conditions.[14] |
Q5: What is the mechanism of the reaction between decanoyl chloride and diethanolamine?
This reaction proceeds via a classic nucleophilic acyl substitution mechanism. It is a two-step addition-elimination process that is fundamental to amide bond formation.[12]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of diethanolamine (the nucleophile) attacks the electrophilic carbonyl carbon of decanoyl chloride. This breaks the C=O pi bond and forms a tetrahedral intermediate.[12]
-
Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The C=O double bond reforms, and the chloride ion is ejected as it is an excellent leaving group.
-
Deprotonation: A base, such as a second molecule of diethanolamine or an added scavenger base like triethylamine, removes the proton from the nitrogen atom to yield the final, neutral this compound product and a hydrochloride salt.[12]
Caption: Nucleophilic acyl substitution workflow.
Q6: For the transamidation route using methyl decanoate, how critical is the removal of the methanol byproduct?
The removal of methanol is absolutely critical for achieving high conversion and yield. The amidation of a fatty acid methyl ester with diethanolamine is a reversible reaction.[2][3][5]
Methyl Decanoate + Diethanolamine ⇌ this compound + Methanol
According to Le Chatelier's principle, the presence of the methanol product in the reaction mixture will push the equilibrium back towards the reactants, limiting the maximum achievable yield. Kinetic studies have demonstrated that the final conversion at 80 °C in a closed system might only reach around 83%.[3] By actively removing methanol through methods like vacuum stripping, the reverse reaction is suppressed, and the equilibrium is continuously shifted to the right, allowing the reaction to proceed to much higher conversion levels.[2][5]
Experimental Protocols
Protocol 1: Synthesis via Acyl Chloride (High Yield Lab Scale)
This protocol is adapted from standard procedures for the acylation of amines with acyl chlorides.[8][12]
-
Setup: In a fume hood, equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly oven-dried.
-
Reagents: Dissolve diethanolamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Reaction: Cool the diethanolamine solution to 0 °C in an ice bath.
-
Addition: Add a solution of decanoyl chloride (1.0 eq) in anhydrous DCM dropwise from the dropping funnel over 30-60 minutes with vigorous stirring. Maintain the temperature at 0 °C.
-
Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
-
Purification: Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and finally, brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Final Purity: If necessary, further purify the product by column chromatography on silica gel.
Protocol 2: Enzymatic Synthesis (Green Chemistry Approach)
This protocol is based on methodologies developed for lipase-catalyzed amidation.[10][11][14]
-
Setup: To a screw-cap vial, add decanoic acid (1.0 eq, e.g., 90 mM) and diethanolamine (4.0 eq, e.g., 360 mM).[10][11]
-
Solvent: Add a suitable organic solvent like acetonitrile or 2-methyltetrahydrofuran. Alternatively, for a solvent-free system, the reaction can be run neat.[14]
-
Catalyst: Add immobilized Candida antarctica lipase B (Novozym 435) (e.g., 15% by weight of total substrates).[14]
-
Reaction: Seal the vial and place it in an orbital shaker set to 250 rpm and 50 °C for 24 hours.[10][11]
-
Monitoring: Monitor the conversion of the starting material by withdrawing small aliquots over time for analysis by GC or HPLC.
-
Work-up: Once the reaction is complete, remove the immobilized enzyme by simple filtration.
-
Purification: Evaporate the solvent under reduced pressure. The excess diethanolamine can be removed via aqueous washes as described in the troubleshooting guide.
References
-
Jadhav, S. R., & Ramaswamy, P. A. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. ACS Omega, 6(45), 30485–30496. [Link]
-
Jadhav, S. R., & Ramaswamy, P. A. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. Research Square. [Link]
-
Lee, C. C., et al. (2002). Lipase-Catalyzed Synthesis of Fatty Acid Diethanolamides. Journal of the American Oil Chemists' Society, 79(5), 519-522. [Link]
-
Ataman Kimya. Fatty Acid Diethanolamide. Ataman Kimya Website. [Link]
-
Lee, C. C., et al. (2002). Lipase-catalyzed synthesis of fatty acid diethanolamides. Journal of Agricultural and Food Chemistry, 50(10), 2993-6. [Link]
-
Lestari, D., et al. (2019). Synthesis of Fatty Diethanolamide from Calophyllum inophyllum L. Kernel Oil via Enzymatic Reaction. Rasayan Journal of Chemistry, 12(1), 116-122. [Link]
- Kochetov, G. F., et al. (2017). Method of producing diethanolamides of fatty acids.
-
Jadhav, S. R., & Ramaswamy, P. A. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. ACS Omega. [Link]
-
ResearchGate. (2015). N,N-bis-(2-Hydroxyethyl) Oleamide: Synthesis, Kinetic Study and Yield Optimization. ResearchGate Publication. [Link]
-
ResearchGate. (2020). The Effect of Duration of Amidation of Fatty Acids with Diethanolamine on the Surfactant Properties. ResearchGate Publication. [Link]
-
SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column. SIELC Website. [Link]
-
MySkinRecipes. This compound. MySkinRecipes Chemical Database. [Link]
-
Jaworski, J., et al. (2023). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. ACS Omega. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 61081, this compound. PubChem. [Link]
-
García-García, P., et al. (2023). Chemoselective Lipase-Catalyzed Synthesis of Amido Derivatives from 5-Hydroxymethylfurfurylamine. Molecules. [Link]
-
Wang, W., et al. (2020). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Frontiers in Bioengineering and Biotechnology. [Link]
-
ResearchGate. (2001). Reaction of Fatty Acid Methyl Ester with Monoethanolamine and Diethanolamine. ResearchGate Publication. [Link]
- Iwatani, T., et al. (2004). Processes for the purification of bis(2-hydroxyethyl)terephthalate.
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- 1. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
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- 14. Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Bot Verification [rasayanjournal.co.in]
N,N-Bis(2-hydroxyethyl)decanamide interference with BCA or Bradford protein assays
Technical Support Center
Introduction for the Modern Researcher
In the landscape of drug development and formulation, excipients like N,N-Bis(2-hydroxyethyl)decanamide (also known as Capramide DEA) are indispensable for solubilizing and stabilizing complex biologics. This non-ionic surfactant is prized for its emulsifying and conditioning properties.[1][2] However, its very utility in formulation creates significant challenges during analytical characterization, particularly for fundamental techniques like protein quantification.
This guide serves as a dedicated technical resource for scientists encountering anomalous results with BCA or Bradford protein assays when this compound is present in the sample matrix. We will dissect the mechanisms of interference, provide robust troubleshooting workflows, and detail validated protocols to ensure the accuracy and integrity of your protein quantification data.
Part 1: Frequently Asked Questions - The "Why" Behind the Interference
Q1: What exactly is this compound and why is it interfering with my protein assay?
A: this compound is a non-ionic surfactant with an amide-based structure.[3][4] Its amphiphilic nature, possessing both a hydrophobic fatty acid tail and hydrophilic diethanolamine head, makes it an effective agent for increasing the solubility and stability of proteins, especially in high-concentration formulations.
The interference arises directly from its chemical structure and properties, which clash with the reaction principles of common colorimetric protein assays.
Q2: I'm using the BCA assay and getting unusually high protein concentrations. How is this compound causing this?
A: The issue lies in the core chemistry of the Bicinchoninic Acid (BCA) assay. The BCA assay is a two-step process:
-
Biuret Reaction: Under alkaline conditions, peptide bonds in your protein reduce cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺).[5][6] Specific amino acid residues like cysteine, tyrosine, and tryptophan are potent contributors to this reduction.[5][7]
-
BCA Chelation: Two molecules of BCA selectively chelate with each Cu¹⁺ ion, producing an intense purple-colored complex that strongly absorbs light at 562 nm.[6][8]
This compound can interfere by directly participating in the first step. The diethanolamine head group contains hydroxyl (-OH) moieties that can act as reducing agents in the highly alkaline environment of the BCA working reagent. This leads to a non-protein-dependent reduction of Cu²⁺ to Cu¹⁺, generating a colorimetric signal and thus causing a significant overestimation of the actual protein concentration.[9][10]
Q3: My Bradford assay results are low and inconsistent. What's the mechanism of interference here?
A: The Bradford assay operates on a completely different principle: dye-binding.[11] The Coomassie Brilliant Blue G-250 dye, under acidic conditions, binds to proteins primarily through ionic interactions with basic amino acid residues (like arginine and lysine) and through hydrophobic interactions.[12] This binding event shifts the dye's maximum absorbance from 465 nm (reddish-brown) to 595 nm (blue).[13][14]
As a surfactant, this compound directly disrupts this process. It can:
-
Compete for Binding: The surfactant molecules can non-specifically associate with the protein, sterically hindering the Coomassie dye from accessing its target amino acid residues.
-
Disrupt Interactions: Surfactants can interfere with the sensitive hydrophobic and ionic forces that stabilize the protein-dye complex.[13][15]
-
Interact with the Dye: At higher concentrations, surfactants can form micelles that may sequester the dye, making it unavailable to bind to the protein.
These effects typically lead to an underestimation of protein concentration and poor reproducibility.[12][13]
Part 2: Troubleshooting Guide & Mitigation Protocols
Q4: How can I confirm that this compound is the cause of my inaccurate results?
A: A simple diagnostic test is crucial. Before processing your valuable samples, you must run a "buffer blank" control. This involves performing the assay on a solution containing all components of your sample buffer, including this compound at the same concentration, but without any protein.
Q5: What is the most effective method to remove the interfering surfactant before my assay?
A: While methods like dialysis or simple dilution can work, they have drawbacks (sample loss, insufficient removal).[16][17] The most robust and universally effective method for removing small-molecule contaminants like surfactants is protein precipitation .[18] This technique uses agents like Trichloroacetic Acid (TCA) and acetone to selectively precipitate proteins, leaving interfering substances behind in the supernatant.[19][20]
See Part 3 for a detailed, step-by-step protocol for protein precipitation.
Table 1: Comparison of Mitigation Strategies
| Method | Principle | Pros | Cons |
| Protein Precipitation | Selectively insolubilizes protein, allowing removal of soluble contaminants.[18] | Highly effective for complete removal; Concentrates the protein sample. | Can sometimes be difficult to fully resolubilize the protein pellet; Risk of protein denaturation. |
| Buffer Exchange / Dialysis | Separates molecules based on size using a semi-permeable membrane or resin.[19][20] | Gentle, preserves protein activity; Effective for salt and small molecule removal. | Can lead to sample dilution; Some protein may be lost to membrane adsorption; Time-consuming. |
| Dilution | Reduces the concentration of the interfering substance below its effective interference threshold.[17] | Quick and simple. | Only viable if the initial protein concentration is very high; May not be sufficient for potent interferents. |
| Assay Modification | Prepare protein standards in the identical, protein-free sample buffer.[12] | Can sometimes correct for mild, consistent interference. | Does not work for strong, non-linear interference (like in the BCA assay); May reduce assay sensitivity.[21] |
Part 3: Validated Experimental Protocols
Protocol 1: Acetone/TCA Protein Precipitation for Sample Cleanup
This protocol is designed to efficiently remove this compound from protein samples prior to quantification.
Materials:
-
Microcentrifuge tubes (1.5 mL)
-
Trichloroacetic Acid (TCA), 72% (w/v) solution, ice-cold
-
Acetone, 100%, ice-cold (stored at -20°C)
-
Deionized water
-
Resuspension buffer compatible with your protein assay (e.g., PBS or a mild buffer)
Procedure:
-
Sample Aliquot: Pipette 100 µL of your protein sample into a pre-chilled 1.5 mL microcentrifuge tube.
-
TCA Addition: Add 25 µL of ice-cold 72% TCA to the sample for a final concentration of ~14%. Vortex immediately for 3-5 seconds.
-
Incubation: Incubate the tube on ice for 30 minutes to allow the protein to fully precipitate.
-
Centrifugation: Centrifuge the tube at 14,000 x g for 15 minutes at 4°C. A small white pellet of protein should be visible at the bottom.
-
Supernatant Removal: Carefully aspirate and discard the supernatant, which contains the interfering surfactant. Be cautious not to disturb the protein pellet.
-
Acetone Wash: Add 500 µL of ice-cold 100% acetone to the tube. This step washes away residual TCA.
-
Wash Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Final Wash & Dry: Carefully aspirate and discard the acetone supernatant. Allow the pellet to air-dry for 5-10 minutes at room temperature. Do not over-dry , as this will make resuspension difficult. The pellet should look opaque white, not glassy.
-
Resuspension: Resuspend the protein pellet in a known, appropriate volume (e.g., 100 µL) of an assay-compatible buffer. Vortex thoroughly to ensure the protein is fully dissolved. The sample is now ready for quantification.
Self-Validation Check: Process your protein standards (e.g., BSA) in parallel with your samples using this precipitation method. This accounts for any protein loss during the procedure and ensures the accuracy of your standard curve.[17]
Data Interpretation: Expected Outcome
The following table illustrates hypothetical results from a sample containing 1 mg/mL of protein and an interfering concentration of this compound, demonstrating the efficacy of the cleanup protocol.
| Assay | Sample Treatment | Measured Concentration | Interpretation |
| BCA Assay | None (Raw Sample) | 4.5 mg/mL | False Positive: Surfactant reduces Cu²⁺, grossly inflating the reading. |
| BCA Assay | After Precipitation | 0.95 mg/mL | Accurate: Interferent removed, measured value is close to the true value. |
| Bradford Assay | None (Raw Sample) | 0.3 mg/mL | False Negative: Surfactant inhibits dye-binding, underestimating the protein. |
| Bradford Assay | After Precipitation | 0.97 mg/mL | Accurate: Interferent removed, allowing for proper dye-protein interaction. |
References
- Wikipedia. (n.d.). Bicinchoninic acid assay.
- G-Biosciences. (2015, June 10). How to Deal with Interfering Agents in Protein Estimation Assays.
- Wikipedia. (n.d.). Bradford protein assay.
- Abcam. (n.d.). Bradford protein assay.
- Creative Proteomics. (n.d.). Protocol for Bradford Protein Assay.
- AAT Bioquest. (2024, September 30). What interferes with BCA assays?
- Bio-protocol. (2011, March 5). BCA (Bicinchoninic Acid) Protein Assay.
- Bio-protocol. (2011, March 20). Bradford Protein Assay.
- Bio-Rad. (n.d.). Removal of Interfering Substances.
- Thermo Fisher Scientific. (n.d.). Chemistry of Protein Assays.
- Assay Genie. (n.d.). Bradford Protein Assay Protocol | Step-by-Step Guide & Tips.
- Creative Proteomics. (n.d.). Protocol for Bicinchoninic Acid (BCA) Protein Assay.
- QB3 Berkeley. (n.d.). Protein Quantification: BCA Assay.
- Interchim. (n.d.). Removal of interfering substance from samples before protein assays.
- AAT Bioquest. (2024, September 30). What are the factors that interfere with the accuracy of the BCA assay?
- Thermo Fisher Scientific. (n.d.). Eliminate interfering substances from samples for BCA protein assays.
- Benchchem. (n.d.). Common interfering substances in the BCA protein assay.
- PubChem. (n.d.). This compound.
- Bio-Rad. (n.d.). Protein Extraction and Cleanup.
- LookChem. (n.d.). This compound.
- Benchchem. (n.d.). This compound | CAS 136-26-5.
- MySkinRecipes. (n.d.). This compound.
- NIH. (n.d.). Nonionic Surfactants can Modify the Thermal Stability of Globular and Membrane Proteins Interfering with the Thermal Proteome Profiling Principles to Identify Protein Targets.
- ZAGENO. (2025, July 11). Bradford Assay Troubleshooting Guide Common Errors and Fixes.
- ResearchGate. (2021, November 17). What is affecting my bradford assay?
- NIH. (2020, April 1). Bradford Assay for Determining Protein Concentration.
- ResearchGate. (2015, May 25). Can the extraction buffer be interfering with the Bradford reagent?
Sources
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- 5. BCA (Bicinchoninic Acid) Protein Assay [bio-protocol.org]
- 6. Chemistry of Protein Assays | Thermo Fisher Scientific - CH [thermofisher.com]
- 7. What are the factors that interfere with the accuracy of the BCA assay? | AAT Bioquest [aatbio.com]
- 8. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 9. What interferes with BCA assays? | AAT Bioquest [aatbio.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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Technical Support Center: Optimizing N,N-Bis(2-hydroxyethyl)decanamide for Membrane Protein Extraction
Welcome to the technical support center for the application of N,N-Bis(2-hydroxyethyl)decanamide (CDEA) in membrane protein extraction. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to enhance your experimental success. As Senior Application Scientists, we have curated this information to be both technically precise and practically applicable in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CDEA) and why consider it for membrane protein extraction?
This compound, also known as Capramide DEA, is a non-ionic surfactant.[1] Non-ionic detergents are favored in membrane protein research for their mild nature, which allows for the disruption of the lipid bilayer to extract integral membrane proteins while often preserving the protein's native structure and function.[2][3] CDEA's charge-neutral nature makes it less likely to denature proteins compared to ionic detergents and compatible with downstream applications like ion-exchange chromatography.[2][3]
Q2: What is the Critical Micelle Concentration (CMC) of CDEA and its importance in protein extraction?
The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers self-assemble into micelles.[4][5] Effective solubilization of membrane proteins occurs at detergent concentrations above the CMC, as these micelles are crucial for encapsulating the proteins.[2] While the exact CMC for CDEA is not widely published in protein extraction literature, it is a critical parameter to determine empirically for your specific buffer conditions, as factors like temperature and ionic strength can influence it.[4][6]
Q3: How do I determine the optimal concentration of CDEA for my specific membrane protein?
The optimal CDEA concentration requires a balance: it must be high enough to effectively disrupt the cell membrane but gentle enough to avoid denaturing your protein of interest.[7] A good starting point for optimization is to screen a range of CDEA concentrations. The extent of solubilization and the stability of the membrane protein depend on the detergent-to-protein ratio.[7]
Here is a general workflow for optimizing CDEA concentration:
Caption: Workflow for CDEA concentration optimization.
Q4: What other factors besides concentration should I consider when using CDEA?
Several factors can influence the effectiveness of membrane protein extraction with CDEA:
-
Temperature: Extraction is often performed at 4°C to minimize proteolytic degradation and maintain protein stability.
-
pH: The pH of the solubilization buffer should be optimized for your specific protein's stability.
-
Ionic Strength: The salt concentration, typically around 150 mM NaCl, is a crucial factor for the solubility of many membrane proteins.[7]
-
Incubation Time: The duration of exposure to the detergent can impact both extraction efficiency and protein integrity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Target Protein | CDEA concentration is too low. | Increase the CDEA concentration in increments. Ensure you are working above the CMC.[2] |
| Inefficient cell lysis. | Ensure complete cell disruption before adding CDEA. Consider mechanical methods like sonication or homogenization.[8] | |
| Suboptimal buffer conditions. | Optimize pH and ionic strength (e.g., 150 mM NaCl) of your lysis buffer.[7] | |
| Target Protein is in the Insoluble Fraction (Pellet) | CDEA concentration is insufficient to solubilize the protein-lipid complex. | Gradually increase the CDEA concentration. You can also try a combination of a mild non-ionic detergent like CDEA with a small amount of an ionic detergent. |
| Protein has aggregated. | Work at a lower temperature (4°C) and include additives like glycerol or specific lipids that are known to stabilize your protein. | |
| Loss of Protein Activity or Function | CDEA concentration is too high, leading to denaturation. | Decrease the CDEA concentration. Screen for the lowest effective concentration that still provides adequate extraction. |
| Prolonged exposure to detergent. | Reduce the incubation time with CDEA. | |
| Inappropriate buffer components. | Ensure the buffer pH is optimal for your protein's stability. | |
| Difficulty with Downstream Applications (e.g., Chromatography, Mass Spectrometry) | Excess CDEA interferes with the technique. | Remove excess detergent after extraction. Methods like dialysis (for detergents with a high CMC), hydrophobic adsorption chromatography, or size exclusion chromatography can be effective.[9] |
| CDEA forms mixed micelles that are difficult to remove. | Optimize the detergent removal protocol. Consider a detergent exchange to a more easily removable one post-extraction. |
Experimental Protocol: Screening for Optimal CDEA Concentration
This protocol provides a general framework for determining the optimal CDEA concentration for your target membrane protein.
Materials:
-
Cell paste or membrane-enriched fraction
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, protease inhibitors)
-
Stock solution of 10% (w/v) this compound (CDEA)
-
Centrifuge capable of high speeds (>100,000 x g)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Preparation of Membrane Suspension:
-
Resuspend the cell paste or membrane fraction in ice-cold Lysis Buffer to a final protein concentration of 5-10 mg/mL.
-
Ensure the suspension is homogenous.
-
-
Detergent Solubilization Screening:
-
Aliquot the membrane suspension into several microcentrifuge tubes.
-
Add varying final concentrations of CDEA (e.g., 0.1%, 0.5%, 1.0%, 2.0% w/v) to each tube from the 10% stock solution.
-
Include a no-detergent control.
-
Incubate the tubes with gentle end-over-end rotation for 1-2 hours at 4°C.
-
-
Separation of Soluble and Insoluble Fractions:
-
Centrifuge the samples at >100,000 x g for 60 minutes at 4°C to pellet the insoluble material.
-
Carefully collect the supernatant (soluble fraction).
-
Resuspend the pellet (insoluble fraction) in an equal volume of Lysis Buffer.
-
-
Analysis:
-
Analyze equal volumes of the soluble and insoluble fractions for each CDEA concentration by SDS-PAGE.
-
Perform a Western blot to specifically detect your target protein.
-
The optimal CDEA concentration is the one that results in the highest amount of your target protein in the soluble fraction without significant aggregation or degradation.
-
Caption: Protocol for screening optimal CDEA concentration.
References
- BenchChem. (n.d.). Troubleshooting low yield in membrane protein extraction with Heptyl D-glucoside.
- G-Biosciences. (2018, November 1). Membrane Protein Extraction: The Basics.
- Alfa Chemistry. (2025, March 24). Non-Ionic Detergents in Membrane Protein Research. YouTube.
- PubChem. (n.d.). This compound.
- Wikipedia. (n.d.). Critical micelle concentration.
- Thermo Fisher Scientific. (n.d.). Detergents for Cell Lysis and Protein Extraction.
- HubSpot. (n.d.). Critical micelle concentration.
- ACS Publications. (n.d.). Effective Removal of Nonionic Detergents in Protein Mass Spectrometry, Hydrogen/Deuterium Exchange, and Proteomics.
- ResearchGate. (2015, November 24). How can I improve the extraction efficiency of membrane proteins?.
- PMC - NIH. (2014, June 25). Optimization of Protein Solubilization for the Analysis of the CD14 Human Monocyte Membrane Proteome Using LC-MS/MS.
Sources
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- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Phase Separation in Ternary Systems with N,N-Bis(2-hydroxyethyl)decanamide
Prepared by the Senior Application Science Team
Welcome to the technical support center for researchers and formulation scientists working with N,N-Bis(2-hydroxyethyl)decanamide. This guide provides in-depth, experience-driven answers to common questions regarding phase separation in ternary systems. Our goal is to move beyond simple procedural steps and explain the underlying physicochemical principles, enabling you to diagnose and solve formulation challenges effectively.
Section 1: Foundational Concepts - Frequently Asked Questions
This section addresses the fundamental principles governing your ternary system. A clear understanding of these concepts is the first step in effective troubleshooting.
Q1: What is this compound, and what is its primary role in my ternary system?
This compound, also known as Capramide DEA, is a nonionic surfactant.[1] In a ternary system—which typically consists of an oil phase, an aqueous phase, and a surfactant—its primary role is to act as an emulsifier and stabilizer.[2]
Its molecular structure possesses both a hydrophilic (water-loving) diethanolamine head group and a lipophilic (oil-loving) decanamide tail. This amphiphilic nature allows it to position itself at the oil-water interface, reducing the interfacial tension that naturally keeps the two phases separate.[3] By lowering this energy barrier, it facilitates the formation of a stable dispersion of one liquid within the other, such as oil droplets in water (o/w) or water droplets in oil (w/o). Additionally, it often contributes to the viscosity and foam-boosting properties of the final formulation.[1]
Q2: I'm observing "phase separation." What is happening on a microscopic level?
Phase separation is the visual confirmation that your emulsion or microemulsion is thermodynamically unstable.[4] It is the system's attempt to revert to its lowest energy state by minimizing the contact area between the oil and water phases. This process can manifest in several ways:
-
Creaming/Sedimentation: Gravity acts on the density difference between the oil and water phases. Oil droplets, being less dense, will rise to the top (creaming), or sediment if the dispersed phase is denser. This is often reversible with agitation.[4]
-
Flocculation: The dispersed droplets begin to cluster together without merging, forming "flocs." This is often a precursor to more severe instability and can sometimes be reversed by shaking.[4]
-
Coalescence: This is an irreversible process where droplets merge to form progressively larger ones, ultimately leading to the complete separation of the oil and water into distinct layers.[4] This indicates a critical failure of the stabilizing surfactant film.
-
Ostwald Ripening: A more subtle, time-dependent process where smaller droplets, which have a higher surface energy, gradually dissolve and their molecules diffuse through the continuous phase to deposit onto larger droplets.[5] This leads to a gradual increase in the average droplet size and eventual coalescence.
Q3: What is a pseudo-ternary phase diagram, and why is it essential for my work?
A pseudo-ternary phase diagram is the single most critical tool for formulating and troubleshooting multi-component systems.[3][6] It is a triangular graph that maps the phase behavior of a three-component system at a constant temperature and pressure.[7]
In our context, the three "components" or vertices of the triangle are:
-
The oil phase.
-
The aqueous phase.
-
A mixture of your surfactant (this compound) and a co-surfactant, maintained at a constant ratio. This mixture is often abbreviated as "Smix".[6]
By systematically preparing and observing dozens of formulations with varying ratios of these three components, you can identify the boundaries of the stable, single-phase microemulsion region. Any formulation that falls outside this region will phase separate.[5] This diagram is not just a theoretical concept; it is your experimental roadmap to a stable formulation.
Section 2: Troubleshooting Guide - Immediate Phase Separation
This section is for systems that are unstable from the moment of preparation.
Q4: My system separates into distinct layers immediately after I stop mixing. What is the root cause?
Immediate separation indicates a fundamental instability in your formulation. The cause almost certainly lies in the ratios of your components. The system is located in a two-phase or multi-phase region on its phase diagram.
-
Possible Cause 1: Insufficient Surfactant Mixture (Smix) Concentration.
-
Causality: There simply isn't enough surfactant present to cover the vast surface area of the newly created oil-water interface during mixing. Without a stabilizing film, the droplets will immediately coalesce to reduce surface energy.[4]
-
Troubleshooting Protocol: Prepare a series of formulations where you systematically increase the weight percentage of the Smix while keeping the oil-to-water ratio constant. For example, test Smix concentrations of 10%, 20%, 30%, and 40%. This will reveal the minimum surfactant concentration required to achieve stability.
-
-
Possible Cause 2: Sub-optimal Surfactant-to-Co-surfactant (S/CoS) Ratio.
-
Causality: this compound alone may create a rigid interfacial film. A co-surfactant (often a short-chain alcohol like ethanol or glycerol) is crucial because it penetrates the surfactant layer, increasing its flexibility and fluidity.[5][8] This allows the interface to adopt the curvature necessary for forming small, stable microemulsion droplets. An incorrect ratio can lead to a film that is too stiff or too loose.[5][9]
-
Troubleshooting Protocol: Prepare several different Smix blends with varying S/CoS weight ratios (e.g., 1:2, 1:1, 2:1, 3:1). For each Smix ratio, construct a new phase diagram or test key formulation points to see which ratio yields the largest stable microemulsion area.[5][8]
-
Section 3: Troubleshooting Guide - Delayed Phase Separation
This section addresses formulations that appear stable initially but fail over time.
Q5: My formulation was clear and stable at first, but it became cloudy or separated after a few hours or days. What is causing this delayed instability?
Delayed separation points to more subtle, time-dependent instability mechanisms or sensitivity to environmental conditions.
-
Possible Cause 1: Formulation is Near a Phase Boundary.
-
Causality: Your formulation's composition may lie just inside the stable region on the phase diagram, but very close to the boundary. Minor fluctuations in ambient temperature can be enough to shift this boundary, pushing your formulation into an unstable two-phase state.[5]
-
Troubleshooting Protocol: Refer to your phase diagram. Adjust the component ratios (e.g., by slightly increasing the Smix percentage) to move your formulation point more centrally within the stable single-phase region. This provides a larger buffer against environmental changes.
-
-
Possible Cause 2: Temperature Fluctuations.
-
Causality: The solubility of nonionic surfactants like this compound is highly temperature-dependent. As temperature increases, the hydrophilic portion of the surfactant becomes less hydrated, which can reduce its effectiveness and induce phase separation.[10] This is related to the "cloud point" phenomenon.[11] Conversely, cooling can cause components to crystallize or precipitate.
-
Troubleshooting Protocol: Conduct accelerated stability testing. Store samples of your formulation at various temperatures (e.g., 4°C, 25°C, 40°C) and observe them over several days or weeks. Additionally, perform freeze-thaw cycles to assess robustness.[10] If instability is noted, you may need to adjust the S/CoS ratio or find a surfactant blend that is stable over a wider temperature range.
-
-
Possible Cause 3: Ostwald Ripening.
-
Causality: As described in Q2, this is a slow process driven by the higher solubility of smaller droplets.[5] It is a common failure mode for nanoemulsions and microemulsions that are not optimally stabilized.
-
Troubleshooting Protocol: A robust, flexible interfacial film is the best defense against Ostwald ripening. Re-evaluate your S/CoS ratio (see Q4, Cause 2) to create a more resilient film. Characterizing droplet size over time with Dynamic Light Scattering (DLS) can confirm if Ostwald ripening is occurring (you will see a gradual increase in the average droplet diameter).
-
Section 4: Troubleshooting Guide - Issues After Adding Active Ingredients (APIs)
Q6: My placebo formulation was perfectly stable, but it separated after I added my Active Pharmaceutical Ingredient (API), salt, or buffer. What happened?
The addition of new components, especially charged or ionic species, can dramatically alter the delicate equilibrium of a ternary system.
-
Possible Cause 1: pH Shift.
-
Causality: If your API or another excipient is acidic or basic, it can alter the pH of the aqueous phase. While this compound is nonionic and relatively stable across a moderate pH range, the solubility and charge of your API might be critically dependent on pH.[5] A change in the API's ionization state can cause it to precipitate or partition differently within the system, leading to instability.
-
Troubleshooting Protocol: Measure the pH of the final formulation. If it has shifted to an undesirable value, incorporate a suitable buffering agent into the aqueous phase before constructing your phase diagram. You must re-verify the stable region using the final buffered aqueous phase.
-
-
Possible Cause 2: Electrolyte Effects ("Salting Out").
-
Causality: Salts and buffer ions compete with the hydrophilic head of the nonionic surfactant for water molecules. At high concentrations, these ions can effectively dehydrate the surfactant, reducing its solubility in the aqueous phase and compromising its ability to stabilize the interface. This is known as the "salting out" effect.[5]
-
Troubleshooting Protocol: If salts are necessary, use the minimum required concentration. It is imperative to re-construct at least a partial phase diagram using the aqueous phase containing the final salt concentration to ensure your formulation point remains within the stable zone.
-
-
Possible Cause 3: API Interaction and Solubility.
-
Causality: The API itself is a new chemical entity in the system. It may have limited solubility in the oil or water phase, or it may interact directly with the surfactant mixture, disrupting the interfacial film. Some APIs can act as co-surfactants themselves, altering the required S/CoS ratio.
-
Troubleshooting Protocol: Determine the solubility of your API in the individual oil and aqueous phases. If solubility is low, the system may not be suitable. If the API is surface-active, you may need to re-optimize the S/CoS ratio in its presence.
-
Section 5: Core Experimental Protocols
Protocol 1: Constructing a Pseudo-Ternary Phase Diagram via Water Titration
This protocol is a self-validating system for identifying stable formulation regions.[5]
Objective: To map the boundary between stable (single-phase) and unstable (multi-phase) regions for a given Oil, Water, and Smix system.
Materials:
-
Oil phase
-
Aqueous phase (e.g., deionized water or buffer)
-
This compound (Surfactant)
-
Co-surfactant
-
Glass vials (e.g., 20 mL) with screw caps
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Positive displacement pipette or burette
Methodology:
-
Prepare Surfactant Mixture (Smix):
-
Choose a specific weight ratio of Surfactant to Co-surfactant (e.g., 1:1, 2:1).
-
Accurately weigh and thoroughly mix the surfactant and co-surfactant to create a homogenous Smix. Prepare a sufficient quantity for the entire experiment.
-
-
Prepare Oil/Smix Mixtures:
-
In separate, labeled glass vials, prepare a series of mixtures of the oil phase and the Smix at different weight ratios. A common approach is to test ratios from 9:1 to 1:9 (e.g., 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9).[5]
-
For example, for a 9:1 ratio in a total of 10g, you would use 9g of oil and 1g of Smix.
-
-
Water Titration:
-
Place a vial containing a specific Oil/Smix mixture (e.g., the 9:1 vial) on a magnetic stirrer and begin gentle stirring.
-
Slowly add the aqueous phase dropwise using a burette or pipette.
-
Carefully observe the mixture. Initially, it may be clear or turbid. The endpoint is the transition from a clear, single-phase solution to a turbid or phase-separated mixture, or vice-versa. Record the mass of water added at this transition point.
-
-
Repeat for all Ratios:
-
Repeat the titration process (Step 3) for every Oil/Smix ratio you prepared in Step 2.
-
-
Calculation and Plotting:
-
For each endpoint, calculate the weight percentage of each of the three components (Oil, Water, and Smix).
-
%Oil = (Mass of Oil / Total Mass) * 100
-
%Water = (Mass of Water / Total Mass) * 100
-
%Smix = (Mass of Smix / Total Mass) * 100
-
Where Total Mass = Mass of Oil + Mass of Water + Mass of Smix.
-
-
Plot these percentages on ternary graph paper or using appropriate software. Each point represents a boundary of the stable region.
-
Connect the points to delineate the single-phase microemulsion area for that specific S/CoS ratio.
-
-
Optimization (Optional):
-
Repeat the entire process (Steps 1-5) for different Smix ratios (e.g., 1:2, 1:1, 2:1) to determine which provides the largest and most robust stable microemulsion region.[8]
-
Protocol 2: Droplet Size Analysis using Dynamic Light Scattering (DLS)
Objective: To measure the size distribution of droplets in your formulation to confirm the formation of a microemulsion (typically <100 nm) and monitor for instability like Ostwald ripening.
Methodology:
-
Sample Preparation: Dilute a small aliquot of your stable formulation with the continuous phase (e.g., if you have an o/w microemulsion, dilute with the same aqueous phase used in the formulation). Dilution is necessary to avoid multiple scattering effects. A typical dilution factor is 100-fold, but this may need optimization.
-
Instrument Setup: Allow the DLS instrument to warm up and stabilize at the desired measurement temperature.
-
Measurement: Transfer the diluted sample to a clean cuvette. Place the cuvette in the instrument and perform the measurement according to the manufacturer's instructions.
-
Data Analysis: Analyze the resulting size distribution data. For a microemulsion, you should see a narrow, monomodal peak. Record the Z-average diameter and the Polydispersity Index (PDI). A PDI < 0.3 generally indicates a narrow size distribution.
-
Stability Monitoring: Repeat the measurement on samples aged for different times (e.g., 1 day, 1 week, 1 month) to check for any increase in droplet size, which would indicate instability.
Section 6: Data Summary
Effective troubleshooting relies on systematic data collection. The table below illustrates how you might summarize results when optimizing the S/CoS ratio.
| S:CoS Ratio (w/w) | Smix Concentration Range Tested (%) | Observation | Stable Microemulsion Area (% of Diagram) |
| 1:2 | 10 - 50 | Stable region is small, primarily in the high Smix corner. | ~8% |
| 1:1 | 10 - 50 | A significantly larger stable region is observed. | ~22% |
| 2:1 | 10 - 50 | Largest, most robust stable region, extending to lower Smix concentrations. | ~35% |
| 3:1 | 10 - 50 | The stable area begins to shrink again; some gel-like phases observed. | ~25% |
Note: Data are representative examples for illustrative purposes.
References
-
Molbase. (n.d.). N,N-Bis(2-hydroxyethyl)dodecanamide: A Versatile Surfactant for Enhanced Formulations and Industrial Applications. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61081, this compound. Retrieved from [Link]
-
Cosmetics & Toiletries. (2013). Troubleshooting Microemulsion Systems. Retrieved from [Link]
-
Wong, K. F., et al. (2020). Effect of a Nonionic Surfactant on the Pseudoternary Phase Diagram and Stability of Microemulsion. Journal of Chemical & Engineering Data, 65(9), 4496–4504. [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N-(2-Hydroxyethyl)hexadecanamide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82046, N,N-Bis(2-hydroxyethyl)hexadecanamide. Retrieved from [Link]
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Tiberg, F., et al. (2013). Understanding and Exploiting the Phase Behavior of Mixtures of Oppositely Charged Polymers and Surfactants in Water. Langmuir, 29(24), 7068–7077. [Link]
-
Nave, S., et al. (2009). Ternary phase diagrams of a thermoreversible chelating non-ionic surfactant. Soft Matter, 5, 1566-1574. [Link]
-
Goodwin, D. J., et al. (2017). Non-ionic surfactant phase diagram prediction by recursive partitioning. Philosophical Transactions of the Royal Society A, 375(2094). [Link]
-
The Cosmetic Chemist. (2023). How to Stop Emulsions Separating: The Science Behind Creating Stable Emulsions. Retrieved from [Link]
-
Kumar, G., & Mittal, K. L. (1997). Phase Behavior of a Water/Nonionic Surfactant/Oil Ternary System in the Presence of Polymer Oil. Journal of Colloid and Interface Science, 186(2), 294-299. [Link]
-
Making Cosmetics. (n.d.). Problems with Emulsions. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Stability Problems of Emulsions and Methods to Overcome. Retrieved from [Link]
-
Almgren, M., et al. (1992). Nonionic surfactant phase behavior. The effect of CH3 capping of the terminal OH. Accurate measurements of cloud curves. Colloid and Polymer Science, 270, 70-78. [Link]
-
Basri, M., et al. (2017). STUDY ON THE EFFECT OF OIL PHASE AND CO-SURFACTANT ON MICROEMULSION SYSTEMS. Malaysian Journal of Analytical Sciences, 21(6), 1409-1416. [Link]
-
Jin, X., et al. (2012). Phase Separation of an Evaporating Ternary Solution in a Hele-Shaw Cell. Langmuir, 28(15), 6267–6274. [Link]
-
ResearchGate. (2023). Characterization of phase and diffusion behaviors of oil, surfactant, and co-surfactant ternary systems for lipid-based delivery carriers. Retrieved from [Link]
-
Journal of Pharmaceutical and Allied Sciences. (2014). CO-SURFACTANTS AND WATER SYSTEM BY TERNARY PHASE DIAGRAM. Retrieved from [Link]
-
Hacht, B., & Sigel, H. (1994). Metal ion/buffer interactions. Stability of binary and ternary complexes containing 2-[bis(2-hydroxyethyl)amino]-2(hydroxymethyl)-1,3-propanediol (Bistris) and adenosine 5'-triphosphate (ATP). Inorganica Chimica Acta, 225(1-2), 11-20. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76499, N,N-bis(2-hydroxyethyl)octanamide. Retrieved from [Link]
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Technical Support Center: Best Practices for the Removal of Residual N,N-Bis(2-hydroxyethyl)decanamide (Capramide DEA)
Welcome to the technical support center for handling N,N-Bis(2-hydroxyethyl)decanamide, a common non-ionic surfactant. This guide is designed for researchers, scientists, and drug development professionals who encounter this resilient compound as a residual component in their experimental mixtures. Its unique amphiphilic nature makes it an excellent emulsifier and stabilizer but also presents a significant purification challenge.[1][2] This document provides in-depth, field-proven strategies and troubleshooting guides to ensure its effective removal, safeguarding the purity of your target molecules.
Section 1: Frequently Asked Questions - Understanding the Challenge
This section addresses the fundamental properties of this compound (commonly known as Capramide DEA) and the core principles behind its removal.
Q1: What is this compound and what are its key physicochemical properties?
A1: this compound, CAS number 136-26-5, is a diethanolamide of decanoic acid. It is widely used as a non-ionic surfactant, foam booster, viscosity-controlling agent, and emulsifier in cosmetics, personal care products, and industrial lubricants.[1][3][4] Its utility stems from its amphiphilic structure, possessing both a polar diethanolamine head group and a non-polar 10-carbon alkyl tail. Understanding its properties is the first step in designing an effective removal strategy.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₉NO₃ | [1] |
| Molecular Weight | 259.38 g/mol | [1][3] |
| Appearance | Liquid | [3] |
| Boiling Point | 417.9 °C at 760 mmHg | [1] |
| Density | ~1.001 g/cm³ | [1] |
| Primary Function | Non-ionic surfactant, emulsifier | [2][4] |
Q2: Why is Capramide DEA so difficult to remove from experimental mixtures?
A2: The difficulty in removing Capramide DEA arises from a combination of its physical and chemical properties:
-
Amphiphilic Nature: Its structure gives it affinity for both polar (aqueous) and non-polar (organic) phases. This causes it to partition poorly during standard liquid-liquid extractions and can lead to the formation of emulsions.[5]
-
High Boiling Point: With a boiling point over 400°C, removal by distillation is often impractical, as it may co-distill with high-boiling point target compounds or require conditions that would degrade the desired product.[1][6]
-
Neutral Charge: As a non-ionic molecule, its solubility cannot be easily manipulated by adjusting the pH of the aqueous phase, a common strategy for separating acidic or basic impurities.[7]
-
Surfactant Properties: Its ability to stabilize mixtures can interfere with separation processes like crystallization by keeping impurities solubilized or preventing the formation of well-defined crystals of the target compound.
Q3: What are the primary methods for removing Capramide DEA, and how do I choose the right one?
A3: The choice of method depends on the properties of your desired compound (solubility, stability, physical state) and the scale of your experiment. The four primary strategies are Liquid-Liquid Extraction (LLE), Column Chromatography, Solid-Phase Extraction (SPE), and Recrystallization.
Below is a decision-making workflow to help you select an appropriate starting point.
Caption: Decision workflow for selecting a purification method.
Q4: How can I detect and quantify residual Capramide DEA in my sample?
A4: Verifying the removal of Capramide DEA is critical. The most common and effective analytical techniques are:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with a C18 column is a robust method. A mobile phase of acetonitrile and water with an acid modifier (like 0.1% formic acid for MS compatibility or phosphoric acid for UV detection) provides good separation.[8][9] Detection can be achieved with a UV detector (amides have a weak absorbance around 210-220 nm) or, for higher sensitivity and specificity, a mass spectrometer (MS).[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method for trace-level detection. It provides confirmation based on both retention time and mass-to-charge ratio (m/z). For Capramide DEA (MW 259.38), you would look for the protonated molecule [M+H]⁺ at m/z 260.2.[3][10]
Section 2: Troubleshooting Guides & In-Depth Protocols
This section provides specific, actionable protocols and troubleshooting advice for common challenges encountered during the removal of Capramide DEA.
Topic: Liquid-Liquid Extraction (LLE)
Q5: When is LLE a suitable method for dealing with Capramide DEA?
A5: LLE is rarely effective for removing Capramide DEA directly due to its amphiphilic nature. However, it is an excellent pre-purification step to simplify the mixture before tackling the Capramide DEA. Use LLE to remove highly polar (water-soluble) or highly non-polar impurities, or, most effectively, to remove acidic or basic byproducts. By removing other compounds first, subsequent chromatographic steps become much more efficient.[5][11][12]
Q6: How do I design an LLE protocol to remove acidic or basic impurities from a mixture containing my neutral target compound and Capramide DEA?
A6: This protocol uses pH modification to ionize acidic or basic impurities, pulling them into the aqueous phase while leaving neutral compounds (your target and Capramide DEA) in the organic layer.[7]
-
Dissolution: Dissolve the crude experimental mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). The volume should be sufficient to fully dissolve the material.
-
Basic Wash (to remove acidic impurities):
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of a dilute aqueous base (e.g., 5% NaHCO₃ or 1M NaOH solution).
-
Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.
-
Allow the layers to separate. Drain and discard the lower aqueous layer.
-
Repeat the basic wash one more time to ensure complete removal.
-
-
Acidic Wash (to remove basic impurities):
-
To the remaining organic layer in the separatory funnel, add an equal volume of a dilute aqueous acid (e.g., 1M HCl).
-
Shake and vent as described above.
-
Allow the layers to separate. Drain and discard the lower aqueous layer.
-
Repeat the acidic wash one more time.
-
-
Brine Wash:
-
Wash the organic layer with an equal volume of saturated NaCl solution (brine). This helps to remove residual water and break any minor emulsions.
-
-
Drying and Concentration:
-
Drain the organic layer into a clean flask.
-
Add an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), swirl, and let it stand for 10-15 minutes.
-
Filter or decant the dried organic solution.
-
Remove the solvent under reduced pressure (rotary evaporation) to yield a mixture now enriched in your neutral target and Capramide DEA, ready for chromatography.
-
Sources
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Technical Support Center: Navigating the Impact of N,N-Bis(2-hydroxyethyl)decanamide on Mass Spectrometry Analysis
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses the challenges posed by the presence of N,N-Bis(2-hydroxyethyl)decanamide in samples intended for mass spectrometry (MS) analysis. As a non-ionic surfactant, this compound can be a significant source of interference, impacting data quality and analytical outcomes. This guide provides in-depth, experience-driven advice in a user-friendly question-and-answer format to help you troubleshoot and resolve these common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where does it come from in my samples?
A1: this compound, also known as Capramide DEA, is a non-ionic surfactant.[1][2][3] Its chemical structure consists of a C10 fatty acid chain and a diethanolamine headgroup, giving it amphipathic properties.[1] This means it has both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail.
In a laboratory setting, you are most likely to encounter this compound as a component of:
-
Cell Lysis Buffers: It is used to break open cell membranes and solubilize proteins, particularly hydrophobic membrane proteins.[4]
-
Detergents and Cleaning Agents: Due to its surfactant properties, it can be found in various cleaning solutions used in the lab.[2]
-
Leaching from Plastics: Some plastic consumables, like microcentrifuge tubes, may contain related compounds such as N,N-bis(2-hydroxyethyl) amines as additives, which can leach into your sample.[5]
Q2: How does this compound interfere with my mass spectrometry analysis?
A2: The presence of detergents like this compound is often incompatible with mass spectrometry.[6] The interference primarily occurs during the electrospray ionization (ESI) process and can manifest in several ways:
-
Ion Suppression: This is the most significant issue. During ESI, your analyte of interest and the surfactant molecules compete for ionization.[7] Due to its high concentration and surface activity, the surfactant can preferentially ionize, leading to a reduced signal for your target analyte.[7][8]
-
Formation of Adducts: The surfactant can form non-covalent complexes with your analyte, resulting in the appearance of adduct peaks in your mass spectrum. This complicates data interpretation and can reduce the intensity of the desired analyte ion.
-
Increased Background Noise: High concentrations of detergents can lead to a noisy baseline in your chromatogram, making it difficult to detect low-abundance analytes.[9][10]
-
Contamination of the Mass Spectrometer: Detergents can accumulate in the ion source and transfer optics of the mass spectrometer, leading to persistent background signals and requiring extensive cleaning.[11]
Troubleshooting Guide
Problem 1: I am seeing a weak or no signal for my protein/peptide of interest.
This is a classic symptom of ion suppression caused by a co-eluting interfering substance, likely this compound in this context.
Root Cause Analysis:
The surfactant molecules, present in much higher concentrations than your analyte, saturate the electrospray process. They form micelles that can encapsulate the analyte, preventing its efficient ionization.[4]
Visualizing the Problem: The Mechanism of Ion Suppression
Caption: Ion suppression by this compound in ESI-MS.
Solutions:
The key is to remove the interfering surfactant before your sample enters the mass spectrometer. Here are several effective methods, ranging from simple to more involved:
Method 1: Detergent Removal Spin Columns
This is often the most straightforward and effective method for removing non-ionic detergents.[12]
-
Principle: These columns contain a resin with a high affinity for detergents. When your sample passes through the column, the detergent binds to the resin, while your protein or peptide analyte flows through with high recovery.
-
Recommended Products: Several commercial kits are available, such as those from Thermo Fisher Scientific and G-Biosciences.[12][13][14]
Experimental Protocol: Spin Column Detergent Removal
-
Equilibrate the Column: Remove the storage buffer from the spin column by centrifugation according to the manufacturer's instructions.
-
Apply Sample: Load your protein or peptide sample onto the resin bed.
-
Incubate: Allow the sample to incubate with the resin for the time specified in the product manual.
-
Elute: Centrifuge the column to collect your detergent-depleted sample.
Method 2: Reversed-Phase Solid-Phase Extraction (SPE)
This method is particularly useful for cleaning up peptide samples after protein digestion.
-
Principle: The sample is loaded onto a reversed-phase cartridge (e.g., C18). The peptides and the detergent will bind to the stationary phase. A series of washes with different solvent strengths can then be used to selectively elute the peptides while leaving the more hydrophobic detergent behind. A final wash with a high organic solvent concentration will elute the bound detergent.
-
Workflow:
-
Condition the SPE cartridge with a high organic solvent (e.g., acetonitrile).
-
Equilibrate the cartridge with an aqueous, acidic solution (e.g., 0.1% formic acid in water).
-
Load your sample.
-
Wash with the equilibration buffer to remove salts and other hydrophilic impurities.
-
Elute your peptides with a suitable concentration of organic solvent (e.g., 50-80% acetonitrile with 0.1% formic acid).
-
Method 3: Protein Precipitation
This is a cruder but sometimes effective method for removing detergents from protein samples.
-
Principle: Proteins are precipitated out of solution using a solvent like acetone or a combination of trichloroacetic acid (TCA) and acetone. The detergent remains in the supernatant, which is then discarded.
-
Caution: This method can lead to sample loss, and some proteins may be difficult to resolubilize after precipitation.
Problem 2: My mass spectra are noisy and show unidentifiable peaks.
This can be due to the presence of the detergent itself, as well as adducts formed with your analyte.
Root Cause Analysis:
This compound has a molecular weight of 259.38 g/mol .[1] You may see peaks corresponding to this mass, as well as its various adducts (e.g., with sodium, potassium) and multimers. These can create a "picket fence" of peaks in your spectrum, increasing the chemical noise and making it difficult to identify your analyte.
Visualizing the Workflow: Sample Cleanup for MS Analysis
Caption: A generalized workflow for removing detergent interference.
Solutions:
In addition to the removal methods described above, consider the following:
1. Optimize Your Chromatography:
-
Gradient Elution: If you are using liquid chromatography coupled with mass spectrometry (LC-MS), a well-designed gradient can help to separate your analyte from the detergent. However, severe ion suppression can still occur if they co-elute.
-
MS-Compatible Mobile Phases: Ensure your mobile phase is compatible with MS. For example, use formic acid instead of phosphoric acid.[15]
2. Dilute Your Sample:
-
Principle: Diluting your sample can reduce the concentration of the detergent to a level where it causes less ion suppression.[7]
-
Caveat: This will also dilute your analyte, so this approach is only feasible if your analyte is present at a high enough concentration to be detected after dilution.
3. Choose an Alternative Lysis Buffer:
-
MS-Compatible Detergents: If you are in the process of developing a protocol, consider using MS-compatible detergents. Some of these are designed to be acid-labile, meaning they can be degraded into products that do not interfere with MS analysis.[16]
-
Detergent-Free Lysis: For some applications, mechanical lysis methods (e.g., sonication, bead beating) in a detergent-free buffer may be sufficient to extract your proteins of interest.
Quantitative Data Summary: Detergent Removal Efficiency
| Removal Method | Typical Detergent Removal Efficiency | Protein/Peptide Recovery | Reference |
| Detergent Removal Resin | >95% | High (>85%) | [13][14] |
| Reversed-Phase SPE | >95% | Good to High | [17] |
| Protein Precipitation | Variable | Lower, risk of loss | [13] |
Concluding Remarks
The presence of this compound and other non-ionic detergents poses a significant challenge for high-sensitivity mass spectrometry analysis. However, by understanding the mechanisms of interference and implementing appropriate sample cleanup strategies, these challenges can be effectively overcome. The key to successful analysis lies in the meticulous removal of these interfering substances prior to introducing your sample into the mass spectrometer.
References
-
G-Biosciences. (2019, May 21). Best Ways to Remove Detergents in Protein Samples. [Link]
-
Rey, M., et al. (2010). Effective Removal of Nonionic Detergents in Protein Mass Spectrometry, Hydrogen/Deuterium Exchange, and Proteomics. Analytical Chemistry, 82(12), 5107-5116. [Link]
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Ogorzalek Loo, R. R., et al. (1996). The Effect of Detergents on Proteins Analyzed by Electrospray Ionization. In The Protein Protocols Handbook (pp. 539-544). Humana Press. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61081, this compound. [Link]
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PreOmics. (2024, September 4). Detergent Issues in Peptide Purification and How to Overcome Them. [Link]
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Rey, M., et al. (2010). Effective removal of nonionic detergents in protein mass spectrometry, hydrogen/deuterium exchange, and proteomics. PubMed. [Link]
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Liko, I., et al. (2017). Effects of Detergent Micelles on Lipid Binding to Proteins in Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 89(15), 8034-8041. [Link]
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Liko, I., et al. (2017). Effects of Detergent Micelles on Lipid Binding to Proteins in Electrospray Ionization Mass Spectrometry. PubMed. [Link]
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Liko, I., et al. (2017). Effects of Detergent Micelles on Lipid Binding to Proteins in Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 89(15), 8034-8041. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7163, N,N-Bis(2-hydroxyethyl)octadecanamide. [Link]
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Stoll, D. R. (2018, August 1). Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS. LCGC International. [Link]
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Waters Corporation. (n.d.). Controlling Contamination in LC/MS Systems. [Link]
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Chen, E. I., et al. (2007). Removal of detergents from protein digests for mass spectrometry analysis. Journal of Proteome Research, 6(3), 1264-1267. [Link]
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Odenkirk, M.T., et al. (2025). Mass Spectrometer (MS) troubleshooting guide. Alliance Bioversity International - CIAT. [Link]
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Cech, N. B., & Enke, C. G. (2001). Mechanism of Signal Suppression by Anionic Surfactants in Capillary Electrophoresis−Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 73(19), 4632-4639. [Link]
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Agilent Technologies. (2018, November 29). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. [Link]
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G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. [Link]
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University of California, Davis. (n.d.). Detergents and Mass Spectrometry. [Link]
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Wikipedia. (n.d.). Ion suppression (mass spectrometry). [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76499, N,N-bis(2-hydroxyethyl)octanamide. [Link]
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SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. [Link]
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Kellmann, M., et al. (2009). Interferences and contaminants encountered in modern mass spectrometry. Analytical and Bioanalytical Chemistry, 394(5), 1399-1409. [Link]
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Zecha, J., et al. (2024). Lysis buffer selection guidance for mass spectrometry-based global proteomics including studies on the intersection of signal transduction and metabolism. bioRxiv. [Link]
-
Chemchart. (n.d.). N,N-Bis(2-hydroxyethyl)dodecanamide (120-40-1, 72968-36-6). [Link]
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Zhang, K., et al. (2018). Identification of new interferences leached from plastic microcentrifuge tubes in electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 32(19), 1667-1674. [Link]
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ResearchGate. (2014, August 21). Could anybody suggest a lysis buffer that compatible with mass spectrometry analysis?. [Link]
-
Andarwulan, N., et al. (2020). Analysis of N7-(2-carbamoyl-2-hydroxyethyl)guanine in dried blood spot after food exposure by Ultra High Performance Liquid Chromatography–Tandem Mass Spectrometry. Food Research, 4(5), 1735-1741. [Link]
-
Esch, P., et al. (2020). Rapid online buffer exchange for screening of proteins, protein complexes and cell lysates by native mass spectrometry. Nature Protocols, 15(3), 1187-1208. [Link]
-
Williams, S. M., et al. (2022). On-capillary Cell Lysis Enables Top-down Proteomic Analysis of Single Mammalian Cells by CE-MS/MS. Analytical Chemistry, 94(41), 14327-14335. [Link]
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Validation & Comparative
A Head-to-Head Comparison for Protein Formulation Stability: Polysorbate 80 vs. N,N-Bis(2-hydroxyethyl)decanamide
Guide for Researchers, Scientists, and Drug Development Professionals
The long-term stability of protein-based therapeutics is a critical determinant of their safety and efficacy. A primary failure mode for these complex molecules is aggregation, which can be induced by various stresses encountered during manufacturing, storage, and shipping, such as exposure to interfaces (air-water, solid-water), temperature fluctuations, and mechanical agitation. Surfactants are indispensable excipients in biopharmaceutical formulations, added to mitigate these challenges.
For decades, non-ionic polysorbates, particularly Polysorbate 80 (PS80), have been the gold standard for protecting proteins against interfacial stress.[1] However, the known degradation pathways of PS80, which can lead to the formation of particles and reactive species, have spurred the search for novel, more stable alternatives.[2][3][4] This guide provides an in-depth comparison between the industry workhorse, Polysorbate 80, and a less conventional non-ionic surfactant, N,N-Bis(2-hydroxyethyl)decanamide, offering a technical resource for formulation scientists navigating the choice of stabilizers.
Meet the Stabilizers: A Structural Overview
Polysorbate 80 (Polyoxyethylene sorbitan monooleate) is a complex, heterogeneous mixture of fatty acid esters of polyoxyethylene sorbitan, with the monooleate fraction being the major component.[5][6] Its amphipathic nature, featuring a hydrophilic polyoxyethylene head group and a hydrophobic oleate tail, allows it to effectively occupy interfaces and shield proteins from surface-induced stress.
This compound , also known as Decanoyl diethanolamide, is a non-ionic surfactant with a more defined chemical structure.[7] It consists of a C10 decanoic acid fatty acid tail linked to a diethanolamine headgroup. This simpler structure contrasts with the inherent heterogeneity of PS80, which can be a consideration for analytical characterization and consistency.
Mechanism of Action: Preventing Aggregation at the Interface
The primary mechanism by which both surfactants protect proteins is through competitive adsorption at interfaces.[1][8] Proteins, particularly monoclonal antibodies (mAbs), can be surface-active. When exposed to an air-water or solid-water interface, they may unfold, exposing hydrophobic regions that can lead to irreversible aggregation.
Both PS80 and this compound, being more surface-active than most proteins, preferentially adsorb to these interfaces, creating a protective layer that prevents protein molecules from directly interacting with the denaturing surface. A secondary proposed mechanism involves the direct binding of surfactant molecules to hydrophobic patches on the protein surface, which can increase the protein's conformational stability or sterically hinder protein-protein interactions that lead to aggregation.[8][9]
Head-to-Head Comparison: Performance and Properties
Choosing the optimal surfactant requires a careful evaluation of several key parameters. While direct comparative experimental data for this compound in protein formulations is less prevalent in public literature than for the well-established PS80, we can extrapolate performance based on its chemical properties and contrast it with the known characteristics of PS80.
| Parameter | Polysorbate 80 (PS80) | This compound | Rationale & Key Considerations |
| Chemical Structure | Heterogeneous mixture of polyoxyethylene sorbitan fatty acid esters.[6] | Defined chemical structure (C10 fatty acid + diethanolamine).[7] | The defined structure of the alternative may offer better batch-to-batch consistency and simpler analytical characterization. |
| Primary Stabilization | Excellent at preventing aggregation from interfacial stress (shaking, agitation).[8][10] | Expected to be effective due to its amphipathic, non-ionic nature.[11] | Both are non-ionic surfactants designed to be surface-active. Efficacy depends on the specific protein and stress condition. |
| Degradation Profile | Prone to degradation via auto-oxidation and hydrolysis (enzymatic or chemical).[2][3][4] | Amide bond is generally more stable to hydrolysis than the ester bond in PS80. | PS80 degradation can generate peroxides and free fatty acids, which may compromise protein stability and lead to particle formation.[2][12][13] The amide linkage in this compound is inherently more resistant to hydrolysis. |
| Critical Micelle Conc. (CMC) | ~0.012 mM in water.[14] | Not widely reported; expected to be higher than PS80 due to shorter C10 alkyl chain. | The CMC is the concentration above which surfactants form micelles.[15] Formulations typically use concentrations above the CMC to ensure a reservoir of surfactant is available to protect interfaces. |
| Regulatory Acceptance | Widely accepted and used in numerous approved parenteral drug products. | Used in cosmetics and some industrial applications; less established in parenteral formulations.[11] | PS80 has a long history of safe use in biologics. The use of a novel excipient would require a more extensive toxicological and safety data package for regulatory submission. |
| Analytical Interference | Can interfere with certain analytical methods (e.g., absorbance at 280 nm, some HPLC columns). | Potential for interference, but may differ from PS80 due to structural differences. | Excipient interference is a common challenge. Method development must account for the specific surfactant used. |
Experimental Protocols for Stability Assessment
A robust comparison of stabilizers requires a suite of orthogonal analytical methods to monitor the physical and chemical stability of the protein.[16][17] Below are foundational protocols for assessing protein aggregation.
This is the cornerstone technique for quantifying high molecular weight species (dimers, trimers, and larger soluble aggregates).
-
Objective: To separate and quantify protein monomers from aggregates based on hydrodynamic radius.
-
Materials:
-
HPLC system with a UV detector (280 nm and/or 214 nm).
-
SEC column suitable for the molecular weight of the protein (e.g., TSKgel G3000SWxl).
-
Mobile Phase: A buffered solution that minimizes non-specific interactions with the column, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.
-
Protein formulation samples (with PS80, with this compound, and a no-surfactant control) before and after stress (e.g., 24h of gentle orbital shaking).
-
-
Procedure:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Inject a consistent volume (e.g., 20 µL) of the control and test formulations.
-
Monitor the elution profile via UV absorbance. The main peak corresponds to the monomer, while earlier eluting peaks represent soluble aggregates.
-
Integrate the peak areas to calculate the percentage of monomer and high molecular weight species (%HMW).
-
Causality Check: An effective surfactant will result in a minimal increase in %HMW after the application of stress compared to the no-surfactant control.
-
This method quantifies particles in the 1-100 µm range, which are a critical quality and safety attribute for parenteral drugs.
-
Objective: To count and size sub-visible particles in the formulation.
-
Materials:
-
Light obscuration particle counter (e.g., HIAC).
-
Protein formulation samples.
-
-
Procedure:
-
Carefully degas all samples to prevent air bubbles from interfering with the reading.
-
Prime the instrument with particle-free water.
-
Analyze the formulation samples according to the instrument's standard operating procedure, collecting data on particle counts per mL at various size bins (e.g., ≥10 µm and ≥25 µm).
-
Trustworthiness Check: Include a negative control (formulation buffer) and a positive control (a stressed sample known to contain particles) to ensure the system is operating correctly. A superior stabilizer will show significantly lower particle counts after stress.
-
Conclusion and Future Outlook
Polysorbate 80 remains the industry standard for protein stabilization due to its proven efficacy and extensive regulatory history.[10] Its primary drawback is its susceptibility to degradation, which can negatively impact product quality.[3][4][13]
This compound presents a theoretically compelling alternative due to its defined chemical structure and the greater hydrolytic stability of its amide bond. For formulation scientists, this translates to a potential for improved batch-to-batch consistency and a more stable excipient profile over the shelf life of the drug product.
However, its adoption for parenteral formulations faces the significant hurdle of being a novel excipient, which necessitates comprehensive safety and characterization studies to build a data package suitable for regulatory approval. For R&D and early-stage development, this compound and similar novel surfactants are valuable tools for investigation, particularly for protein products that show sensitivity to PS80 degradation products or for formulations where maximum chemical stability is paramount. The choice between a well-established workhorse and a promising newcomer will ultimately depend on a risk-based assessment of the specific protein, the target product profile, and the development timeline.
References
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Kishore, R. S., Kiese, S., et al. (2011). The Degradation of Polysorbates 20 and 80 and its Potential Impact on the Stability of Biotherapeutics. Pharmaceutical Research. [Link]
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Halo Labs - Waters Corporation. (2023). Polysorbate 80: Exploring its Impact on IgG Stability and the Importance of Grade and Quality. Waters Corporation. [Link]
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Nair, L. M., et al. (Year). Effect of Polysorbate 80 Concentration on Thermal and Photostability of a Monoclonal Antibody. PMC - NIH. [Link]
-
PubMed. (2011). The degradation of polysorbates 20 and 80 and its potential impact on the stability of biotherapeutics. PubMed. [Link]
-
Chiu, J., et al. (2016). Hydrolytic degradation of surfactants and impact on protein stabilization. ResearchGate. [Link]
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Doshi, N., et al. (2021). Effect of Fatty Acid Composition in Polysorbate 80 on the Stability of Therapeutic Protein Formulations. ResearchGate. [Link]
-
ResearchGate. (Year). Degradation of polysorbate 80 under accelerated stress conditions. ResearchGate. [Link]
-
Majumdar, R., et al. (2017). Effect of Polysorbate 20 and Polysorbate 80 on the Higher-Order Structure of a Monoclonal Antibody and Its Fab and Fc Fragments. Journal of Pharmaceutical Sciences. [Link]
-
U.S. Food and Drug Administration (FDA). (Year). Polysorbate 20 degradation in biotherapeutic formulations and its impact on protein quality. FDA. [Link]
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Intertek. (Year). Protein Aggregation Analysis. Intertek. [Link]
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Butreddy, A., et al. (2022). Exploring the Protein Stabilizing Capability of Surfactants Against Agitation Stress and the Underlying Mechanisms. PubMed. [Link]
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Bond, M. D., et al. (2003). Detection and prevention of protein aggregation before, during, and after purification. Analytical Biochemistry. [Link]
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Musil, M., et al. (Year). Decoding Protein Stabilization: Impact on Aggregation, Solubility, and Unfolding Mechanisms. PMC - NIH. [Link]
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Zolls, S., et al. (Year). Strategies for the Assessment of Protein Aggregates in Pharmaceutical Biotech Product Development. PMC - NIH. [Link]
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O'Connell, A., et al. (2024). A thermodynamic investigation into protein–excipient interactions involving different grades of polysorbate 20 and 80. National Institutes of Health. [Link]
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Wang, L., et al. (Year). Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements. PMC - NIH. [Link]
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Butreddy, A., et al. (2022). Exploring the Protein Stabilizing Capability of Surfactants Against Agitation Stress and the Underlying Mechanisms. ResearchGate. [Link]
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SIELC Technologies. (2018). N,N-Bis(2-hydroxyethyl)dodecanamide. SIELC Technologies. [Link]
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Kerwin, B. (2008). Polysorbates 20 and 80 used in the formulation of protein biotherapeutics: structure and degradation pathways. Semantic Scholar. [Link]
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Vagenende, V., et al. (2009). Mechanisms of protein stabilization and prevention of protein aggregation by glycerol. Biochemistry. [Link]
-
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Comparative study of N,N-Bis(2-hydroxyethyl)decanamide and Triton X-100 for cell lysis efficiency
In the landscape of cellular and molecular biology, the initial step of cell lysis is a critical determinant for the success of downstream applications. The choice of detergent for disrupting the cell membrane to release intracellular contents can significantly impact protein yield, functionality, and the integrity of subsequent analyses. For decades, Triton X-100, a non-ionic surfactant, has been a laboratory workhorse for this purpose. However, growing environmental concerns and the potential for harsh effects on protein structure have spurred the search for effective alternatives. This guide provides an in-depth comparative study of N,N-Bis(2-hydroxyethyl)decanamide, a non-ionic surfactant from the fatty acid alkanolamide family, and the widely-used Triton X-100 for cell lysis efficiency.
Introduction to the Surfactants
Triton X-100 is a well-characterized non-ionic surfactant widely used for cell lysis and protein extraction.[1][2][3] Its popularity stems from its ability to effectively solubilize membrane proteins while often preserving their native structure and function.[4] However, Triton X-100 is known to interfere with certain downstream applications and has faced regulatory scrutiny in some regions due to its environmental persistence and ecotoxicity.[5][6]
This compound , also known as Capramide DEA, is a non-ionic surfactant belonging to the class of fatty acid diethanolamides.[7] It is commonly used in the cosmetic and personal care industry as a foaming agent, emulsifier, and viscosity modifier.[8][9] Its amphipathic nature, possessing both a hydrophobic fatty acid tail and a hydrophilic diethanolamine headgroup, suggests its potential as a mild detergent for cell lysis, although it is less characterized in this application compared to Triton X-100.
Physicochemical Properties and Mechanism of Action
The lytic capability of a detergent is intrinsically linked to its physicochemical properties. Both Triton X-100 and this compound are non-ionic, meaning they lack a net electrical charge. This characteristic generally contributes to their milder action compared to ionic detergents, which can denature proteins.
| Property | This compound | Triton X-100 |
| Synonyms | Capramide DEA, Capric diethanolamide | Octylphenol ethoxylate |
| Molecular Formula | C14H29NO3 | C14H22O(C2H4O)n (n=9-10) |
| Molecular Weight | ~259.38 g/mol [7] | ~625 g/mol (average)[10] |
| Structure | A fatty acid amide with a diethanolamine headgroup | An alkylphenol ethoxylate |
| Type | Non-ionic | Non-ionic |
The mechanism of cell lysis by non-ionic detergents involves the insertion of their hydrophobic tails into the lipid bilayer of the cell membrane. As the detergent concentration increases, this disrupts the membrane integrity, leading to the formation of mixed micelles containing lipids, membrane proteins, and detergent molecules, ultimately resulting in cell lysis and the release of intracellular contents.[11][12]
Caption: General mechanism of cell membrane solubilization by non-ionic detergents.
Comparative Analysis of Performance
| Performance Metric | This compound (Predicted) | Triton X-100 (Established) |
| Lysis Strength | Mild | Mild to moderate[11] |
| Protein Yield | Potentially high for soluble proteins | High for soluble and many membrane proteins[1][3] |
| Preservation of Protein Activity | Likely to be good due to its non-ionic nature | Generally good, preserves native protein structure[4] |
| Downstream Compatibility | Potential for interference in some protein assays (e.g., BCA) due to its amide structure. | Known to interfere with A280 protein quantification and some immunoassays.[10] |
| Environmental Impact | Considered more biodegradable and environmentally benign than alkylphenol ethoxylates. | Faces restrictions due to environmental concerns.[5][6] |
Experimental Protocols
The following protocols provide a starting point for the use of both detergents in the lysis of mammalian cells. It is crucial to note that optimal conditions, particularly detergent concentration and incubation time, may vary depending on the cell type and the specific downstream application.
Protocol 1: Cell Lysis using Triton X-100
This protocol is a standard method for the preparation of whole-cell lysates from adherent mammalian cells.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Triton X-100 Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (v/v) Triton X-100.
-
Protease and phosphatase inhibitor cocktails (added fresh to the lysis buffer)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge
Procedure:
-
Grow cells to the desired confluency in a culture dish.
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add an appropriate volume of ice-cold Triton X-100 Lysis Buffer to the dish (e.g., 500 µL for a 10 cm dish).
-
Incubate the dish on ice for 15-30 minutes with occasional gentle rocking.
-
Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (the protein-containing lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a compatible protein assay (e.g., BCA assay, being mindful of potential interference).[13]
-
The lysate can be used immediately for downstream applications or stored at -80°C for later use.
Protocol 2: Proposed Protocol for Cell Lysis using this compound
This proposed protocol is adapted from the standard Triton X-100 protocol and should serve as a starting point for optimization.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
This compound Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5-2.0% (w/v) this compound (optimization required).
-
Protease and phosphatase inhibitor cocktails (added fresh to the lysis buffer)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Add ice-cold this compound Lysis Buffer to the dish. It is recommended to test a range of concentrations (e.g., 0.5%, 1.0%, 1.5%, 2.0%) to determine the optimal concentration for your cell type.
-
Incubate on ice for 20-40 minutes, as a milder detergent may require a longer incubation time.
-
Proceed with steps 6-10 from Protocol 1.
-
It is highly recommended to assess the lysis efficiency by microscopy or by comparing the protein yield across the different detergent concentrations.
Caption: A typical experimental workflow for cell lysis and protein extraction.
Conclusion and Recommendations
Triton X-100 remains a reliable and effective detergent for general cell lysis, backed by decades of use and extensive documentation. However, for applications requiring the preservation of delicate protein complexes or in contexts where environmental impact is a concern, exploring milder and more biodegradable alternatives is warranted.
This compound presents itself as a promising candidate. Its non-ionic nature suggests that it will be a mild lysis agent capable of preserving protein activity. Its favorable environmental profile makes it an attractive alternative to Triton X-100. Researchers and drug development professionals are encouraged to consider this compound, with the understanding that empirical validation and optimization are essential. Initial experiments should focus on determining the optimal concentration and incubation time required to achieve efficient lysis for the specific cell type and application, while monitoring protein yield and the integrity of downstream analyses.
References
- Pharma Excipients. (n.d.). Sustainable compendial grade GMP detergent substitutes for Triton™ X-100 in bioprocessing applications.
- Patsnap Eureka. (2025, July 31). How Triton X-100 Facilitates Cellular Nucleus Isolation.
- Sigma-Aldrich. (n.d.). Comparison of Greener Detergents in Mammalian Cell Lysis & Downstream Applications.
- MeiraGTx. (n.d.). Development of alternatives to Triton X-100 cell lysis for AAV2, AAV5 and AAV8 primary recovery.
- SK pharmteco. (n.d.). Case Study: Evaluation of Several Process Cell Lysis Reagents as Replacements for Triton X-100 for rAAV Production.
- Hunter, A. K., et al. (n.d.). Identification of compendial nonionic detergents for the replacement of Triton X‐100 in bioprocessing. PMC - NIH.
- Cornett, J. B., & Shockman, G. D. (1978). Cellular lysis of Streptococcus faecalis induced with triton X-100. Journal of bacteriology, 135(1), 153–160.
- Thermo Fisher Scientific. (n.d.). Detergents for Cell Lysis and Protein Extraction.
- Biofargo. (n.d.). Triton X-100 | Efficient Non-Ionic Surfactant for Cell Lysis & Protein Extraction.
- Benchchem. (n.d.). CHAPS vs. Triton X-100: A Comparative Guide for Protein Extraction.
- ResearchGate. (2015, July 7). How does triton x-100 lyse the bacterial cell wall?
- Protocols.io. (2022, May 23). Preparation of Triton X-100 soluble and insoluble fractions of SH-SY5Y cells.
- Ionescu-Zanetti, C. (2008). Current techniques for single-cell lysis. Journal of visualized experiments : JoVE, (14), 779.
- Patsnap Eureka. (2025, July 31). Role of Triton X-100 in Detergent-Free Membrane Protein Purification.
- Taylor & Francis. (n.d.). Triton X-100 – Knowledge and References.
- Thermo Fisher Scientific. (n.d.). Detergents for Cell Lysis and Protein Extraction.
- Li, X., & Bard, A. J. (2008). Triton X-100 concentration effects on membrane permeability of a single HeLa cell by scanning electrochemical microscopy (SECM). Proceedings of the National Academy of Sciences, 105(49), 19089–19093.
- Thermo Fisher Scientific. (n.d.). Detergents for Protein Solubilization.
- ResearchGate. (2019, November 25). Detergent for bacterial cell lysis?
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PubChem. (n.d.). This compound. Retrieved from [Link]
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- (n.d.). Detergents for Cell Lysis and Protein Extraction in Biological Research.
- ResearchGate. (2016, January 28). What is the effect of triton x-100 on periplasmic protein extraction? Does it effect on unfolding of protein or increased LPS on protein solution?
- Elevate.Bio. (n.d.). Evaluation of Alternative Process Cell Lysis Reagents as Replacements for Triton X-100 for AAV Production.
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PubChem. (n.d.). N,N-Bis(2-hydroxyethyl)octadecanamide. Retrieved from [Link]
- Biosynth. (n.d.). N,N-Bis(2-hydroxyethyl)dodecanamide | 120-40-1 | FB144319.
- Ramesh, A., et al. (2011). Comparative Evaluation of Different Cell Lysis and Extraction Methods for Studying Benzo(a)pyrene Metabolism in HT-29 Colon Cancer Cell Cultures. International journal of environmental research and public health, 8(9), 3557–3573.
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PubChem. (n.d.). N,N-bis(2-hydroxyethyl)octanamide. Retrieved from [Link]
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A Comparative Analysis of N,N-Bis(2-hydroxyethyl)decanamide and Conventional Non-ionic Surfactants in Pharmaceutical Formulations
This guide provides a comprehensive evaluation of N,N-Bis(2-hydroxyethyl)decanamide, a novel non-ionic surfactant, against established alternatives in the context of pharmaceutical drug formulation. Our focus is on the empirical data and experimental methodologies required to ascertain its efficacy, particularly in solubility enhancement and the stabilization of dispersed systems.
Introduction: The Imperative for Novel Excipients
The landscape of active pharmaceutical ingredients (APIs) is increasingly dominated by poorly soluble molecules (BCS Class II and IV). This trend necessitates the exploration of novel excipients that can enhance bioavailability and ensure the stability of complex formulations. While traditional non-ionic surfactants like polysorbates and polyoxyethylene alkyl ethers are mainstays, the potential for improved performance, biocompatibility, and stability profiles drives the investigation of new chemical entities.
This compound, a diethanolamide of decanoic acid, presents an interesting profile. Its amphiphilic structure, characterized by a C10 lipophilic tail and a hydrophilic head featuring two hydroxyl groups, suggests its potential utility as a solubilizing agent and emulsifier. This guide will theoretically position and experimentally scrutinize this molecule against industry benchmarks.
Physicochemical Characterization of Non-ionic Surfactants
The efficacy of a surfactant is rooted in its fundamental physicochemical properties. The table below provides a comparative overview of this compound's estimated properties versus those of widely used non-ionic surfactants.
| Property | This compound | Polysorbate 80 (Tween® 80) | Sorbitan Monooleate (Span® 80) | Polyoxyl 35 Castor Oil (Kolliphor® EL) |
| Chemical Structure | C10 Alkyl Diethanolamide | Polyethoxylated Sorbitan Monooleate | Sorbitan Monooleate | Polyethoxylated Castor Oil |
| Approx. Molecular Weight | 245 g/mol | ~1310 g/mol | ~428 g/mol | ~2500 g/mol |
| HLB Value (Hydrophile-Lipophile Balance) | ~8-10 (Estimated) | 15.0 | 4.3 | 12-14 |
| Primary Application | O/W Emulsifier, Solubilizer | O/W Emulsifier, Solubilizer | W/O Emulsifier, Wetting Agent | Solubilizer, Emulsifier |
| Biocompatibility Profile | Requires extensive toxicological evaluation | Generally Regarded as Safe (GRAS) | GRAS, used in food and pharma | Associated with hypersensitivity reactions |
| Critical Micelle Concentration (CMC) | To be determined experimentally | ~0.012 mM | N/A (oil-soluble) | ~0.02% w/w |
Note: Properties for this compound are estimated based on its structure and require experimental verification.
The Hydrophile-Lipophile Balance (HLB) is a critical parameter for surfactant selection. An HLB value in the range of 8-16 is typically suitable for forming oil-in-water (O/W) emulsions, suggesting this compound could be effective in this capacity.
Experimental Design for Efficacy Comparison
To rigorously evaluate the performance of this compound, a series of standardized experiments must be conducted. The following protocols outline a self-validating system for comparing its efficacy against Polysorbate 80, a gold standard O/W emulsifier and solubilizer.
Workflow for Comparative Analysis
Caption: Experimental workflow for evaluating a novel surfactant.
Protocol: Equilibrium Solubility Enhancement
Objective: To quantify the increase in aqueous solubility of a model hydrophobic drug (e.g., Ibuprofen) as a function of surfactant concentration.
Methodology:
-
Preparation of Surfactant Solutions: Prepare a series of aqueous solutions of this compound and Polysorbate 80 at concentrations ranging from 0.1% to 5% (w/v).
-
Drug Saturation: Add an excess amount of Ibuprofen to each surfactant solution in sealed vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 48 hours to ensure equilibrium is reached.
-
Sample Preparation: Centrifuge the samples at high speed (e.g., 15,000 rpm for 20 minutes) to pellet the undissolved drug.
-
Quantification: Carefully extract the supernatant and analyze the concentration of dissolved Ibuprofen using a validated HPLC-UV method.
-
Data Analysis: Plot the concentration of dissolved Ibuprofen against the surfactant concentration. The slope of the linear portion of the graph above the CMC indicates the molar solubilization ratio.
Trustworthiness: This protocol is self-validating by including a well-characterized surfactant (Polysorbate 80) as a benchmark. The use of a validated HPLC method ensures accurate quantification, and the 48-hour equilibration period is a standard practice to ensure thermodynamic equilibrium is achieved.
Protocol: O/W Emulsion Formation and Stability
Objective: To assess the ability of this compound to form and stabilize an oil-in-water emulsion compared to Polysorbate 80.
Methodology:
-
Phase Preparation:
-
Aqueous Phase: Dissolve the surfactant (1-5% w/w) in deionized water.
-
Oil Phase: Use a suitable oil, such as medium-chain triglycerides (MCT).
-
-
Emulsification: Heat both phases to 60°C. Slowly add the oil phase to the aqueous phase under high-shear homogenization (e.g., using a rotor-stator homogenizer at 10,000 rpm for 5 minutes).
-
Cooling: Allow the emulsion to cool to room temperature with gentle stirring.
-
Initial Characterization: Immediately measure the mean droplet size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Accelerated Stability:
-
Centrifugation: Centrifuge the emulsion at 3,000 rpm for 30 minutes and observe for any phase separation (creaming or coalescence).
-
Thermal Cycling: Subject the emulsion to multiple freeze-thaw cycles (e.g., -20°C for 12 hours followed by 40°C for 12 hours) for 3 cycles.
-
-
Post-Stress Characterization: Re-measure the droplet size and PDI after each stress test. A significant increase in droplet size indicates instability.
Comparative Performance and Mechanistic Insights
The expected outcomes of these experiments will illuminate the potential of this compound in drug formulations.
Solubilization Mechanism
The primary mechanism of solubilization by non-ionic surfactants is the entrapment of hydrophobic API molecules within the core of micelles formed in aqueous solution above the CMC.
Caption: API solubilization within a surfactant micelle core.
The smaller molecular size of this compound compared to Polysorbate 80 may lead to the formation of smaller micelles. This could influence the solubilization capacity and the drug-loading efficiency. A lower CMC is generally desirable as it indicates that the surfactant is more efficient at forming micelles.
Emulsion Stabilization
Emulsion stability is conferred by the surfactant's ability to adsorb at the oil-water interface, creating a protective barrier that prevents droplet coalescence. The effectiveness of this barrier depends on the balance of the hydrophilic and lipophilic portions of the surfactant molecule. Given its estimated HLB of 8-10, this compound is hypothesized to be an effective O/W emulsifier, though likely less hydrophilic than Polysorbate 80 (HLB 15). This may result in different optimal oil-to-surfactant ratios for stable emulsion formation.
Conclusion and Future Directions
This compound presents a theoretically viable profile as a non-ionic surfactant for pharmaceutical applications. Its simpler structure compared to polymeric surfactants like Polysorbates could offer advantages in terms of chemical stability and a more defined impurity profile. However, its efficacy is entirely contingent on the experimental data derived from the protocols outlined above.
The critical next steps are the full physicochemical characterization and a comprehensive toxicological assessment to establish a safety profile suitable for pharmaceutical use. Should the empirical data prove favorable, this molecule could represent a valuable addition to the formulator's toolkit, particularly for topical and oral drug delivery systems.
References
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Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (2009). Handbook of Pharmaceutical Excipients. Pharmaceutical Press. [Link]
-
U.S. Food and Drug Administration. (2023). Select Committee on GRAS Substances (SCOGS) Opinion: Polysorbate 80. FDA. [Link]
-
U.S. Food and Drug Administration. (2023). CFR - Code of Federal Regulations Title 21, Part 172. FDA. [Link]
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Gelderblom, H., Verweij, J., Nooter, K., & Sparreboom, A. (2001). Cremophor EL: the drawbacks and advantages of vehicle selection for drug formulation. European Journal of Cancer, 37(13), 1590-1598. [Link]
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Chou, D. K., Krishnamurthy, R., Randolph, T. W., Carpenter, J. F., & Manning, M. C. (2005). Effects of Tween 20® and Tween 80® on the stability of a monoclonal antibody. Journal of Pharmaceutical Sciences, 94(6), 1368-1381. [Link]
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Al-Sabagh, A. M., Emam, A. A., & Abdel-Mageed, A. M. (2011). Investigation of the physicochemical properties of some nonionic surfactants and their mixtures. Journal of Surfactants and Detergents, 14(3), 353-360. [Link]
A Senior Application Scientist's Guide to Eliminating N,N-Bis(2-hydroxyethyl)decanamide from Protein Samples
For researchers, scientists, and drug development professionals navigating the complexities of protein purification and analysis, the presence of surfactants like N,N-Bis(2-hydroxyethyl)decanamide presents a significant challenge. While essential for solubilizing and stabilizing proteins, this non-ionic surfactant can interfere with downstream applications, compromising data integrity and experimental outcomes. This guide provides an in-depth comparison of established methods for the removal of this compound from protein samples, supported by experimental principles and performance data to inform your selection of the most appropriate technique.
The Challenge: this compound Interference
This compound, a member of the diethanolamide family, is a non-ionic surfactant valued for its emulsifying and stabilizing properties.[1] However, its presence in protein samples can be detrimental to a range of analytical techniques, including mass spectrometry, chromatography, and electrophoresis, where it can cause ion suppression, altered retention times, and distorted gel migration. Therefore, its effective removal is a critical step in ensuring the accuracy and reliability of experimental results.
Comparative Analysis of Removal Methodologies
The selection of an optimal removal method hinges on a balance between removal efficiency, protein recovery, sample volume, and the physicochemical properties of the target protein. Here, we compare four common techniques: Size Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), Dialysis, and Precipitation/Affinity-Based Removal.
Method 1: Size Exclusion Chromatography (SEC)
Principle of Separation: SEC, also known as gel filtration, separates molecules based on their hydrodynamic radius.[2] The protein sample is passed through a column packed with porous beads. Larger molecules, such as proteins, are excluded from the pores and travel through the column more quickly, eluting first. Smaller molecules, like surfactant monomers, enter the pores, extending their path length and causing them to elute later.[2]
Experimental Workflow: Size Exclusion Chromatography
Caption: Workflow for this compound removal using SEC.
Method 2: Ion-Exchange Chromatography (IEX)
Principle of Separation: IEX separates molecules based on their net surface charge.[5] The protein mixture is loaded onto a column containing a charged stationary phase. At a specific pH, the protein of interest will carry a net positive or negative charge and bind to a resin of the opposite charge. As a non-ionic surfactant, this compound will not bind to the ion-exchange resin and will be washed away. The bound protein is then eluted by changing the pH or increasing the salt concentration of the buffer.
Expected Performance: IEX can be a highly effective method for removing non-ionic detergents while also achieving protein purification.[6][7] The success of this method is dependent on the protein's stability and charge properties at the working pH. It is crucial to select a buffer pH where the protein of interest is stably charged and binds to the resin, while the surfactant does not.
Experimental Workflow: Ion-Exchange Chromatography
Caption: Workflow for this compound removal using Dialysis.
Method 4: Precipitation and Affinity-Based Removal
Principle of Separation: This category includes methods that either precipitate the protein while leaving the surfactant in solution or utilize a resin with a high affinity for detergents. Protein precipitation can be achieved using solvents like acetone or through methods such as trichloroacetic acid (TCA) precipitation. [8]Affinity-based removal often employs specialized resins that bind detergents, allowing the protein to be collected in the flow-through. Several commercial kits are available that are based on these principles.
Expected Performance: Protein precipitation can be effective for concentrating proteins and removing various contaminants, but it may lead to protein denaturation and loss of activity. [9]Recovery rates can be variable. [1]Detergent-binding resins and commercial kits can offer high removal efficiency and good protein recovery, often with the convenience of a spin-column format. These kits are often optimized for a broad range of detergents, including non-ionic surfactants.
Experimental Workflow: Affinity-Based Removal
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A Senior Application Scientist's Guide to Detergent Effects on Enzyme Kinetics: A Comparative Analysis of N,N-Bis(2-hydroxyethyl)decanamide
For researchers, scientists, and drug development professionals, the intricate dance between enzymes and their substrates is of paramount importance. The in vitro study of enzyme kinetics provides a window into this relationship, offering critical data on efficacy, inhibition, and reaction mechanisms. However, the very act of isolating and stabilizing enzymes for these assays often necessitates the use of detergents. These amphipathic molecules are indispensable for solubilizing membrane-bound enzymes and preventing aggregation, yet their presence can significantly influence enzymatic activity.
This guide provides an in-depth technical comparison of the effects of various detergents on enzyme kinetics, with a special focus on the lesser-studied non-ionic detergent, N,N-Bis(2-hydroxyethyl)decanamide . We will objectively compare its theoretical performance with well-characterized alternatives—Triton X-100 , Tween 20 , and CHAPS —supported by a framework of established experimental principles and data from analogous compounds. This document is designed to not only present data but to also elucidate the causality behind experimental choices, empowering you to design robust and self-validating enzyme assays.
The Critical Role of Detergents in Enzyme Assays
Detergents are essential tools in the biochemist's arsenal, particularly when working with membrane proteins or aggregation-prone enzymes. Their primary function is to create a microenvironment that mimics the native lipid bilayer, thereby maintaining the enzyme's conformational integrity and, consequently, its activity. However, the choice of detergent is not trivial. The physicochemical properties of a detergent, such as its charge, hydrophobicity, and critical micelle concentration (CMC), can dramatically alter the enzyme's kinetic parameters, leading to either activation or inhibition.
A key consideration is the detergent's potential to disrupt the delicate balance of forces that govern protein folding and substrate binding. An ideal detergent for enzyme kinetic studies should:
-
Effectively solubilize and stabilize the enzyme without denaturation.
-
Not interfere with the substrate-binding site or the catalytic mechanism.
-
Exhibit minimal absorbance at the wavelengths used for monitoring the reaction.
-
Be easily removable if required for downstream applications.
This guide will delve into how this compound, a non-ionic surfactant, theoretically fits within this framework when compared to established detergents.
A Comparative Overview of Detergent Properties
The selection of a detergent should be guided by its intrinsic properties. Below is a table summarizing the key physicochemical characteristics of this compound and the selected comparative detergents.
| Property | This compound | Triton X-100 | Tween 20 | CHAPS |
| Detergent Type | Non-ionic | Non-ionic | Non-ionic | Zwitterionic |
| Molecular Weight ( g/mol ) | 259.39[1][2] | ~625 | ~1228 | 614.88 |
| Critical Micelle Concentration (CMC) (mM) | Not widely reported | 0.2-0.9[3] | 0.06 | 6-10[4] |
| Aggregation Number | Not widely reported | ~140 | ~60 | 4-14[4] |
| Key Features | Mild, non-denaturing (inferred) | Excellent solubilizer, can inhibit some enzymes | Very mild, often used to prevent non-specific binding | Mild, non-denaturing, easily dialyzable[4] |
| Potential Drawbacks | Limited data on enzyme compatibility | Aromatic ring interferes with UV absorbance at 280 nm[5] | Can form peroxides upon storage, potentially inactivating enzymes[6] | Can be less effective for some membrane proteins compared to non-ionic detergents |
Experimental Design for Comparative Detergent Analysis
To rigorously assess the impact of a detergent on enzyme kinetics, a systematic experimental approach is required. The following protocol provides a detailed methodology for comparing the effects of this compound, Triton X-100, Tween 20, and CHAPS on the activity of a model enzyme (e.g., β-galactosidase).
Experimental Workflow Diagram
Caption: Workflow for comparative analysis of detergent effects on enzyme kinetics.
Step-by-Step Experimental Protocol
1. Reagent Preparation:
-
Enzyme Stock Solution: Prepare a concentrated stock solution of the model enzyme (e.g., β-galactosidase from E. coli) in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.0) without any detergent.
-
Substrate Stock Solution: Prepare a stock solution of the substrate (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG) in the same buffer.
-
Detergent Stock Solutions: Prepare 10% (w/v) stock solutions of this compound, Triton X-100, Tween 20, and CHAPS in the assay buffer.
-
Assay Buffer: 50 mM sodium phosphate, pH 7.0.
2. Enzyme Stability Assessment:
-
Incubate the enzyme with each detergent at its final working concentration (e.g., 0.1%) for various time points (e.g., 0, 30, 60, 120 minutes) at the assay temperature.
-
At each time point, measure the residual enzyme activity to assess the detergent's effect on enzyme stability over time.
3. Enzyme Kinetic Assay:
-
Set up a series of reactions in a 96-well plate or cuvettes. Each reaction should contain:
-
A fixed concentration of the enzyme.
-
Varying concentrations of the substrate.
-
A fixed concentration of the detergent (or no detergent for the control). It is crucial to test a range of detergent concentrations around the CMC.
-
-
Initiate the reaction by adding the substrate.
-
Monitor the formation of the product (e.g., o-nitrophenol from ONPG hydrolysis at 420 nm) over time using a spectrophotometer.
4. Data Analysis:
-
Calculate the initial reaction velocity (v) for each substrate concentration by determining the slope of the linear portion of the product formation curve.
-
Plot the initial velocity (v) against the substrate concentration ([S]) to generate a Michaelis-Menten plot.
-
To accurately determine the kinetic parameters, transform the data using a Lineweaver-Burk plot (1/v vs. 1/[S]).[5]
-
Calculate the Michaelis constant (Km) and the maximum velocity (Vmax) from the intercepts and slope of the Lineweaver-Burk plot.[5][7]
Illustrative Results and Discussion
The following table presents hypothetical data illustrating the potential effects of the different detergents on the kinetic parameters of a model enzyme. This data is based on the known properties of these detergents and typical observations in enzyme kinetic studies.[8][9]
| Detergent | Km (mM) | Vmax (µmol/min/mg) | Fold Change in Catalytic Efficiency (Vmax/Km) |
| Control (No Detergent) | 1.0 | 100 | 1.0 |
| This compound (0.1%) | 1.2 | 95 | 0.8 |
| Triton X-100 (0.1%) | 1.5 | 80 | 0.5 |
| Tween 20 (0.1%) | 1.1 | 110 | 1.0 |
| CHAPS (0.5%) | 0.9 | 105 | 1.2 |
Interpretation of Results
-
This compound: Based on its non-ionic nature, it is hypothesized to have a mild effect on enzyme kinetics. The illustrative data suggests a slight increase in Km, indicating a minor decrease in the enzyme's affinity for its substrate, and a marginal decrease in Vmax. This could be due to subtle conformational changes or steric hindrance near the active site. The overall catalytic efficiency is slightly reduced.
-
Triton X-100: This non-ionic detergent often shows a more pronounced effect. The hypothetical increase in Km and decrease in Vmax suggest that Triton X-100 may partially denature the enzyme or compete with the substrate for binding to a hydrophobic patch near the active site.[10][11]
-
Tween 20: Known for its very mild properties, Tween 20 can sometimes enhance enzyme activity.[8] The illustrative data shows a slight increase in Vmax with minimal change in Km, potentially by preventing enzyme aggregation or promoting a more favorable conformation.
-
CHAPS: As a zwitterionic detergent, CHAPS is often effective at preserving protein structure and function.[4] The hypothetical decrease in Km and slight increase in Vmax suggest that CHAPS may stabilize the enzyme in a conformation with a higher affinity for the substrate, leading to an overall increase in catalytic efficiency.
Mechanistic Considerations
The observed changes in enzyme kinetics in the presence of detergents can be attributed to several mechanisms:
-
Conformational Changes: Detergent molecules can interact with hydrophobic regions of the enzyme, inducing conformational changes that may alter the structure of the active site.
-
Substrate Availability: For lipophilic substrates, detergents can affect the partitioning of the substrate between the aqueous phase and the detergent micelles, thereby altering the effective substrate concentration available to the enzyme.
-
Direct Inhibition: Some detergents may directly bind to the active site or an allosteric site, acting as competitive or non-competitive inhibitors.[12]
-
Enzyme Stabilization: Detergents can prevent enzyme aggregation and denaturation, particularly for membrane proteins, which can lead to an apparent increase in activity.
Putative Interaction Mechanisms
Caption: Potential mechanisms of detergent-enzyme interactions.
Conclusion and Recommendations
The selection of a detergent for enzyme kinetic studies is a critical decision that requires careful consideration of the detergent's properties and its potential interactions with the enzyme of interest. While established detergents like Triton X-100, Tween 20, and CHAPS have been extensively characterized, emerging surfactants such as this compound offer potential alternatives.
Based on its chemical structure, This compound is predicted to be a mild, non-denaturing non-ionic detergent. However, the current lack of empirical data on its effects on enzyme kinetics necessitates a cautious and experimental approach. Researchers interested in utilizing this detergent should perform thorough validation studies, as outlined in this guide, to determine its compatibility with their specific enzyme system.
As a Senior Application Scientist, my recommendation is to:
-
Always perform a detergent titration: Determine the optimal concentration of any detergent that maximizes enzyme stability and activity while minimizing inhibitory effects.
-
Use a well-characterized control: Include a condition with a known mild detergent, such as Tween 20 or CHAPS, to benchmark the performance of the test detergent.
-
Consider the entire experimental context: The choice of detergent may be influenced by downstream applications, such as mass spectrometry or structural studies, where detergent properties like dialyzability become crucial.
By following a logical and systematic approach, researchers can confidently select and utilize detergents to obtain accurate and reproducible enzyme kinetic data, ultimately advancing our understanding of biological processes and accelerating drug discovery.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61081, this compound. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7163, N,N-Bis(2-hydroxyethyl)octadecanamide. PubChem. Retrieved from [Link]
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Shoja, M., et al. (2021). Effect of Tween Type Non-Ionic Detergent on the Activity of Lipase of Pseudomonas aeruginosa. Cell Biochemistry and Biophysics, 79(1), 87–92. Retrieved from [Link]
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Kim, J. S., et al. (2005). Non-ionic detergents Nonidet P-40 and Triton X-100 increase enzymatic activity of plasmin. Journal of Biochemistry and Molecular Biology, 38(4), 442-446. Retrieved from [Link]
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van der Veen, M. E., et al. (1991). Comparison of non-ionic detergents for extraction and ion-exchange high-performance liquid chromatography of Sendai virus integral membrane proteins. Journal of Chromatography A, 548, 339-350. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. MySkinRecipes. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82046, N,N-Bis(2-hydroxyethyl)hexadecanamide. PubChem. Retrieved from [Link]
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Kambourova, E. G., et al. (2010). Effects of Detergents on Activity, Thermostability and Aggregation of Two Alkalithermophilic Lipases from Thermosyntropha lipolytica. The Open Biotechnology Journal, 4, 1-9. Retrieved from [Link]
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ResearchGate. (2025). Correlation Between Enzyme Activity and Stability of a Protease, an Alpha-Amylase and a Lipase in a Simplified Liquid Laundry Detergent System, Determined by Differential Scanning Calorimetry. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). Analysis of Detergent Enzymes. ResearchGate. Retrieved from [Link]
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Wang, Y., et al. (2021). Compatibility and Washing Performance of Compound Protease Detergent. Molecules, 26(25), 7725. Retrieved from [Link]
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University College London. (n.d.). The effect of substrate concentration on enzyme activity. UCL. Retrieved from [Link]
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Nath, A., et al. (2023). Isolation and characterization of N-(2-Hydroxyethyl)hexadecanamide from Colletotrichum gloeosporioides with apoptosis-inducing potential in breast cancer cells. BioFactors (Oxford, England), 49(3), 663–683. Retrieved from [Link]
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Benchmarking N,N-Bis(2-hydroxyethyl)decanamide performance against Lauramide DEA in solubilization studies
A Comparative Guide to Solubilization Performance: N,N-Bis(2-hydroxyethyl)decanamide vs. Lauramide DEA
Introduction
In the realm of pharmaceutical and cosmetic formulation, the effective solubilization of poorly water-soluble active ingredients is a perpetual challenge. Non-ionic surfactants are indispensable tools in overcoming this hurdle, enabling the creation of stable, effective, and aesthetically pleasing products. Among these, alkyl diethanolamides are particularly valued for their dual function as solubilizers and viscosity enhancers.[1] This guide provides an in-depth, data-driven comparison of two closely related non-ionic surfactants: this compound (from C10 capric acid, hereafter referred to as C10 DEA) and Lauramide DEA (from C12 lauric acid, hereafter referred to as C12 DEA).[2][3]
The primary structural difference between these two molecules lies in the length of their hydrophobic alkyl chain. This seemingly minor variation can have profound effects on their physicochemical properties and, consequently, their performance in solubilization tasks. This document is intended for researchers, scientists, and drug development professionals, offering a framework for selecting the optimal surfactant based on empirical evidence and mechanistic understanding. We will dissect the theoretical underpinnings of their function, present a rigorous experimental protocol for their comparison, and interpret the resulting data to guide formulation decisions.
Theoretical Framework: The Mechanism of Micellar Solubilization
Non-ionic surfactants, such as C10 DEA and C12 DEA, are amphiphilic molecules, possessing a water-loving (hydrophilic) head group and an oil-loving (hydrophobic) tail.[4] In aqueous solutions, these molecules initially align at the air-water interface, reducing the surface tension. As their concentration increases, a critical point is reached where the interface becomes saturated. Beyond this point, known as the Critical Micelle Concentration (CMC) , the surfactant molecules self-assemble into spherical aggregates called micelles.[5]
These micelles have a hydrophobic core and a hydrophilic shell. This unique structure allows them to encapsulate non-polar (lipophilic) molecules within their core, effectively dissolving them in the bulk aqueous phase.[6] This process, termed micellar solubilization, is fundamental to their application in drug delivery and product formulation.[7][8]
The efficiency and capacity of a surfactant are dictated by two key parameters:
-
Critical Micelle Concentration (CMC): This is the minimum concentration required to form micelles. A lower CMC indicates a more efficient surfactant, as less material is needed to initiate the solubilization process.[9] It is influenced by the balance of hydrophobicity and hydrophilicity; typically, a longer hydrophobic tail leads to a lower CMC because the greater hydrophobic effect drives aggregation more strongly.[10]
-
Molar Solubilization Capacity (MSC): This quantifies the number of moles of a poorly soluble compound that can be solubilized per mole of surfactant in the micelles. It reflects the capacity of the micelles to accommodate the "guest" molecule.
This guide will experimentally determine and compare these parameters for C10 DEA and C12 DEA.
Experimental Design and Rationale
The following protocols are designed to provide a robust and reproducible comparison of the two surfactants. The choice of methods is grounded in established principles of surface and colloid science.
Overall Experimental Workflow
The logical flow of the benchmarking process ensures that each step builds upon the last, from fundamental property characterization to performance and stability assessment.
Caption: Experimental workflow for comparing surfactant performance.
Protocol 1: Determination of Critical Micelle Concentration (CMC)
Rationale: The surface tension method is chosen as it directly measures the effect of the surfactant on the surface properties of the solution. A sharp break in the plot of surface tension versus the logarithm of surfactant concentration indicates micelle formation and provides a reliable CMC value.[11]
Methodology:
-
Preparation of Stock Solutions: Prepare a 100 mM stock solution of C10 DEA and C12 DEA in deionized water.
-
Serial Dilutions: Create a series of dilutions from the stock solution, ranging from 0.01 mM to 50 mM.
-
Surface Tension Measurement: For each dilution, measure the surface tension using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature (25°C).[9] Ensure the instrument is calibrated before use.
-
Data Plotting: Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).
-
CMC Determination: The CMC is the concentration at which the curve shows a distinct inflection point. It is determined from the intersection of the two linear portions of the plot.[11]
Protocol 2: Determination of Molar Solubilization Capacity (MSC)
Rationale: To assess the practical ability of the surfactants to solubilize a hydrophobic agent, a model drug is used. Ibuprofen is an excellent candidate due to its poor water solubility and strong UV absorbance, which allows for easy quantification via UV-Vis spectrophotometry.
Methodology:
-
Prepare Surfactant Solutions: Prepare a series of aqueous solutions for both C10 DEA and C12 DEA at concentrations well above their predetermined CMCs (e.g., 50 mM and 100 mM).
-
Create Saturated Systems: Add an excess amount of Ibuprofen to each surfactant solution in sealed vials.
-
Equilibration: Agitate the vials in a shaking water bath at a constant temperature (25°C) for 48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the excess, undissolved Ibuprofen.
-
Quantification: Carefully withdraw an aliquot from the clear supernatant. Dilute the aliquot with a suitable solvent (e.g., ethanol) and measure the absorbance using a UV-Vis spectrophotometer at Ibuprofen's λ_max.
-
Calculation: Determine the concentration of solubilized Ibuprofen using a pre-established calibration curve. The Molar Solubilization Capacity (MSC) is calculated using the formula: MSC = (Total Drug Solubility - Water Solubility) / (Surfactant Concentration - CMC)
Protocol 3: Accelerated Stability Analysis
Rationale: The stability of a solubilized formulation is critical for its shelf-life and practical application.[12] An accelerated stability test using thermal stress can quickly reveal potential instabilities like precipitation or phase separation.[13][14]
Methodology:
-
Formulation Preparation: Prepare solutions of C10 DEA and C12 DEA at a fixed concentration (e.g., 50 mM) containing a fixed amount of solubilized Ibuprofen (e.g., 80% of the measured MSC).
-
Initial Observation: Record the initial appearance (clarity, color) of the formulations.
-
Thermal Stress: Store the sealed samples in an oven at an elevated temperature (e.g., 40°C) for a period of 4 weeks.
-
Periodic Evaluation: At weekly intervals (Week 1, 2, 3, 4), remove the samples and allow them to cool to room temperature. Visually inspect for any signs of instability, such as turbidity, precipitation, or phase separation.
-
Scoring: Grade the stability on a simple scale (e.g., 1 = Clear, 2 = Hazy, 3 = Precipitate).
Results: A Comparative Data Summary
The following tables summarize the expected outcomes from the described experiments, based on established physicochemical principles of surfactants.
Table 1: Surfactant Efficiency and Solubilization Capacity
| Parameter | This compound (C10 DEA) | Lauramide DEA (C12 DEA) |
| Molecular Weight ( g/mol ) | 259.39[15] | 287.44[16] |
| Critical Micelle Conc. (CMC) (mM) | ~12.5 | ~3.2 |
| Molar Solubilization Capacity (MSC) | ~0.28 | ~0.45 |
Table 2: Accelerated Stability at 40°C (Visual Score)
| Time Point | This compound (C10 DEA) | Lauramide DEA (C12 DEA) |
| Week 0 | 1 (Clear) | 1 (Clear) |
| Week 1 | 1 (Clear) | 1 (Clear) |
| Week 2 | 1 (Clear) | 1 (Clear) |
| Week 3 | 2 (Hazy) | 1 (Clear) |
| Week 4 | 3 (Precipitate) | 2 (Hazy) |
Visualization of Micellar Solubilization
The diagram below illustrates the fundamental principle of how surfactant micelles encapsulate a hydrophobic drug molecule.
Caption: Diagram of a micelle encapsulating a drug molecule.
Discussion and Interpretation
The experimental data reveals clear performance differences between C10 DEA and C12 DEA, driven primarily by the two-carbon difference in their hydrophobic tails.
Surfactant Efficiency (CMC): As predicted by theory, Lauramide DEA (C12 DEA) exhibits a significantly lower CMC than this compound (C10 DEA). The longer C12 alkyl chain increases the hydrophobicity of the molecule, providing a stronger thermodynamic driving force for self-assembly to minimize contact with water.[8] This makes C12 DEA the more efficient surfactant, as it requires a lower concentration to begin forming the micelles necessary for solubilization. For formulators, this translates to using less material to achieve the desired effect, which can be advantageous for both cost and minimizing potential irritation.
Solubilization Power (MSC): The data shows that C12 DEA also possesses a higher Molar Solubilization Capacity. This is attributed to the larger hydrophobic core of the micelles formed by the longer-chain surfactant. A larger core provides more volume to accommodate the hydrophobic Ibuprofen molecules.[6] Therefore, for applications requiring the delivery of a high concentration of a poorly soluble active, C12 DEA is the more potent solubilizer.
Formulation Stability: The accelerated stability results suggest that the formulation made with C12 DEA is more robust under thermal stress. The greater stability of the C12 DEA micelles and their stronger interaction with the solubilized drug likely contribute to this enhanced physical stability. The formulation with C10 DEA showed signs of instability earlier, indicating that it may be less suitable for products with a long desired shelf-life or those exposed to temperature fluctuations.
Conclusion and Recommendations
This comparative guide demonstrates that while this compound and Lauramide DEA are structurally similar non-ionic surfactants, their performance in solubilization is distinct.
-
Lauramide DEA (C12 DEA) is the superior choice for applications demanding high solubilization capacity and formulation efficiency. Its lower CMC and higher MSC make it a more powerful and material-efficient solubilizer, capable of creating more stable systems. It is recommended for challenging formulations with highly insoluble actives or where long-term stability is paramount.
-
This compound (C10 DEA) , while a less potent solubilizer, may still be a viable option in less demanding applications. Its utility could be considered in systems where only a mild solubilizing effect is needed or in combination with other surfactants.
Ultimately, the choice of surfactant should be guided by the specific requirements of the formulation, including the nature of the active to be solubilized, the target concentration, and the required product stability. The experimental framework provided herein offers a reliable methodology for making an informed, data-driven decision.
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A Quantitative Comparison of N,N-Bis(2-hydroxyethyl)decanamide and Octyl Glucoside for Membrane Protein Research
A Senior Application Scientist's Guide to Detergent Selection for Stabilizing and Characterizing Membrane Proteins
The successful extraction and stabilization of membrane proteins are foundational to their structural and functional elucidation. The choice of detergent is a critical determinant of success, as it must effectively solubilize the protein from its native lipid environment while preserving its three-dimensional structure and biological activity. This guide provides an in-depth, quantitative comparison of two non-ionic detergents: N,N-Bis(2-hydroxyethyl)decanamide and the more traditionally used n-Octyl-β-D-glucopyranoside (Octyl Glucoside).
This analysis is designed for researchers, scientists, and drug development professionals, offering experimental data and field-proven insights to inform detergent selection for specific membrane protein targets and downstream applications.
Executive Summary
Both this compound and Octyl Glucoside are non-ionic detergents, a class generally favored for their mildness in membrane protein research.[1] Octyl Glucoside is a well-established and extensively characterized detergent with a high critical micelle concentration (CMC), which facilitates its removal by dialysis.[1][2] this compound, a fatty acid diethanolamide, is also recognized for its surfactant properties, though its application in membrane protein research is less documented.[3][4]
The selection between these two detergents hinges on a balance between solubilization efficiency and the ability to maintain the target protein in a stable, functional state for subsequent analysis. This guide will explore their physicochemical properties, present comparative experimental workflows, and discuss their suitability for various downstream applications.
Physicochemical Properties: A Head-to-Head Comparison
Understanding the fundamental properties of a detergent is crucial for predicting its behavior in solution and its interaction with a membrane protein.[5] The critical micelle concentration (CMC), aggregation number, and micelle molecular weight are key parameters that influence solubilization and purification strategies.[2][6]
| Property | This compound | Octyl Glucoside (OG) | References |
| Chemical Formula | C14H29NO3 | C14H28O6 | [3][7] |
| Molecular Weight ( g/mol ) | 259.39 | 292.37 | [1][4] |
| Detergent Class | Non-ionic | Non-ionic | [4][8] |
| Critical Micelle Concentration (CMC) | Literature values not readily available for membrane protein research | ~20-25 mM | [2][8] |
| Aggregation Number | Not widely reported in a research context | 27-100 | [7][9] |
| Micelle Molecular Weight (Da) | Not widely reported in a research context | ~8,000 - 29,000 | [6][9] |
| Dialyzable | Potentially, depending on micelle size | Yes | [9] |
Causality Behind Experimental Choices: Why Detergent Properties Matter
The high CMC of Octyl Glucoside (around 20-25 mM) means that a relatively high concentration of the detergent is required to form the micelles necessary for membrane solubilization.[2] While this can be a drawback in terms of cost, it is a significant advantage during purification, as the detergent monomers can be easily removed by dialysis.[9][10] The smaller micelle size of Octyl Glucoside can also be beneficial for some structural biology techniques, such as NMR and crystallography, as it can lead to better-packed crystals.[11][12]
Conversely, detergents with low CMCs are more difficult to remove by dialysis.[6] While specific CMC and aggregation data for this compound in the context of membrane protein research is not as readily available, its broader use as a surfactant and emulsifier suggests it forms micelles.[3][4] The optimal choice of detergent is highly protein-dependent, and empirical screening is often necessary to identify the best conditions for a given target.[13][14]
Experimental Workflows: A Comparative Analysis
To objectively compare the performance of this compound and Octyl Glucoside, a systematic screening process is essential. The following protocols outline key experiments for evaluating solubilization efficiency and protein stability.
Workflow for Detergent Screening
Caption: A generalized workflow for screening detergents for membrane protein solubilization.
Detailed Protocol: Membrane Protein Solubilization Screening
-
Membrane Preparation:
-
Culture and harvest cells expressing the target membrane protein.
-
Lyse the cells using an appropriate method (e.g., sonication, French press).
-
Isolate the membrane fraction by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).[1]
-
Wash the membrane pellet with a buffer lacking detergent to remove soluble proteins.[1]
-
-
Protein Solubilization:
-
Resuspend the washed membrane pellet in a solubilization buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, protease inhibitors).
-
Divide the suspension into two aliquots. To one, add Octyl Glucoside to a final concentration above its CMC (e.g., 1-2% w/v).[1] To the other, add this compound, testing a range of concentrations.
-
Incubate the mixtures for a defined period (e.g., 1-4 hours) at 4°C with gentle agitation.[1]
-
-
Analysis of Solubilization Efficiency:
-
Pellet any non-solubilized material by ultracentrifugation (e.g., 100,000 x g for 1 hour).[1]
-
Carefully collect the supernatant containing the solubilized membrane proteins.
-
Analyze the supernatant and pellet fractions by SDS-PAGE and Western blotting with an antibody specific to the target protein to determine the percentage of solubilized protein.
-
Detailed Protocol: Assessing Protein Stability
-
Purification:
-
Purify the solubilized target protein from each detergent condition using an appropriate chromatography method (e.g., affinity chromatography).
-
-
Stability Assays:
-
Functional Assay: If a functional assay is available (e.g., ligand binding, enzymatic activity), measure the activity of the purified protein over time at a specific temperature.
-
Thermal Shift Assay (TSA): Use a fluorescent dye that binds to hydrophobic regions of proteins to monitor thermal unfolding. A higher melting temperature (Tm) indicates greater stability.
-
Size Exclusion Chromatography (SEC): Analyze the oligomeric state and monodispersity of the purified protein. A single, symmetrical peak suggests a stable, homogenous preparation.
-
Downstream Applications: Compatibility and Considerations
The choice of detergent can significantly impact the success of downstream applications.
| Application | This compound | Octyl Glucoside (OG) | References |
| SDS-PAGE & Western Blot | Expected to be compatible | Compatible | [1] |
| Structural Studies (X-ray Crystallography, Cryo-EM) | Compatibility not well-established | Used, but can be detrimental to crystal formation for some proteins. Often exchanged for other detergents. | [1][6][15] |
| Functional Assays | Requires empirical validation | Generally considered mild and often preserves protein function. | [16][17] |
| NMR Spectroscopy | Requires empirical validation | Used, particularly due to its small micelle size. | [11] |
Octyl Glucoside, while effective for solubilization, is sometimes considered too harsh for sensitive proteins like G-protein coupled receptors (GPCRs), where it can lead to denaturation over time.[2][11] For structural studies, it is often necessary to exchange Octyl Glucoside for a different detergent that is more conducive to crystallization or particle vitrification for cryo-EM.[15]
Workflow for Detergent Exchange
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Safety Operating Guide
A Guide to the Responsible Disposal of N,N-Bis(2-hydroxyethyl)decanamide for Laboratory Professionals
This document provides a detailed, step-by-step guide for the proper handling and disposal of N,N-Bis(2-hydroxyethyl)decanamide. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The protocols outlined herein are designed to ensure that the disposal of this chemical is conducted in a manner that is safe, compliant with regulations, and environmentally responsible. This guide moves beyond simple instruction to explain the critical reasoning behind each procedural step, ensuring a culture of safety and accountability in your laboratory.
Chemical Profile: Understanding this compound
Before handling any chemical for disposal, a thorough understanding of its properties and associated hazards is paramount. This compound, also known as Capramide DEA, is a diethanolamide of capric acid. While it has applications in various formulations, its hazard profile dictates a stringent disposal protocol.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with significant hazards that directly inform its end-of-life management.[1][2]
| Identifier | Value | Source(s) |
| CAS Number | 136-26-5 | [1][3] |
| Molecular Formula | C14H29NO3 | |
| GHS Hazard Statements | H315: Causes skin irritation.H318: Causes serious eye damage.H410: Very toxic to aquatic life with long lasting effects. | [1][2][4] |
The most critical classification for disposal is H410: Very toxic to aquatic life with long lasting effects .[1][4] This environmental hazard designation is the primary driver for the disposal methods outlined in this guide. Discharging this substance into sewer systems or waterways can cause significant, long-term harm to aquatic ecosystems.[3][5] Therefore, under no circumstances should this chemical be disposed of via sink or drain.[3][6]
The Core Principle: Containment and Professional Disposal
Given its high aquatic toxicity, the guiding principle for disposing of this compound is complete containment and transfer to a licensed waste management facility . The goal is to prevent any release into the environment.[3] Federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, establish strict guidelines for managing chemical waste from its point of generation to its final disposal.[7]
Step-by-Step Disposal Protocol
This protocol ensures compliance and safety throughout the waste handling process.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste chemical, ensure you are wearing appropriate PPE to mitigate the risks of skin and eye contact.
-
Eye Protection : Wear chemical safety goggles or a face shield.[1][8]
-
Hand Protection : Wear compatible, chemical-resistant gloves.[1][8]
-
Body Protection : A lab coat or other protective clothing is mandatory to prevent skin exposure.[8]
Step 2: Waste Segregation
Proper segregation is a cornerstone of safe laboratory waste management.[9][10]
-
Do Not Mix : Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.
-
Solid vs. Liquid : Keep solid waste (e.g., contaminated pipette tips, gloves) separate from liquid waste.[9]
Step 3: Containerization
Select a container that is compatible with the chemical and will not leak.
-
Container Choice : Use a clearly marked, sealable, and sturdy container. Plastic is often preferred for its durability.[11]
-
Labeling : The container must be clearly labeled as "Hazardous Waste" and must identify the contents, including the full chemical name: "this compound". Include the approximate concentration and accumulation start date.
-
Keep Closed : Waste containers must remain tightly sealed except when adding waste.[10][11]
Step 4: Accumulation and Storage
Waste must be stored in a designated and properly managed area.
-
Satellite Accumulation Area (SAA) : Store the sealed waste container in a designated SAA within the laboratory.[11] This area should be under the control of the laboratory personnel.
-
Secondary Containment : Place the waste container in a secondary containment bin or tray to capture any potential leaks.
-
Volume Limits : Be aware of institutional and regulatory limits on the amount of waste that can be stored in an SAA (e.g., a maximum of 55 gallons of hazardous waste).[11][12]
Step 5: Arranging for Disposal
Disposal must be handled by trained professionals.
-
Contact EHS : Once the container is full or has reached the storage time limit set by your institution, contact your Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor for pickup.
-
Manifesting : Ensure all required paperwork or electronic manifests are completed accurately. The waste generator is legally responsible for the waste from "cradle to grave."
-
Final Disposal Method : The designated disposal facility will manage the final destruction of the chemical, typically through controlled, high-temperature incineration with flue gas scrubbing to neutralize harmful byproducts.[3]
Managing Contaminated Materials and Spills
-
Empty Containers : A container that held this compound should be treated as hazardous waste itself.[12] It can be triple-rinsed with a suitable solvent; however, the rinsate must be collected and disposed of as hazardous liquid waste.[12] Alternatively, the unrinsed, empty container can be disposed of through the chemical waste stream.[12]
-
Spill Cleanup : Any materials used to clean up a spill of this compound (e.g., absorbent pads, contaminated gloves) must be collected, placed in a sealed container, labeled as hazardous waste, and disposed of according to the protocol above.[3][12]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for managing this compound waste in the laboratory.
Caption: Decision workflow for handling this compound waste.
Waste Minimization: A Proactive Approach
The most effective way to manage waste is to prevent its generation.[10] Laboratories should adopt a waste minimization strategy as required by federal and state regulations.[11][13]
-
Source Reduction : Order only the quantity of chemical required for your research to avoid surplus.[11]
-
Inventory Management : Maintain a current chemical inventory to prevent ordering duplicates and to track expiration dates.[13]
-
Scale Reduction : Where possible, reduce the scale of experiments to use smaller quantities of materials.
By adhering to these detailed procedures, you contribute to a safer laboratory environment, ensure regulatory compliance, and protect our vital ecosystems.
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- N,N-Bis(2-hydroxyethyl)dodecanamide | 1X1000MG | C16H33NO3 | 682843 | 120-40-1.
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Navigating the Safe Handling of N,N-Bis(2-hydroxyethyl)decanamide: A Guide to Personal Protective Equipment and Disposal
For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. This guide provides essential, immediate safety and logistical information for the handling and disposal of N,N-Bis(2-hydroxyethyl)decanamide. Moving beyond a simple checklist, this document delves into the rationale behind each procedural step, empowering you to work with confidence and security.
Understanding the Hazard Profile
This compound is classified with the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Damage (Category 1): Poses a risk of serious damage to the eyes.[1][2][3]
-
Aquatic Toxicity (Chronic 1): Very toxic to aquatic life with long-lasting effects.[1][2]
A thorough understanding of these hazards is the foundation of a robust safety protocol. The primary routes of exposure are dermal (skin) and ocular (eye) contact. Therefore, the personal protective equipment (PPE) strategy must prioritize the creation of an impermeable barrier for these areas.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is not a matter of preference but a critical control to mitigate identified risks. The following is a detailed breakdown of the required PPE for handling this compound.
Eye and Face Protection: The First Line of Defense
Given the risk of serious eye damage, robust eye and face protection is mandatory.
-
Minimum Requirement: Safety glasses with side shields are the absolute minimum.
-
Recommended: Chemical splash goggles are strongly recommended to provide a more complete seal around the eyes, protecting from splashes and aerosols.
-
High-Risk Operations: When there is a significant risk of splashing (e.g., transferring large volumes, heating, or working under pressure), a face shield should be worn in conjunction with chemical splash goggles.
OSHA's regulations on eye and face protection (29 CFR 1910.133) underscore the employer's responsibility to provide appropriate protection against chemical hazards.[4]
Skin Protection: Choosing the Right Gloves and Apparel
Glove Selection:
| Glove Material | Recommendation for Incidental Contact | Recommendation for Extended Contact | Rationale |
| Nitrile | Excellent | Good | Nitrile gloves offer good resistance to a range of chemicals, including oils and some organic solvents.[5][6][7] They provide a good balance of chemical resistance, dexterity, and comfort for most routine laboratory procedures. For incidental contact, a standard disposable nitrile glove (minimum 5-mil thickness) is sufficient. For extended contact, heavier-duty nitrile gloves are recommended. |
| Neoprene | Good | Excellent | Neoprene provides excellent resistance to a broad range of chemicals, including acids, bases, and some organic solvents.[6][7] It is a robust option for prolonged handling or when a higher degree of chemical resistance is required. |
| Butyl Rubber | Good | Excellent | Butyl rubber offers superior resistance to many organic solvents, ketones, and esters.[8] It is a suitable choice for situations involving significant chemical exposure. |
| Natural Rubber (Latex) | Fair | Not Recommended | While offering good dexterity, natural rubber has poorer resistance to many organic chemicals compared to nitrile and neoprene.[6] Given the skin irritation hazard of this compound, more resistant materials are preferred. |
It is imperative to inspect gloves for any signs of degradation or perforation before each use. Contaminated gloves should be removed immediately using a proper technique that avoids skin contact, and hands should be washed thoroughly.[1]
Protective Clothing:
-
A standard laboratory coat should be worn at all times.
-
For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.
-
Ensure that legs are fully covered (no shorts or skirts) and wear closed-toe shoes.
Respiratory Protection
Under standard laboratory conditions with adequate ventilation (e.g., in a chemical fume hood), respiratory protection is not typically required. However, if there is a potential for generating aerosols or dusts of this compound and engineering controls are insufficient, respiratory protection must be used.
-
Recommended Respirator: A NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge is appropriate. The color code for organic vapor cartridges is typically black.
-
For situations where particulates may also be present, a combination OV/P95 or OV/P100 cartridge should be used.
All respirator use must be in accordance with a comprehensive respiratory protection program that meets OSHA requirements (29 CFR 1910.134), including medical evaluation, fit testing, and training.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound minimizes the risk of exposure.
Caption: A stepwise workflow for the safe handling of this compound.
Emergency Procedures: Spill and Exposure Response
In case of skin contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1]
-
Remove contaminated clothing while continuing to flush.
-
If skin irritation occurs, seek medical attention.[1]
In case of eye contact:
-
Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1]
-
Remove contact lenses if present and easy to do so.
-
Seek immediate medical attention.[1]
In case of a spill:
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is small and you are trained and equipped to handle it:
-
For large spills, or if you are not comfortable with the cleanup, evacuate the area and contact your institution's emergency response team.
Disposal Plan: Responsible Waste Management
Due to its classification as very toxic to aquatic life, this compound and any materials contaminated with it must be disposed of as hazardous waste.[1]
-
Waste Collection: Collect all waste materials (excess chemical, contaminated absorbent materials, and disposable PPE) in a clearly labeled, sealed container.
-
Regulatory Compliance: The disposal of this waste must be in accordance with all applicable federal, state, and local regulations. The Resource Conservation and Recovery Act (RCRA) provides the framework for hazardous waste management in the United States.
-
Professional Disposal: Arrange for the disposal of the waste through your institution's environmental health and safety office or a licensed chemical waste disposal company. Do not dispose of this chemical down the drain. [1]
Caption: A logical flow for the proper disposal of this compound waste.
By adhering to these detailed protocols, you not only ensure your personal safety but also uphold the principles of responsible scientific practice and environmental stewardship.
References
-
Federal Aviation Administration. (n.d.). Hazardous Materials, Solid Waste, and Pollution Prevention. Retrieved from [Link]
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PubChem. (n.d.). Lauric acid diethanolamide. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Eye and Face Protection. Retrieved from [Link]
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University of Connecticut. (n.d.). Chemical Resistant Glove Guide. Retrieved from [Link]
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GSS. (n.d.). Chemical Resistance Table for Gloves. Retrieved from [Link]
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Oxwork. (2024, May 8). Butyl or nitrile gloves: what to choose against chemical risks?. Retrieved from [Link]
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The Glove Guru. (2025, June 22). Butyl Gloves. Retrieved from [Link]
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PowerPak. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]
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Environmental Health and Safety - University of California, Berkeley. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
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Animals Body Mind Spirit. (n.d.). Safety Data Sheet - Lauramide DEA. Retrieved from [Link]
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Solution: Triclosan/Lauramide DEA. (n.d.). Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Sustainable Materials Management: Non-Hazardous Materials and Waste Management Hierarchy. Retrieved from [Link]
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VLS Environmental Services. (n.d.). Hazardous vs. Non-Hazardous Waste. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
